molecular formula C15H14O B6355905 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL CAS No. 40888-18-4

1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL

Cat. No.: B6355905
CAS No.: 40888-18-4
M. Wt: 210.27 g/mol
InChI Key: AMYGGBXEZDIXRT-UHFFFAOYSA-N
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Description

1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-4-naphthalen-1-yl-but-3-yn-2-ol, 97% is 210.104465066 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-15(2,16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYGGBXEZDIXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654047
Record name 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40888-18-4
Record name 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Naphthyl-3-methyl-1-butyn-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Naphthyl-3-methyl-1-butyn-3-ol (IUPAC: 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol, CAS 40888-18-4) is a highly valuable alkynyl alcohol[1][2]. It serves as a critical intermediate in the synthesis of complex organic materials, pharmaceuticals, and extended conjugated systems. In synthetic chemistry, the tertiary alcohol motif of 2-methyl-3-butyn-2-ol acts as an "acetone-protected" terminal alkyne. This liquid reagent is significantly easier and safer to handle than volatile propyne gas, and it prevents unwanted side reactions during subsequent transformations, allowing for later deprotection under basic conditions if a terminal alkyne is required[3][4].

Mechanistic Grounding: The Sonogashira Cross-Coupling

The most efficient and scalable route to synthesize this molecule is via the Sonogashira cross-coupling of a 1-halonaphthalene with 2-methyl-3-butyn-2-ol[5][6]. As an application scientist, the choice of the catalytic system must be dictated by the halide's reactivity and the necessity to suppress homocoupling byproducts.

The Copper-Free Advantage

Traditional Sonogashira couplings utilize a Cu(I) co-catalyst. However, in the presence of trace oxygen, copper catalyzes the Glaser homocoupling of the alkyne, generating diynes that consume starting materials and complicate chromatographic purification[7]. By employing a with a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), we force the deprotonation of the palladium-coordinated alkyne without the need for a copper acetylide intermediate[5][6].

Ligand Selection and Causality

1-Bromonaphthalene is significantly less reactive toward oxidative addition than 1-iodonaphthalene[3]. To facilitate the cleavage of the C-Br bond, we utilize Tri(p-tolyl)phosphine (P(p-tol)₃) instead of standard triphenylphosphine. The electron-donating methyl groups on the tolyl rings increase the electron density on the palladium center, significantly lowering the activation barrier for the oxidative addition step[6].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)L2(Br) Pd0->OxAdd + Ar-Br Coord Alkyne Coordination Pd(II)(Ar)(Alkyne)L2 OxAdd->Coord + Alkyne Deprot Deprotonation Pd(II)(Ar)(Alkynyl)L2 Coord->Deprot + DBU Prod Reductive Elimination Product + Pd(0) Deprot->Prod Prod->Pd0 Release Product ArBr 1-Bromonaphthalene ArBr->OxAdd Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Coord Base DBU Base Base->Deprot

Copper-Free Sonogashira Catalytic Cycle for 1-Naphthyl-3-methyl-1-butyn-3-ol Synthesis.

Experimental Methodologies

To ensure a self-validating system, the protocols below incorporate specific causality for each physical action, ensuring reproducibility and high yield.

Protocol A: Copper-Free Coupling (Optimized for 1-Bromonaphthalene)

This protocol is adapted from validated copper-free methodologies, reliably yielding ~87% of the target compound[5][6].

  • Degassing (Critical Step): In a Schlenk tube, add 3 mL of anhydrous Tetrahydrofuran (THF). Seal with a rubber septum and purge with an inert atmosphere (argon) for 15 minutes using alternating vacuum/gas cycles[5]. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the P(p-tol)₃ ligand to its inactive phosphine oxide, which would terminate the catalytic cycle.

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂) (6.7 mg, 3 mol%) and P(p-tol)₃ (18.3 mg, 6 mol%)[5]. Stir until a homogeneous active Pd(0) species forms in situ.

  • Reagent Addition: Sequentially inject DBU (450 µL, 3.0 mmol), 2-methyl-3-butyn-2-ol (120 µL, 1.24 mmol), and 1-bromonaphthalene (140 µL, 1.0 mmol) via syringe[5].

  • Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir for 6 hours[5]. Causality: The elevated temperature is required to overcome the activation energy of the C-Br oxidative addition.

  • Self-Validating Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent[5]. The product will appear as a highly UV-active spot, while the starting bromide spot diminishes.

  • Workup & Extraction: Quench the reaction with water to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

  • Purification: Purify the crude mixture via silica gel column chromatography (Petroleum ether : Ethyl acetate = 2:1) to isolate the product as a brownish solid[6].

Protocol B: Traditional Cu-Cocatalyzed Coupling (Optimized for 1-Iodonaphthalene)

If 1-iodonaphthalene is utilized, the higher reactivity of the C-I bond allows for milder, room-temperature coupling[8].

  • Setup: Dissolve 1-iodonaphthalene (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) in Triethylamine (Et₃N) (5 mL), which acts as both the solvent and the base[8].

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%)[8].

  • Reaction: Stir at room temperature for 1.5 hours under argon[8].

  • Isolation: Filter off the precipitated triethylammonium iodide salts, concentrate the filtrate, and purify via column chromatography.

Workflow Step1 1. Degassing (Argon Purge) Step2 2. Reagent Addition (Pd, Ligand, DBU) Step1->Step2 Step3 3. Heating (80°C, 6h) Step2->Step3 Step4 4. TLC Monitoring (UV Active) Step3->Step4 Step5 5. Workup & Extraction Step4->Step5 Step6 6. Column Chromatography Step5->Step6

Step-by-step experimental workflow for the copper-free synthesis protocol.

Quantitative Data Presentation

The following table summarizes the causal relationship between the starting halide, the chosen catalytic system, and the resulting reaction metrics.

EntryAryl HalideCatalyst SystemBase / SolventTemp / TimeYield
11-BromonaphthalenePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBU (3 equiv) / THF80 °C / 6 h87%[5]
21-IodonaphthalenePd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)Et₃N (Solvent & Base)25 °C / 1.5 h>90%[8]

Table 1: Comparison of reaction conditions and yields for the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol.

Conclusion

The synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol exemplifies the nuanced decision-making required in modern cross-coupling chemistry. While 1-iodonaphthalene allows for rapid, room-temperature reactions using traditional copper co-catalysis[8], the highly cost-effective 1-bromonaphthalene can be efficiently coupled using a rigorously optimized copper-free system[6]. By leveraging DBU as a base and P(p-tol)₃ as an electron-rich ligand, researchers can suppress homocoupling artifacts and achieve high-purity yields suitable for downstream pharmaceutical and materials applications[5][6].

References

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384–393. URL:[Link]

  • MOLBASE. (n.d.). "2-METHYL-4-NAPHTHALEN-1-YLBUT-3-YN-2-OL (CAS No.: 40888-18-4)." MOLBASE. URL: [Link]

Sources

Physicochemical properties of naphthyl-substituted alkynols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Naphthyl-Substituted Alkynols

Abstract: Naphthyl-substituted alkynols represent a pivotal class of organic compounds, integrating the rigid, aromatic naphthyl moiety with the versatile alkynol functional group. This unique combination imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and drug development. The naphthalene scaffold is a key pharmacophore in numerous bioactive compounds, contributing to interactions with biological targets through mechanisms like DNA intercalation.[1][2] The alkynol group, in turn, provides a reactive handle for further synthetic transformations and can participate in critical hydrogen bonding interactions. This guide offers a comprehensive exploration of the synthesis, characterization, and theoretical analysis of these molecules. It is designed for researchers, scientists, and drug development professionals, providing not just procedural details but also the underlying scientific rationale for the described methodologies, thereby ensuring a robust and validated understanding of this important chemical class.

Introduction to Naphthyl-Substituted Alkynols

The fusion of a naphthalene ring system with a propargylic alcohol (alkynol) creates a molecular architecture with significant potential. Naphthalene-based compounds are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This bioactivity is often attributed to the planar, electron-rich nature of the fused aromatic rings.[1] The incorporation of an alkynol side chain introduces a three-dimensional element and a site for specific molecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.

The physicochemical properties of these molecules—such as their solubility, crystal packing, thermal stability, and electronic characteristics—are direct consequences of their structure. A thorough understanding of these properties is paramount for designing new therapeutic agents and advanced materials. This guide will systematically dissect these characteristics, detailing the experimental techniques used for their determination and the computational methods that provide deeper insight.

Synthetic Strategies and Characterization Workflow

The reliable synthesis of polysubstituted naphthalenes and naphthols is a cornerstone of their study. A versatile and widely used method is the electrophilic cyclization of aryl-containing propargylic alcohols.[4] This approach allows for the regioselective construction of the naphthalene core under mild conditions, accommodating a variety of functional groups.[4]

The general workflow from synthesis to characterization is a systematic process designed to confirm the identity, purity, and properties of the target compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization A Arene-containing Propargylic Alcohol B Electrophilic Cyclization (e.g., I₂, NBS) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Naphthyl-Alkynol D->E Identity & Purity Check F Spectroscopic Analysis (NMR, IR, UV-Vis) E->F G Structural Analysis (Single-Crystal XRD) E->G H Thermal Analysis (DSC, TGA) E->H I Computational Modeling (DFT) E->I

Figure 1: General workflow from synthesis to physicochemical characterization of naphthyl-substituted alkynols.

Core Physicochemical Properties

The properties of naphthyl-substituted alkynols are investigated through a combination of spectroscopic, crystallographic, thermal, and computational methods.

Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular structure and electronic nature of the synthesized compounds.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

  • ¹H NMR: The aromatic protons on the naphthalene ring typically appear in the downfield region of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns are diagnostic of the substitution pattern. The proton of the hydroxyl group (-OH) presents as a broad singlet, and its identity can be confirmed by its disappearance upon D₂O exchange.[5]

  • ¹³C NMR: The carbon atoms of the naphthalene ring resonate between 120-140 ppm. The carbons of the alkynyl group (C≡C) are typically found in the 80-90 ppm range. The carbon bearing the hydroxyl group appears around 60-70 ppm.[5]

Table 1: Typical Spectroscopic Data for Naphthyl-Alkynol Derivatives

PropertyTechniqueCharacteristic Signature
Aromatic Protons ¹H NMR7.0 - 9.0 ppm (complex multiplets)
Hydroxyl Proton ¹H NMRVariable shift, broad singlet (disappears with D₂O)[5]
Alkynyl Carbons ¹³C NMR80 - 90 ppm
Hydroxyl Stretch IRBroad band at 3200-3600 cm⁻¹ (hydrogen-bonded)
Alkynyl Stretch IRWeak to medium band at 2100-2260 cm⁻¹
π → π* Transitions UV-VisStrong absorption bands in the UV region (220-350 nm) characteristic of the naphthalene chromophore.[6] The position and intensity are sensitive to substitution and solvent.[7]

3.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies. For naphthyl-substituted alkynols, the most informative peaks are the broad O-H stretch from the alcohol and the sharp, weak C≡C stretch of the alkyne.[5][8]

3.1.3 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene system is a strong chromophore, and its substitution with an alkynol group can modulate the energy of its π → π* transitions. These studies are crucial for understanding the photophysical properties of the compounds, which is relevant for applications in materials science and as fluorescent probes.[8][9]

Structural Properties and Solid-State Interactions

Single-crystal X-ray diffraction (XRD) provides unambiguous proof of molecular structure and reveals how molecules arrange themselves in the solid state. This is critical in drug development, as different crystal forms (polymorphs) can have vastly different solubilities and bioavailabilities.[8]

Key interactions governing the crystal packing include:

  • Hydrogen Bonding: The hydroxyl group of the alkynol is a potent hydrogen bond donor, often forming chains or dimers with neighboring molecules.

  • π-π Stacking: The planar naphthyl rings tend to stack on top of each other, a stabilizing interaction.

  • C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of a naphthyl ring also contribute to the overall crystal architecture.[10]

Figure 2: Key intermolecular interactions in solid-state naphthyl-alkynols.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the stability, melting point, and decomposition behavior of a compound.[11]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic peak) and detect any phase transitions.[12] For some compounds, heating can induce recrystallization into a more stable polymorph, which appears as an exothermic event.[11]

  • TGA: Measures the change in mass of a sample as it is heated. It reveals the temperature at which the compound begins to decompose and can indicate the presence of residual solvent or water.[13]

These properties are critical for pharmaceutical applications, as they dictate storage conditions and manufacturing processes.[13]

Computational Analysis

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data.[8][12] Computational studies can predict and rationalize a range of physicochemical properties:

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be calculated and compared with XRD data.[14][15]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition energies.[15]

  • Spectroscopic Properties: Vibrational frequencies (IR) and electronic transitions (UV-Vis) can be simulated to aid in the interpretation of experimental spectra.[15]

Experimental Protocols

To ensure reproducibility and trustworthiness, the methodologies for key analyses must be clearly defined.

Protocol: DSC for Melting Point and Thermal Stability
  • Sample Preparation: Accurately weigh 2-5 mg of the purified naphthyl-substituted alkynol into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method Parameters:

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting/decomposition point (e.g., 300 °C).[12] The choice of heating rate is critical; faster rates can sometimes inhibit certain transitions, allowing for clearer measurement of others.[11]

    • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[13]

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The thermal stability is assessed by observing the onset temperature of any exothermic decomposition peaks.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

  • D₂O Exchange:

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake gently to mix.

    • Re-acquire the ¹H NMR spectrum.

    • Causality: The labile proton of the -OH group will exchange with deuterium from the D₂O. This causes its peak to diminish or disappear from the spectrum, definitively confirming its identity.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Applications and Future Outlook

The unique physicochemical properties of naphthyl-substituted alkynols make them promising candidates for several applications. Their structural rigidity and capacity for specific intermolecular interactions are highly desirable in drug design.[16] The naphthalene moiety can serve as an "anchor," fitting into hydrophobic pockets of enzymes or receptors, while the alkynol group can form key hydrogen bonds to enhance binding affinity.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of these compounds with varied substitution patterns on the naphthyl ring to optimize their biological activity.

  • Materials Science: Exploring their use as building blocks for liquid crystals or fluorescent materials, leveraging their photophysical properties.[17]

  • Advanced Drug Delivery: Investigating how properties like polymorphism and solubility can be controlled to improve the formulation and delivery of active pharmaceutical ingredients.

Conclusion

Naphthyl-substituted alkynols are a structurally rich and functionally significant class of molecules. Their physicochemical properties are a direct result of the interplay between the bulky, aromatic naphthalene core and the hydrogen-bonding, reactive alkynol group. A multi-faceted approach combining synthesis, spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and thermal analysis (DSC, TGA), supported by computational DFT studies, is essential for a complete understanding. The insights gained from these analyses are crucial for rationally designing the next generation of drugs and functional materials based on this versatile molecular scaffold.

References

  • Larock, R. C., & Reddy, T. R. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 69(1), 5-12. [Link]

  • Makra, F. M., Rohloff, J. C., Muehldorf, A. V., & Link, J. O. (1995). General preparation of 3-alkyl-1-naphthols. Scilit. [Link]

  • Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews, 112(8), 4649-4700. [Link]

  • Ramírez-López, P., et al. (2019). Synthesis of substituted naphthols 8/9 from alkynes 5 and 1,2-aryldialdehydes 7 mediated by niobium(III) chloride. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2014). Synthesis of substituted naphthols from enaminones with either (a) alkynes 34 or (b) α-diazo-β-keto esters 36. ResearchGate. [Link]

  • Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2010). Synthesis of novel naphthyl substituted fused indazolonols as potent anticandidal agents. European Review for Medical and Pharmacological Sciences, 14(8), 653-660. [Link]

  • Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2010). Synthesis of novel naphthyl substituted fused indazolonols as potent anticandidal agents. PubMed. [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group. [Link]

  • Kubicki, M., et al. (2020). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. CrystEngComm, 22(3), 455-466. [Link]

  • Mahesha, P., & Shetty, N. S. (2024). Naphthyl-Based Chalcone Derivatives: A Multifaceted Player in Medicinal Chemistry. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Arshad, M., et al. (2015). Crystal structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e][4][9]oxazin-2-yl)methyl]naphthalen-2-ol: a possible candidate for new polynaphthoxazine materials. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o738-o739. [Link]

  • Ghogomu, J. N., & Ndjaka, J. M. B. (2016). Computational study of naphthylisoquinoline alkaloids with antimalarial activity from Dioncophyllaceae and Ancistrodaceae in vacuo. ResearchGate. [Link]

  • Mahesha, P., & Shetty, N. S. (2024). Naphthyl substituted antimicrobial drugs. ResearchGate. [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. ResearchGate. [Link]

  • Strelkova, T. V., et al. (2021). Novel 2-naphthyl substituted zinc naphthalocyanine: synthesis, optical, electrochemical and spectroelectrochemical properties. New Journal of Chemistry, 45(3), 1545-1554. [Link]

  • National Testing Agency. (2023). Syllabus for Chemistry (SCQP08). [Link]

  • Kumar, R., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed. [Link]

  • Narayanan, S., & Kavitha, E. (2018). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]

  • Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381. [Link]

  • Kumar, R., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. [Link]

  • Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. [Link]

  • H-Al-douh, M. H., et al. (2009). Syntheses and properties of core-substituted naphthalene bisimides with aryl ethynyl or cyano groups. Journal of Materials Chemistry, 19(26), 4564-4572. [Link]

  • Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. ResearchGate. [Link]

  • Craig, D. Q. M. (2003). Thermal Analysis - Conventional Techniques. ResearchGate. [Link]

  • Al-jebur, M. K., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]

  • Wagner, B. D., & Linder, S. M. (2000). Structures of silyl-substituted naphthalene derivatives. ResearchGate. [Link]

  • Mbiydzenyuy, N. E., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 6(10), e05175. [Link]

Sources

Elucidation of the Molecular Structure of 1-Naphthyl-3-methyl-1-butyn-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-naphthyl-3-methyl-1-butyn-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a detailed, field-proven workflow. Each analytical step is presented with a clear rationale, emphasizing the causality behind experimental choices and ensuring a self-validating system for structural confirmation.

Introduction

1-Naphthyl-3-methyl-1-butyn-3-ol is a tertiary acetylenic alcohol containing a bulky naphthyl chromophore. Its structure presents several key features for spectroscopic analysis: a rigid aromatic system, a carbon-carbon triple bond, and a tertiary alcohol functional group. The strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous confirmation of its molecular architecture. This guide will detail the expected outcomes and interpretation of data from each of these techniques.

Strategic Workflow for Structural Elucidation

The elucidation of a novel molecular structure follows a logical progression from broader characterization to fine structural detail. The following workflow outlines the synergistic use of key analytical techniques.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Sample Sample of 1-Naphthyl-3-methyl-1-butyn-3-ol MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR NMR NMR Spectroscopy (1H, 13C, 2D) Map Carbon-Hydrogen Framework IR->NMR Data_integration Data_integration NMR->Data_integration Data_Integration Data Integration & Final Structure Confirmation

Caption: A streamlined workflow for the structural elucidation of organic molecules.

I. Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step for determining the molecular weight and elemental composition of 1-naphthyl-3-methyl-1-butyn-3-ol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M•+).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation and Expected Fragmentation

The molecular formula of 1-naphthyl-3-methyl-1-butyn-3-ol is C₁₅H₁₄O, with a corresponding molecular weight of 210.27 g/mol .

  • Molecular Ion (M•+): A peak at m/z = 210 is expected, corresponding to the intact molecular ion. Due to the presence of the stable naphthyl group, this peak should be reasonably abundant. The molecular ion peak is often weak or absent in tertiary alcohols due to rapid fragmentation.[1]

  • α-Cleavage: This is a characteristic fragmentation pathway for alcohols, involving the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.[2] For 1-naphthyl-3-methyl-1-butyn-3-ol, the most likely α-cleavage would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation.

    • [M - 15]+: A prominent peak at m/z = 195 (210 - 15) is anticipated due to the loss of a methyl group.

  • Loss of Water (Dehydration): Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O).[2]

    • [M - 18]+: A peak at m/z = 192 (210 - 18) may be observed.

  • Propargylic Cleavage: The bond beta to the triple bond can cleave, leading to a stable propargylic cation. In this case, cleavage of the C-C bond between the quaternary carbon and the methyl groups would also result in the [M-15]+ ion.

  • Naphthyl Group Fragmentation: The naphthyl ring itself is quite stable and will likely remain intact. A peak corresponding to the naphthylmethylidyne cation ([C₁₁H₇]⁺) at m/z = 139 is possible.

Table 1: Predicted Key Mass Spectrometry Fragments for 1-Naphthyl-3-methyl-1-butyn-3-ol

m/zProposed FragmentFragmentation Pathway
210[C₁₅H₁₄O]•+Molecular Ion (M•+)
195[C₁₄H₁₁O]+α-Cleavage (Loss of •CH₃)
192[C₁₅H₁₂]•+Dehydration (Loss of H₂O)
139[C₁₁H₇]+Cleavage of the naphthyl-alkyne bond

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the crystal and interacts with the sample. The attenuated beam is then detected.

  • Spectrum Generation: The data is Fourier transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

The structure of 1-naphthyl-3-methyl-1-butyn-3-ol suggests several key diagnostic peaks in the IR spectrum.

  • O-H Stretch (Alcohol): A broad and intense absorption band is expected in the region of 3600-3200 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in the tertiary alcohol.

  • C-H Stretch (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the naphthyl ring.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl groups.

  • C≡C Stretch (Alkyne): A weak to medium, sharp absorption is expected in the range of 2260-2100 cm⁻¹ for the carbon-carbon triple bond. For internal alkynes, this peak can sometimes be very weak or absent if the molecule is highly symmetrical.

  • C=C Stretch (Aromatic): Several sharp absorptions of variable intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the naphthyl ring.

  • C-O Stretch (Alcohol): A strong absorption in the 1200-1000 cm⁻¹ region is characteristic of the C-O single bond stretch of the tertiary alcohol.

Table 2: Predicted IR Absorption Frequencies for 1-Naphthyl-3-methyl-1-butyn-3-ol

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3600-3200Alcohol (O-H)StretchingStrong, Broad
> 3000Aromatic C-HStretchingMedium, Sharp
< 3000Aliphatic C-HStretchingMedium, Sharp
2260-2100Alkyne (C≡C)StretchingWeak to Medium, Sharp
1600-1450Aromatic C=CStretchingMedium to Strong, Sharp
1200-1000Tertiary Alcohol (C-O)StretchingStrong

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For 1-naphthyl-3-methyl-1-butyn-3-ol, ¹H and ¹³C NMR, along with 2D correlation experiments, will provide a complete structural picture.

Experimental Protocol: High-Field NMR

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum will show distinct signals for the naphthyl protons, the hydroxyl proton, and the methyl protons.

  • Naphthyl Protons (δ ≈ 7.4-8.2 ppm): The seven protons of the 1-substituted naphthalene ring will appear in the aromatic region as a series of complex multiplets. The protons closest to the alkyne substituent and those in the peri-position will be the most deshielded. Based on data for similar compounds, we can expect a complex pattern of doublets, triplets, and doublet of doublets in this region.[3]

  • Hydroxyl Proton (δ ≈ 2.0-3.0 ppm): The hydroxyl proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent.

  • Methyl Protons (δ ≈ 1.6 ppm): The six protons of the two equivalent methyl groups will appear as a sharp singlet, as there are no adjacent protons to cause splitting. For the analog 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol, this signal appears at δ 1.58 ppm.[3]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

  • Naphthyl Carbons (δ ≈ 123-134 ppm): The ten carbons of the naphthalene ring will appear in the aromatic region. The carbon directly attached to the alkyne (C1) will be shifted slightly upfield compared to the other quaternary carbons of the ring.

  • Alkynyl Carbons (δ ≈ 83 and 95 ppm): The two sp-hybridized carbons of the triple bond will have characteristic chemical shifts. The carbon attached to the naphthyl group will be slightly more deshielded than the carbon attached to the quaternary center. For the analog, these carbons appear at δ 83.0 and a value that can be inferred to be slightly higher.[3]

  • Quaternary Alcohol Carbon (δ ≈ 65-70 ppm): The carbon atom bonded to the hydroxyl group and the two methyl groups will appear in this region. For the analog, this carbon is observed at a chemical shift consistent with this range.

  • Methyl Carbons (δ ≈ 31 ppm): The two equivalent methyl carbons will give a single, intense signal in the aliphatic region. For the analog, this signal appears at δ 25.3 ppm.[3]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Naphthyl-3-methyl-1-butyn-3-ol

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Naphthyl-H7.4 - 8.2 (m, 7H)123 - 134
-OH~2.5 (s, br, 1H)-
-CH₃~1.6 (s, 6H)~31
C-OH (quaternary)-~66
C≡C-~83 and ~95

digraph "NMR_Correlations" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [color="#4285F4"];

mol [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_molecule_image.png"SCALE="TRUE"/>TD>TR><TR><TD><TABLEBORDER="0"CELLBORDER="0"><TR><TDALIGN="LEFT"><FONTCOLOR="#EA4335">Naphthyl Protons (δ 7.4-8.2)FONT>TD>TR><TR><TDALIGN="LEFT"><FONTCOLOR="#34A853">Hydroxyl Proton (δ ~2.5)FONT>TD>TR><TR><TDALIGN="LEFT"><FONTCOLOR="#FBBC05">Methyl Protons (δ ~1.6)FONT>TD>TR>TABLE>TD>TR>TABLE>>]; }

Caption: Key proton environments in 1-naphthyl-3-methyl-1-butyn-3-ol. (Note: A proper chemical structure diagram would be used here in a full publication).

IV. Data Integration and Structure Confirmation

The definitive elucidation of the structure of 1-naphthyl-3-methyl-1-butyn-3-ol is achieved by the synergistic integration of data from all analytical techniques.

  • Mass Spectrometry establishes the molecular weight (210 g/mol ) and, through high-resolution MS, the elemental formula (C₁₅H₁₄O). Fragmentation patterns support the presence of a tertiary alcohol and a stable naphthyl moiety.

  • Infrared Spectroscopy confirms the presence of the key functional groups: a hydroxyl group (broad O-H stretch), an internal alkyne (C≡C stretch), an aromatic system (aromatic C-H and C=C stretches), and a tertiary alcohol (C-O stretch).

  • ¹H and ¹³C NMR Spectroscopy provide the complete carbon-hydrogen framework. The number of signals, their chemical shifts, and splitting patterns (in ¹H NMR) are all consistent with the proposed structure. The presence of a singlet integrating to 6 protons confirms the two equivalent methyl groups. The complex multiplet in the aromatic region is characteristic of a 1-substituted naphthalene. The ¹³C NMR spectrum shows the correct number of carbon signals with chemical shifts corresponding to naphthyl, alkynyl, tertiary alcohol, and methyl carbons.

The convergence of these independent analytical techniques provides a self-validating and unambiguous confirmation of the molecular structure of 1-naphthyl-3-methyl-1-butyn-3-ol.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Supporting Information for a relevant chemical synthesis publication providing NMR data for 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol. (Note: A specific reference would be cited here if available).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Thermal stability of tertiary butynols with aromatic substituents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermal Stability and Decomposition Kinetics of Tertiary Butynols with Aromatic Substituents

Executive Summary

Tertiary propargylic alcohols, specifically tertiary butynols with aromatic substituents (e.g., 2-methyl-4-phenyl-3-butyn-2-ol), are indispensable synthons in organic chemistry, medicinal drug development, and materials science. While they serve as critical precursors for complex molecular architectures, their unique electronic structure—combining an sp-hybridized alkyne, an electronegative hydroxyl group, and an extended aromatic


-system—renders them highly susceptible to complex thermal degradation pathways. This whitepaper provides a comprehensive analysis of the thermal stability of these compounds, detailing the mechanistic causality behind their decomposition and establishing a self-validating calorimetric protocol to prevent catastrophic thermal runaway during scale-up.

Mechanistic Causality in Thermal Degradation

The thermal stability of tertiary aromatic butynols is fundamentally dictated by the electronic interplay between their functional groups. Unlike standard aliphatic alcohols (


), propargylic alcohols are significantly more acidic (

) due to the electron-withdrawing nature of the sp-hybridized alkyne carbon. When subjected to thermal stress, this electronic environment facilitates three primary degradation pathways:
  • Carbon-Oxygen Bond Dissociation (Dehydration): The primary thermal decomposition pathway involves C-O bond dissociation[1]. In tertiary aromatic butynols, the loss of the hydroxyl group as water generates a highly stable carbocation. This intermediate is stabilized by both hyperconjugation from the adjacent methyl groups and resonance from the conjugated phenylalkynyl system, significantly lowering the activation energy (

    
    ) required for dehydration compared to purely aliphatic analogs.
    
  • Meyer-Schuster Rearrangement: Under thermal stress, particularly in the presence of acidic or transition-metal catalysts, these compounds undergo a formal 1,3-hydroxyl shift. This results in the tautomerization of an allenol intermediate to form highly stable

    
    -unsaturated ketones (enones)[2]. While synthetically useful, this exothermic isomerization acts as a competitive side reaction during high-temperature processing[3].
    
  • Base-Catalyzed Cleavage and Polymerization: The introduction of strong bases (e.g., KOH) to propargylic alcohols creates a severe thermal hazard. The base rapidly deprotonates the alcohol, and the resulting alkoxide can trigger aggressive, exothermic polymerization or retro-aldol-type C-C bond cleavage.

Pathways Substrate Tertiary Aromatic Butynol (e.g., 2-methyl-4-phenyl-3-butyn-2-ol) Dehydration Dehydration (-H2O) Substrate->Dehydration Heat / H+ Rearrangement Meyer-Schuster Rearrangement Substrate->Rearrangement Transition Metals / Acid Cleavage C-C Bond Cleavage (Retro-Aldol) Substrate->Cleavage Strong Base / >200°C Enyne Conjugated Enyne (Thermal/Acidic) Dehydration->Enyne Enone α,β-Unsaturated Ketone (Isomerization) Rearrangement->Enone KetoneAlkyne Ketone + Terminal Alkyne (High Temp/Base) Cleavage->KetoneAlkyne

Fig 1: Primary thermal decomposition and rearrangement pathways of tertiary aromatic butynols.

Thermal Hazard Profiling and Calorimetry Data

Understanding the kinetic parameters of these decomposition pathways is critical for safe process scale-up. Relying solely on theoretical stability can lead to catastrophic failures. For instance, thermal hazard screening of propargyl alcohol mixtures with potassium hydroxide catalysts has historically resulted in catastrophic thermal decomposition, generating enough rapid pressure to physically rupture an Accelerating Rate Calorimeter (ARC) test cell[4].

The table below summarizes the comparative thermal kinetics of propargylic systems, demonstrating how structural and environmental factors shift the Self-Accelerating Decomposition Temperature (SADT).

Table 1: Comparative Thermal Kinetics of Propargylic Systems

System / CompoundPrimary Decomposition MechanismOnset Temp (

, °C)
Activation Energy (

, kJ/mol)
SADT (°C)
Aliphatic Propargyl Alcohol (Neat) C-O Dissociation / Dehydration150.0 - 180.0120.5 - 140.2~ 110.0
Tertiary Aromatic Butynol (Neat) Dehydration / Rearrangement135.0 - 165.0105.0 - 125.0~ 95.0
Propargyl Alcohol + KOH (3M) Base-Catalyzed Polymerization< 90.0< 80.0< 50.0

Data synthesis derived from calorimetric modeling of C-O dissociation kinetics and base-catalyzed hazard profiles[1],[4],[5].

Self-Validating Experimental Protocol: Thermal Hazard Assessment

To safely scale up reactions involving tertiary aromatic butynols, a self-validating calorimetric workflow must be employed. This protocol ensures that preliminary dynamic data strictly informs and bounds the parameters of subsequent, more hazardous adiabatic testing.

Step-by-Step Methodology

Phase 1: Dynamic Differential Scanning Calorimetry (DSC) Causality: DSC provides a rapid, small-scale assessment of exothermic onset temperatures and total heat release (


). We utilize glass ampoules rather than standard aluminum pans, as aluminum can act as a Lewis acid, artificially catalyzing the Meyer-Schuster rearrangement and skewing thermal stability data.
  • Weigh 2.0 - 4.0 mg of the tertiary butynol sample into a high-pressure glass crucible.

  • Seal the crucible under an inert nitrogen atmosphere to isolate purely thermal decomposition from oxidative degradation.

  • Perform dynamic DSC scans at multiple heating rates (e.g., 2, 4, 8, and 16 K/min) from 25°C to 350°C.

  • Record the onset temperature (

    
    ) and integrate the exothermic peaks to determine total heat release.
    

Phase 2: Kinetic Modeling (AKTS / Friedman Method) Causality: DSC data alone is insufficient for scale-up because


 is heating-rate dependent. By applying the Friedman isoconversional method via AKTS kinetic software, we extract the activation energy (

) as a function of the reaction progress (

)[5].
  • Import the multi-rate DSC curves into the kinetic modeling software.

  • Calculate the apparent thermodynamic data to predict the Time to Maximum Rate under adiabatic conditions (

    
    ).
    
  • Establish a theoretical Self-Accelerating Decomposition Temperature (SADT) for the specific packaging/reactor volume.

Phase 3: Accelerating Rate Calorimetry (ARC) Validation Causality: Because ARC operates under near-adiabatic conditions (mimicking the core of a large chemical reactor), it is the ultimate validation of the kinetic model. The ARC parameters are strictly dictated by the DSC/AKTS predictions to prevent the catastrophic cell ruptures observed in poorly planned propargylic base-catalyzed reactions[4].

  • Load 2.0 g of the sample into a titanium ARC bomb (titanium is chosen for its high tensile strength and chemical inertness).

  • Program a Heat-Wait-Search (HWS) sequence starting 50°C below the DSC-determined

    
    .
    
  • Use temperature steps of 5°C, with a wait time of 15 minutes and a search threshold of 0.02°C/min.

  • Once an exotherm is detected, the system shifts to adiabatic tracking. The resulting data validates the SADT and dictates the maximum safe operating temperature for the plant reactor.

Workflow SamplePrep Sample Preparation (Glass Ampoule) DSC Dynamic DSC (10-20 K/min) SamplePrep->DSC Kinetic Kinetic Modeling (AKTS / Friedman) DSC->Kinetic Exotherm Data ARC Accelerating Rate Calorimetry (ARC) Kinetic->ARC Isothermal Prediction SADT SADT & TMRad Determination ARC->SADT Adiabatic Data ScaleUp Scale-Up Safety Assessment SADT->ScaleUp

Fig 2: Self-validating thermal hazard screening workflow for propargylic scale-up.

Conclusion

The thermal stability of tertiary butynols with aromatic substituents is a delicate balance governed by their highly conjugated, electron-rich frameworks. While their propensity for C-O bond dissociation and Meyer-Schuster rearrangement makes them invaluable synthetic tools, it also introduces severe thermal liabilities. By understanding the mechanistic causality of their decomposition—particularly the acute hazards introduced by strong bases—and employing a rigorous, self-validating DSC-to-ARC calorimetric workflow, researchers can confidently scale up these highly reactive intermediates without compromising process safety.

References

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases - Organic Process Research & Development (ACS Publications). Available at:[Link]

  • PROPARGYL ALCOHOL (PROPYNOL) Properties and Reactivity - Ataman Kimya. Available at:[Link]

  • Iodo(III)-Meyer–Schuster Rearrangement of Propargylic Alcohols Promoted by Benziodoxole Triflate - ResearchGate. Available at:[Link]

  • Determination of thermal hazard from DSC measurements. Investigation of SADT - Journal of Thermal Analysis and Calorimetry (ResearchGate). Available at:[Link]

  • CO2-Promoted Hydration of Propargylic Alcohols: Green Synthesis of α-Hydroxy Ketones - ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Comprehensive Solubility Profile & Thermodynamic Analysis: 1-Naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for the solubility profiling of 1-naphthyl-3-methyl-1-butyn-3-ol (CAS 40888-18-4). Given the limited public datasets for this specific naphthyl-substituted alkynol, this document serves as a strategic protocol for researchers to determine, model, and optimize its solubility in organic solvents, using its structural analog (2-methyl-4-phenyl-3-butyn-2-ol ) as a predictive baseline.

Executive Summary & Molecular Characterization

1-Naphthyl-3-methyl-1-butyn-3-ol (IUPAC: 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol) is a tertiary alkynol intermediate synthesized via Sonogashira coupling. Its structure combines a lipophilic, rigid naphthalene moiety with a polar, hydrogen-bonding tertiary alcohol group. Understanding its solubility landscape is critical for optimizing purification (crystallization) and reaction yields.

Property Value / Description
CAS Number 40888-18-4
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Key Functional Groups Naphthalene (Hydrophobic/Aromatic), Alkyne (Rigid Spacer), 3°-Alcohol (H-Bond Donor/Acceptor)
Predicted LogP ~2.96 (Moderate Lipophilicity)
Reference Solubility ≥125 mg/mL in DMSO (High)
Structural Solubility Prediction

The molecule exhibits amphiphilic character :

  • Naphthalene Ring: Drives solubility in aromatic solvents (Toluene) and polar aprotic solvents (DMSO, DMF) via

    
     interactions.
    
  • Tertiary Alcohol: Facilitates solubility in short-chain alcohols (Ethanol, Isopropanol) through hydrogen bonding.

  • Alkyne Linker: Increases structural rigidity, potentially raising the melting point and lattice energy compared to non-alkyne analogs, which acts as a barrier to dissolution.

Experimental Methodology: Laser Monitoring Dynamic Method

To generate high-precision solubility data, the Laser Monitoring Dynamic Method is the industry standard, superior to gravimetric analysis for detecting the precise solid-liquid equilibrium (SLE) point without sampling errors.

Protocol Workflow
  • Preparation: Weigh excess solute (approx. 20% > estimated solubility) into a jacketed equilibrium cell containing a known mass of solvent.

  • Equilibration: Stir continuously (400 rpm) while controlling temperature (

    
    ) with a water bath (
    
    
    
    K).
  • Laser Detection: Direct a He-Ne laser beam (typically 632.8 nm) through the solution.

    • Undissolved State: The beam is scattered/blocked by suspended crystals

      
       Low light intensity at the detector.
      
    • Dissolution: Slowly increase

      
       (e.g., 0.1 K/min). As the last crystal dissolves, transmittance spikes.
      
  • Data Point: Record the temperature (

    
    ) at which maximum transmittance is achieved. This 
    
    
    
    corresponds to the saturation temperature for the known mole fraction (
    
    
    ).

SolubilityProtocol Start Solute + Solvent (Known Mass Ratio) Stir Constant Stirring (400 rpm) Start->Stir Heat Slow Heating (0.1 K/min) Stir->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Transmittance Spike (Last Crystal Dissolves) Laser->Detect Scattering stops Record Record T_eq (Saturation Point) Detect->Record Record->Start Repeat for New Concentration

Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid equilibrium.

Solubility Data Analysis & Solvent Selection

While specific multi-temperature data for the naphthyl derivative is sparse, trends can be reliably extrapolated from its phenyl analog (2-methyl-4-phenyl-3-butyn-2-ol ) and general alkynol behavior.

Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and dielectric constants:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Strong dipole-dipole &

-interactions with naphthalene.
Short-Chain Alcohols Methanol, EthanolGood H-bonding with the -OH group dominates.
Esters/Ketones Ethyl Acetate, AcetoneModerate-Good Dipole interactions; good balance for crystallization.
Aromatics Toluene, XyleneModerate

stacking with naphthalene ring.
Alkanes Hexane, HeptanePoor Lack of H-bonding; high energy cost to break crystal lattice.

Strategic Insight: For purification, a cooling crystallization from Ethyl Acetate or an Ethanol/Water anti-solvent system is recommended. The solute's high temperature coefficient in alcohols makes them ideal for yield maximization.

Thermodynamic Modeling Framework

To translate experimental data into process design parameters, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is robust for non-ideal organic solutions.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of 1-naphthyl-3-methyl-1-butyn-3-ol.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideality of the solution and the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
Thermodynamic Dissolution Parameters (Van't Hoff Analysis)

Using the solubility data, calculate the standard enthalpy (


), entropy (

), and Gibbs energy (

) of dissolution:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Expectation:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Endothermic). Solubility increases with temperature.
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

ThermoLogic Data Experimental Data (x_1 vs T) Apelblat Apelblat Correlation ln x = A + B/T + C ln T Data->Apelblat Curve Fitting VantHoff Van't Hoff Plot ln x vs 1/T Data->VantHoff Linearization Enthalpy Enthalpy (ΔH) Endothermic (+) VantHoff->Enthalpy Slope Gibbs Gibbs Energy (ΔG) Spontaneity VantHoff->Gibbs Intercept Entropy Entropy (ΔS) Driving Force Enthalpy->Entropy Gibbs->Entropy

Figure 2: Logical framework for extracting thermodynamic parameters from solubility data.

References & Data Sources

  • Compound Identification: 1-Naphthyl-3-methyl-1-butyn-3-ol (CAS 40888-18-4).[3][4] Synonyms: 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol.[3][4]

  • Methodological Standard: Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (ibrutinib) in different organic solvents." Journal of Molecular Liquids (2020). (Validates Laser/Apelblat methodology).

  • Solubility Data Point: MolAid Chemical Database. "1-Naphthyl-3-methyl-1-butyn-3-ol Properties." (Accessed 2024).

  • Analogous Systems: Acree, W. E., & Abraham, M. H. "Solubility of crystalline non-electrolyte solutes in organic solvents: Mathematical correlation of 2-methyl-4-phenyl-3-butyn-2-ol." Journal of Chemical & Engineering Data.

Sources

Technical Guide: Reactivity Profile and Synthetic Utility of 1-Naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Structural Analysis & Nomenclature Correction

Before addressing the reactivity, it is critical to rigorously define the chemical entity to ensure experimental safety and success.[1]

The compound 1-naphthyl-3-methyl-1-butyn-3-ol (CAS 40888-18-4), also known as 2-methyl-4-(1-naphthyl)-3-butyn-2-ol , is chemically an internal alkyne .

  • Structure: A naphthalene ring coupled to a 2-methyl-3-butyn-2-ol (MBY) moiety.

  • The "Terminal" Misconception: This molecule does not contain a terminal alkyne proton (

    
    ). However, it is ubiquitously used in drug development as a masked terminal alkyne .[1] The 2-hydroxyisopropyl group acts as a protecting group for the terminal acetylene, 1-ethynylnaphthalene.
    

Therefore, this guide addresses the reactivity of this molecule in two distinct contexts:

  • Latent Reactivity: Cleavage of the protecting group to reveal the reactive terminal alkyne (Retro-Favorskii).[1]

  • Scaffold Reactivity: Transformations of the internal alkyne bond itself (Hydrogenation, Rearrangement).[1]

Part 2: Primary Reactivity – The Retro-Favorskii Cleavage

The most significant application of this scaffold is its ability to release 1-ethynylnaphthalene via the Retro-Favorskii reaction. This pathway is preferred over direct handling of terminal aryl alkynes, which can be unstable or volatile.[1]

Mechanism of Action

The reaction proceeds via base-catalyzed deprotonation of the tertiary alcohol, followed by the elimination of acetone.[1] This generates an acetylide intermediate, which is subsequently protonated.[1]

RetroFavorskii Start 1-Naphthyl-3-methyl-1-butyn-3-ol Inter1 Alkoxide Intermediate Start->Inter1 Base (OH- or F-) Deprotonation Inter2 Naphthyl Acetylide + Acetone Inter1->Inter2 Elimination (- Acetone) Product 1-Ethynylnaphthalene (Terminal Alkyne) Inter2->Product Protonation (H2O/MeOH)

Figure 1: Mechanistic pathway for the liberation of the terminal alkyne moiety via acetone expulsion.[1]

Experimental Protocol: Catalytic Deprotection

While classical methods use refluxing KOH in toluene (harsh conditions), modern protocols utilize phase transfer catalysis or fluoride sources for milder cleavage.[1]

Method A: Tetrabutylammonium Hydroxide (TBAH) Catalysis Reference: Beilstein J. Org.[1] Chem. 2011, 7, 442–445.[1]

Reagents:

  • Substrate: 1-Naphthyl-3-methyl-1-butyn-3-ol (1.0 equiv)

  • Catalyst: Tetrabutylammonium hydroxide (TBAH) (10 mol%)

  • Solvent/Co-catalyst: Methanol (1.2 equiv) in Toluene or THF.[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of the substrate in 20 mL of toluene.

  • Catalyst Addition: Add 1.0 mmol of TBAH (40% aq. solution) and 12 mmol of methanol.[1]

  • Reaction: Heat the mixture to 55–75 °C . Monitor by TLC or GC.[1] The reaction typically reaches completion in 5–30 minutes .[1][2]

    • Note: The rapid evolution of acetone drives the equilibrium.[1]

  • Workup: Wash the organic layer with water (

    
     mL) to remove the catalyst and acetone.[1] Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Yield: Expect >95% conversion to 1-ethynylnaphthalene.[1]

Part 3: Secondary Reactivity – Internal Alkyne Transformations

If the goal is not to cleave the molecule but to functionalize the linker, the internal triple bond offers distinct reactivity profiles.[1]

Selective Hydrogenation (Cis/Trans Modulation)

The internal alkyne can be reduced to an alkene, preserving the tertiary alcohol.[1] This is crucial for synthesizing allylic alcohol pharmacophores.[1]

TransformationReagent SystemProduct StereochemistryKey Consideration
Semi-Hydrogenation Lindlar Catalyst +

+ Quinoline
(Z)-Alkene (Cis)Quinoline prevents over-reduction to the alkane.
Birch Reduction

/ Liquid

(E)-Alkene (Trans)The naphthyl ring may also be susceptible to reduction; requires careful stoichiometric control.
Full Saturation

+

(High Pressure)
Alkane Completely removes unsaturation.[1]
Meyer-Schuster Rearrangement

Under acidic conditions, the propargylic alcohol can rearrange to form an


-unsaturated ketone (enone).
  • Reagents:

    
    -TsOH (cat), Dioxane/Water, Reflux.[1]
    
  • Mechanism: Protonation of OH

    
     Loss of 
    
    
    
    
    
    Formation of Allenyl cation
    
    
    Nucleophilic attack by water
    
    
    Tautomerization.[1]
  • Product: 4-(1-naphthyl)-4-methyl-but-3-en-2-one (Structure rearrangement dependent). Note: The naphthyl group stabilizes the intermediate cation, facilitating this pathway.[1]

Part 4: Divergent Synthesis Visualization

The following diagram illustrates the decision tree for researchers handling this scaffold.

ReactivityTree Center 1-Naphthyl-3-methyl-1-butyn-3-ol (Internal Alkyne Scaffold) Deprotection Pathway A: Retro-Favorskii (Base/Heat) Center->Deprotection Unmasking Reduction Pathway B: Semi-Hydrogenation (Lindlar or Birch) Center->Reduction Linker Modification Rearrangement Pathway C: Meyer-Schuster (Acid Catalysis) Center->Rearrangement Isomerization ProdA 1-Ethynylnaphthalene (Terminal Alkyne) Deprotection->ProdA ProdB (Z)- or (E)-Allylic Alcohol (Alkene Linker) Reduction->ProdB ProdC Naphthyl Enone (Conjugated System) Rearrangement->ProdC

Figure 2: Divergent synthetic pathways available for the 1-naphthyl-3-methyl-1-butyn-3-ol scaffold.

References

  • Beilstein J. Org.[1] Chem. (2011).[1][3] A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols.

  • ChemicalBook . (n.d.).[1] 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL Properties and Structure.

  • ResearchGate . (2025). Retro-Favorskii Reaction Employing Fluoride Sources.

  • MDPI . (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3.

Sources

The Steric-Electronic Nexus: A Theoretical Guide to the 1-Naphthyl Group

[1]

Executive Summary

The 1-naphthyl group represents a unique intersection of steric bulk and extended

peri-interaction

The Peri-Interaction: The Defining Architecture

The electronic behavior of the 1-naphthyl group cannot be decoupled from its steric environment. The defining feature is the proximity of the substituent at position 1 to the hydrogen atom at position 8 (the peri position).

The Geometric Constraint

In an ideal planar naphthalene system, the distance between the C1 and C8 substituents would be significantly shorter than the sum of their van der Waals radii.

  • Consequence: To relieve this Pauli repulsion, the substituent at C1 rotates out of the naphthalene plane.

  • Torsion Angle: For bulky groups (e.g., -COOH, -NO2, -Ph), the dihedral angle often exceeds 40–60°, effectively breaking the conjugation between the substituent and the naphthalene ring.

The "Steric Inhibition of Resonance" (SIR)

This geometric twisting leads to the phenomenon known as Steric Inhibition of Resonance (SIR). While the 1-naphthyl group is intrinsically electron-rich (high HOMO), the twist prevents the donation of this electron density into an attached

  • Comparison: The 2-naphthyl group lacks this peri-interaction, remains planar, and functions as a strong resonance donor.

  • Implication: In drug design, a 1-naphthyl group acts more like a bulky, lipophilic "wall" rather than an electronic "wire," whereas 2-naphthyl acts as both.

Technical Insight: When modeling 1-naphthyl systems, standard B3LYP functionals often underestimate this torsional barrier. It is critical to use dispersion-corrected functionals (e.g.,


B97X-D) to accurately capture the weak attractive forces (CH···

) that compete with the steric repulsion in the peri-region [1].

Computational Methodologies: A Self-Validating Protocol

To accurately predict the electronic effects of the 1-naphthyl group, researchers must employ a workflow that accounts for weak non-covalent interactions (NCI) and conformational flexibility.

Recommended Level of Theory
  • Optimization:

    
    B97X-D / 6-311G(d,p). The dispersion correction is mandatory for the naphthalene core.
    
  • Electronic Analysis: NBO 6.0 (Natural Bond Orbital) analysis to quantify hyperconjugation (

    
    ) vs. resonance (
    
    
    ).
  • Topological Analysis: QTAIM (Quantum Theory of Atoms in Molecules) to locate Bond Critical Points (BCPs) between the C1-substituent and H8.

Protocol: Quantifying the Twist
  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle connecting the 1-naphthyl ring to the substrate.

  • Frequency Check: Ensure the global minimum has zero imaginary frequencies.

  • NBO Deletion Energy: Calculate the "Second Order Perturbation Theory" energy (

    
    ) for the interaction between the naphthalene 
    
    
    -system and the substituent's
    
    
    -orbitals. A low
    
    
    confirms SIR.
Visualization of the Computational Workflow

GStartInput Structure(1-Naphthyl-R)OptGeometry Optimization(wB97X-D/6-311G**)Start->OptFreqFrequency Check(NImag = 0)Opt->FreqFreq->OptImaginary Freq (Refine)NBONBO Analysis(E2 Perturbation)Freq->NBOValid MinimaQTAIMQTAIM Analysis(Peri-H Interaction)NBO->QTAIMOutputElectronic Profile(Steric/Resonance Ratio)QTAIM->Output

Caption: Figure 1. Self-validating computational workflow for characterizing 1-naphthyl electronic effects.

Quantitative Electronic Profile

The electronic influence of the 1-naphthyl group is position-dependent and conformation-dependent.

Hammett Substituent Constants

Unlike simple phenyl rings, the Hammett constants (

Substituent Group

(Resonance + Induction)

(Induction Dominant)
Electronic Nature
Phenyl -0.010.06Weakly Activating / Neutral
2-Naphthyl -0.1350.04Strong Resonance Donor
1-Naphthyl -0.08 (approx)0.10Sterically Inhibited Donor

Note: The 1-naphthyl group often appears less electron-donating than the 2-naphthyl group because the twist prevents full orbital overlap, despite the ring itself being electron-rich.

The Peri-Interaction Logic

The following diagram illustrates the causal link between the peri-hydrogen steric clash and the resulting chemical reactivity.

PeriEffectStericPeri-Interaction(C1-Subst vs C8-H)TorsionTorsional Twist(Dihedral > 45°)Steric->TorsionRelieves Pauli RepulsionDecouplingOrbital Decoupling(Broken pi-conjugation)Torsion->DecouplingMisaligns p-orbitalsReactivityAltered Reactivity(Lower Resonance Donation)Decoupling->ReactivityModulates Hammett sigma

Caption: Figure 2. The causal pathway of the Peri-Effect (Steric Inhibition of Resonance).

Case Studies in Application

Asymmetric Catalysis (The BINOL Paradigm)

In chiral ligand design (e.g., BINOL, BINAP), the 1-naphthyl backbone is not just a scaffold; it is the functional engine. The restricted rotation around the 1,1'-bond (atropisomerism) creates a static chiral pocket.

  • Mechanism: The peri-hydrogens (H8 and H8') prevent the two naphthalene rings from flattening out, locking the axial chirality.

  • Validation: Computational scans of the rotation barrier must show energies >20 kcal/mol to ensure conformational stability at room temperature [2].

Drug Design (Bioisosteres)

When replacing a phenyl group with a 1-naphthyl group in a drug candidate:

  • Lipophilicity: LogP increases significantly (approx +1.2 units).

  • Metabolic Stability: The 1-position is blocked, but the 4-position becomes highly activated for cytochrome P450 oxidation (para-attack relative to the bridge).

  • Binding: The "twist" can be exploited to fill orthogonal hydrophobic pockets in a receptor that a flat biphenyl system cannot access.

References

  • Molecules (2017). "Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes: Chalcogen and Hydrogen Bonds."[1] Molecules, 22(2), 227.[1]

  • RSC Advances (2021). "Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes." New Journal of Chemistry.

  • IUCrJ (2017). "A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene." International Union of Crystallography Journal.

  • Canadian Journal of Chemistry. "Steric Inhibition of Resonance: Calculation of Resonance Energies."

Methodological & Application

HPLC-UV method for 1-naphthyl-3-methyl-1-butyn-3-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol by High-Performance Liquid Chromatography with UV Detection

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 1-naphthyl-3-methyl-1-butyn-3-ol. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment, stability testing, or pharmacokinetic analysis. The methodology is developed based on fundamental chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

1-Naphthyl-3-methyl-1-butyn-3-ol is a synthetic compound featuring a bulky, hydrophobic naphthyl moiety and a tertiary alcohol functional group. The accurate quantification of this analyte is critical in various stages of research and development, from monitoring chemical synthesis to ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for such molecules due to its high resolution, sensitivity, and reproducibility.[3]

The Causality Behind Methodological Choices

Chromatographic Mode Selection: The molecular structure of 1-naphthyl-3-methyl-1-butyn-3-ol is dominated by the large, non-polar naphthalene ring system. This makes the analyte highly hydrophobic. Consequently, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective separation mode.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic analyte will interact strongly with the stationary phase, allowing for excellent retention and separation from more polar impurities.[5]

Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are the most widely used in RP-HPLC due to their high hydrophobicity and retention capabilities for a broad range of non-polar to moderately polar compounds.[6] The high surface area and carbon load of modern C18 columns provide the necessary interaction to retain the naphthyl group effectively.

Mobile Phase and Elution Strategy: The mobile phase consists of a mixture of Acetonitrile (ACN) and water. ACN is chosen as the organic modifier for its low viscosity, low UV cutoff, and strong elution strength for hydrophobic compounds. An isocratic elution (constant mobile phase composition) is employed. This approach is preferred for its simplicity, robustness, and the generation of highly reproducible retention times, which is ideal for quality control environments.[7]

Detection Principle: The naphthalene ring system within the analyte is a strong chromophore, meaning it absorbs UV light very effectively. This intrinsic property eliminates the need for derivatization and allows for direct, sensitive detection using a UV-Vis or Diode Array Detector (DAD). A preliminary scan of the analyte's UV spectrum is recommended to identify the wavelength of maximum absorbance (λmax), ensuring the highest possible sensitivity for quantification.[7]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of 1-naphthyl-3-methyl-1-butyn-3-ol.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or DAD detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 1-Naphthyl-3-methyl-1-butyn-3-ol reference standard (>99% purity).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or ultrapure).

  • Labware: Volumetric flasks (Class A), pipettes (calibrated), autosampler vials with septa, analytical balance.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterSpecification
Instrument HPLC system with a UV-Vis/DAD detector
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or empirically determined λmax)
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 700 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder.

  • Add 300 mL of HPLC-grade water.

  • Transfer the mixture to a suitable mobile phase reservoir bottle.

  • Degas the mobile phase for 15-20 minutes using sonication or an online degasser to prevent air bubbles in the system.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1-naphthyl-3-methyl-1-butyn-3-ol reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of the mobile phase to dissolve the standard. Sonicate briefly if necessary.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

  • For example, to create a 50 µg/mL solution, pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

  • Typical concentration ranges for a linearity curve could be 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation:

  • Accurately weigh a quantity of the sample containing the analyte.

  • Dissolve the sample in the mobile phase.

  • Use sonication and vortexing to ensure complete dissolution.

  • Dilute the sample with the mobile phase so that the final concentration of 1-naphthyl-3-methyl-1-butyn-3-ol falls within the linear range of the calibration curve (e.g., ~25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8] The following parameters must be evaluated.

Caption: Logical relationship of the method validation process.

System Suitability

Before starting any validation experiments, system suitability must be confirmed.

  • Protocol: Inject the same working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject the mobile phase (blank), a placebo (sample matrix without the analyte), a standard solution, and a sample solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte. Peak purity can be confirmed using a DAD detector by comparing UV spectra across the peak.[7]

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Protocol (S/N Method): Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[9]

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness
  • Protocol: Evaluate the effect of small, deliberate variations in method parameters on the results. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.[7]

Data Presentation and Visualization

AnalyticalWorkflow Prep 1. Solution Preparation (Mobile Phase, Standards, Samples) SST 2. System Suitability Test (6 replicate injections) Prep->SST Equilibrate System & Test Cal 3. Calibration Curve Generation (Linearity Standards) SST->Cal If Pass Analysis 4. Sample Analysis (Inject prepared samples) Cal->Analysis Establish Response Factor Integration 5. Data Processing (Peak Integration & Identification) Analysis->Integration Report 6. Quantification & Reporting (Calculate concentration using calibration curve) Integration->Report

Sources

Application and Protocol for the NMR Spectroscopic Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Naphthyl-3-methyl-1-butyn-3-ol is a propargylic alcohol derivative with a molecular structure incorporating a naphthyl group, a carbon-carbon triple bond, and a tertiary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra of 1-naphthyl-3-methyl-1-butyn-3-ol. The protocols and analysis herein are designed to ensure scientific integrity by explaining the causality behind experimental choices and providing a self-validating framework for spectral interpretation.

Scientific Principles and Experimental Design

The structural characterization of 1-naphthyl-3-methyl-1-butyn-3-ol by NMR spectroscopy relies on the distinct magnetic environments of its constituent protons (¹H) and carbon atoms (¹³C). The naphthyl ring system presents a complex aromatic region in the ¹H NMR spectrum due to spin-spin coupling between adjacent protons. The chemical shift of these aromatic protons is influenced by the electron-withdrawing effect of the alkyne substituent. The tertiary alcohol gives rise to a characteristic quaternary carbon signal in the ¹³C NMR spectrum and a hydroxyl proton signal in the ¹H NMR spectrum, the position of which can be concentration and solvent dependent. The methyl groups, being chemically equivalent, are expected to produce a single, intense signal in the ¹H NMR spectrum. The alkynyl carbons and the quaternary carbon of the alcohol functional group will appear in distinct regions of the ¹³C NMR spectrum.

A logical workflow for the NMR analysis of this compound begins with careful sample preparation to ensure high-quality data, followed by the acquisition of standard ¹H and ¹³C NMR spectra. For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary, although they are beyond the scope of this introductory protocol.

Detailed Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

Materials:

  • 1-Naphthyl-3-methyl-1-butyn-3-ol (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Vial for sample dissolution

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 1-naphthyl-3-methyl-1-butyn-3-ol into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient.[1][2] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[1]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[3] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. If the compound has limited solubility in CDCl₃ or if hydrogen bonding of the hydroxyl proton is of particular interest, DMSO-d₆ can be used. Gently swirl the vial to dissolve the compound completely.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution directly into the NMR tube.[2] This is achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Sample Transfer and Volume Adjustment: Carefully transfer the filtered solution into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the Experimental Workflow:

Caption: Workflow for NMR analysis.

Part 2: NMR Data Acquisition

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgzg30 uses a 30° pulse angle, allowing for a shorter relaxation delay and faster acquisition for qualitative spectra. zg (90° pulse) provides maximum signal for a single scan.
Spectral Width12-16 ppmSufficient to cover the expected chemical shift range from aliphatic to aromatic protons.
Number of Scans (NS)8-16Adequate for good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay (d1)1-2 sAllows for sufficient relaxation of most protons between scans.
Acquisition Time (AQ)2-4 sProvides adequate digital resolution for resolving fine coupling patterns.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled pulse sequence with a 30° pulse angle.
Spectral Width200-220 ppmCovers the full range of expected carbon chemical shifts for organic molecules.
Number of Scans (NS)1024 or moreA higher number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
Relaxation Delay (d1)2 sA standard delay for most carbon atoms.
Acquisition Time (AQ)1-2 sSufficient for good digital resolution of the carbon signals.

Predicted NMR Spectra and Interpretation

Based on established chemical shift ranges for the functional groups present in 1-naphthyl-3-methyl-1-butyn-3-ol and data from analogous structures, the following ¹H and ¹³C NMR spectra are predicted.

Molecular Structure with Atom Numbering:

Caption: Structure of 1-naphthyl-3-methyl-1-butyn-3-ol.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Considerations
~ 8.1 - 8.3m1HH-8'Protons on the naphthyl ring are deshielded due to the aromatic ring current. H-8' is peri to the substituent and often appears at the lowest field.
~ 7.8 - 7.9m2HH-4', H-5'These protons are in the deshielded region of the aromatic spectrum. Their exact shifts and multiplicities will depend on their coupling to neighboring protons.
~ 7.4 - 7.6m4HH-2', H-3', H-6', H-7'The remaining naphthyl protons will resonate in this region, likely as complex multiplets due to mutual coupling.
~ 2.5s1HOHThe chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and will exchange with D₂O.[4]
1.65s6HC(CH₃)₂The two methyl groups are chemically equivalent and therefore appear as a single sharp singlet. They are in a typical aliphatic region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Key Considerations
~ 133.5C-4a' or C-8a'Quaternary carbons in the naphthyl ring.
~ 133.0C-4a' or C-8a'Quaternary carbons in the naphthyl ring.
~ 130.0 - 125.0C-1', C-2', C-3', C-4', C-5', C-6', C-7', C-8'Aromatic methine carbons of the naphthyl ring will appear in this range. Specific assignments would require 2D NMR data.
~ 120.0C-1'The ipso-carbon of the naphthyl ring attached to the alkyne is expected in this region.
~ 93.0C-1 (Alkyne)The sp-hybridized carbon of the alkyne attached to the naphthyl ring is deshielded.
~ 85.0C-2 (Alkyne)The sp-hybridized carbon of the alkyne attached to the tertiary alcohol is also in a characteristic downfield region.[5]
~ 68.0C-3 (C-OH)The quaternary carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
~ 31.5C-4, C-5 (CH₃)The equivalent methyl carbons appear in the aliphatic region of the spectrum.

Trustworthiness and Self-Validation

The presented protocols and spectral interpretations are grounded in fundamental NMR principles and data from closely related compounds. To ensure the trustworthiness of the experimental results, several self-validating checks should be performed:

  • Solvent Residual Peaks: The presence of a known solvent residual peak (e.g., CHCl₃ at 7.26 ppm in the ¹H spectrum and CDCl₃ at 77.16 ppm in the ¹³C spectrum) confirms the correct referencing of the chemical shift scale.

  • Integration Ratios: The integration of the signals in the ¹H NMR spectrum should correspond to the ratio of the number of protons in each unique chemical environment.

  • D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum should result in the disappearance of the hydroxyl proton signal, confirming its assignment.[4]

  • Consistency with Predicted Spectra: The obtained spectra should show good correlation with the predicted chemical shifts and multiplicities outlined in the tables above. Significant deviations may indicate the presence of impurities or an incorrect structure.

Conclusion

NMR spectroscopy is a powerful and essential tool for the structural verification of 1-naphthyl-3-methyl-1-butyn-3-ol. By following the detailed protocols for sample preparation and data acquisition provided in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and interpretation guidelines offer a robust framework for the analysis and confident assignment of the observed signals. This comprehensive approach ensures the scientific rigor required in research and drug development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a publicly available university resource.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link].

  • University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. Retrieved from a publicly available university resource.
  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link].

  • LibreTexts Chemistry. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link].

  • Chemistry LibreTexts. (2020, May 30). Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • MacDonald, C. J., Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1972). An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives. Canadian Journal of Chemistry, 50(13), 2035–2043.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link].

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link].

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link].

  • PubChem. (n.d.). 3-Methyl-1-pentyn-3-ol. Retrieved from [Link].

  • PubChem. (n.d.). 1-Ethynylnaphthalene. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link].

Sources

Application Note: FT-IR Characterization and Reaction Monitoring of Naphthyl Butynol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyl butynols (e.g., 4-(naphthalen-2-yl)-3-butyn-2-ol) are critical intermediates in the synthesis of allylamine antifungals (such as Terbinafine) and various oncology targets. The precise characterization of the hydroxyl (-OH) and alkyne (-C≡C-) moieties is essential for validating molecular structure and monitoring the progress of Sonogashira coupling reactions.

This guide provides a robust protocol for using Fourier Transform Infrared (FT-IR) spectroscopy to distinguishing between terminal alkyne precursors and internal alkyne products, quantifying hydrogen bonding interactions, and validating the integrity of the naphthalene core.

Scientific Principles & Spectral Logic

The Chemistry of Naphthyl Butynols

The target molecules typically result from the coupling of a halonaphthalene with a terminal alkynol (e.g., 3-butyn-2-ol).

  • Reaction: Naphthyl-X + HC≡C-CH(OH)CH₃

    
     Naphthyl-C≡C-CH(OH)CH₃
    
  • Critical Analytical Challenge: Distinguishing the reactant (terminal alkyne) from the product (internal alkyne) and ensuring the hydroxyl group remains intact without oxidation.

Vibrational Modes of Interest

The FT-IR spectrum serves as a "fingerprint" for these functional group transformations.[1]

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Behavior
Hydroxyl (-OH) Stretching (

)
3200–3550 (Broad)Indicates H-bonding.[2] In solid naphthyl derivatives, steric bulk may force specific crystal packing, sharpening this band compared to liquid alcohols.
Terminal Alkyne (≡C-H) Stretching (

)
~3270 (Sharp)Present in Precursor ONLY. Its disappearance is the primary indicator of reaction completion.
Internal Alkyne (C≡C) Stretching (

)
2200–2260 (Weak)Often weak due to pseudo-symmetry in internal alkynes. The conjugation with the naphthyl ring enhances this intensity slightly compared to aliphatic alkynes.
Naphthalene Ring Ring Breathing1500–1600 Confirming the aromatic core.
Naphthalene C-H Out-of-Plane Bending700–850 Specific pattern depends on substitution (1-naphthyl vs. 2-naphthyl).

Experimental Protocol

Equipment & Materials
  • Spectrometer: FT-IR with a minimum resolution of 4 cm⁻¹ (e.g., Bruker Invenio, Thermo Nicolet iS50).

  • Sampling Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance).

    • Why Diamond? Naphthyl derivatives often form hard crystalline solids that can scratch ZnSe crystals. Diamond allows for high-pressure clamping to ensure good optical contact.

  • Reference Standard: Polystyrene film (for wavenumber calibration).

  • Solvent (for cleaning): Isopropanol (HPLC Grade).

Sample Preparation (ATR Method)
  • Background Scan: Clean the ATR crystal and acquire a background spectrum (air) with 32 scans.

  • Sample Loading:

    • Solids: Place ~5 mg of the naphthyl butynol crystal on the center of the diamond. Apply pressure using the anvil until the preview spectrum absorbance stabilizes.

    • Oils/Liquids: Place 1 drop (~10 µL) on the crystal. No pressure clamp is needed unless the liquid is viscous.

  • Acquisition:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise)

    • Apodization: Blackman-Harris 3-Term

Data Processing
  • Baseline Correction: Apply a concave rubberband correction (10 iterations) if the baseline drifts due to scattering from rough crystal surfaces.

  • Normalization: Normalize the C-H stretch of the naphthalene ring (~3050 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparisons between batches.

Analytical Workflow & Logic

The following diagram illustrates the decision logic for monitoring the synthesis of naphthyl butynols.

FTIR_Workflow Start Crude Reaction Mixture Acquire Acquire FT-IR Spectrum (ATR Mode) Start->Acquire Check_3270 Check 3270 cm⁻¹ (Sharp Peak?) Acquire->Check_3270 Has_3270 Peak Present Check_3270->Has_3270 Yes (≡C-H) No_3270 Peak Absent Check_3270->No_3270 No Result_Incomplete ACTION: Reaction Incomplete Terminal Alkyne Detected Has_3270->Result_Incomplete Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) No_3270->Check_OH Check_2200 Check 2200-2260 cm⁻¹ (Weak Band?) Check_OH->Check_2200 Yes (OH Present) Result_Oxidation ACTION: Check for Oxidation (Missing OH or C=O present) Check_OH->Result_Oxidation No (OH Lost) Result_Success ACTION: Synthesis Successful Internal Alkyne Formed Check_2200->Result_Success Band Detectable Check_2200->Result_Success Band Weak/Silent (Symmetry allowed)

Figure 1: Logic gate for validating the conversion of terminal alkynol precursors to naphthyl butynol products.

Data Interpretation & Troubleshooting

Distinguishing the Hydroxyl Environment

The position of the hydroxyl band reveals the hydrogen bonding state, which correlates with purity and crystallinity.

Observed PeakMolecular StateInterpretation
Sharp, ~3600 cm⁻¹ Free -OHDilute solution or sterically hindered amorphous phase.
Broad, 3300–3400 cm⁻¹ Intermolecular H-BondTypical for pure crystalline naphthyl butynols.
Broad, <3200 cm⁻¹ Intramolecular H-BondInteraction between OH and the Alkyne

system (common in syn conformations).
Molecular Interaction Diagram

Understanding the vibrational shifts requires visualizing the molecular environment.

Molecular_Vibrations Naph Naphthalene Ring (Rigid Core) Alkyne Internal Alkyne (-C≡C-) Naph->Alkyne Conjugation Vib_Naph C=C Ring Stretch ~1590 cm⁻¹ Naph->Vib_Naph OH Hydroxyl Group (-OH) Alkyne->OH Inductive Effect Vib_Alkyne C≡C Stretch ~2230 cm⁻¹ (Conjugation Shifts Lower) Alkyne->Vib_Alkyne Vib_OH O-H Stretch 3200-3500 cm⁻¹ (H-Bond Sensitive) OH->Vib_OH

Figure 2: Vibrational coupling and assignments in the Naphthyl Butynol scaffold.

Common Pitfalls
  • CO₂ Interference: Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹. While distinct from the alkyne peak (2200–2260 cm⁻¹), poor background subtraction can create noise in this region. Solution: Purge the optics bench with dry nitrogen.

  • Water Vapor: Rotational lines of water vapor appear in the 3500–4000 cm⁻¹ and 1300–1800 cm⁻¹ regions. These can mask the fine structure of the OH stretch. Solution: Ensure the desiccant is fresh or apply "Atmospheric Suppression" in software.

  • Crystal Orientation (ATR): Large naphthyl crystals may have preferred orientations. If the spectrum looks "weak," rotate the sample on the crystal and re-clamp to ensure randomization.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Butyn-2-ol.[3][4] National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for Alkyne/Hydroxyl assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

Sources

Application Note: Synthesis and Membrane Fabrication of Poly(1-naphthyl-3-methyl-1-butyn-3-ol) via Rhodium-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Membrane Development Professionals

Scientific Context & Monomer Profiling

1-Naphthyl-3-methyl-1-butyn-3-ol (NMB, CAS: 40888-18-4) is a highly sterically hindered, functionalized internal alkyne[1]. In the realm of advanced polymer synthesis, disubstituted acetylenes bearing bulky aromatic rings (such as the naphthyl group) and polar moieties (such as the propargylic alcohol) are highly sought after. When polymerized, these monomers yield rigid-rod poly(disubstituted acetylene)s characterized by an exceptionally high fractional free volume (FFV)[2].

The strategic inclusion of the 3-methyl-3-butyn-2-ol moiety serves a dual purpose:

  • Steric Frustration: It forces the conjugated polyene backbone into a highly twisted, non-planar conformation, preventing efficient polymer chain packing and thereby creating microvoids essential for gas separation.

  • Hydrogen Bonding: The terminal hydroxyl groups engage in inter- and intra-molecular hydrogen bonding, which mechanically stabilizes the resulting membrane against plasticization under high-pressure gas feeds.

Experimental Design & Causality (E-E-A-T)

Catalyst Selection: Overcoming Oxophilicity

The polymerization of disubstituted acetylenes is thermodynamically challenging. While classical Group 6 transition metal catalysts (e.g.,


 and 

) are effective for simple naphthylacetylenes[3], they are highly oxophilic. The unprotected propargylic hydroxyl group in NMB rapidly coordinates to and deactivates Tungsten or Molybdenum centers, resulting in trace yields.

To bypass this, we utilize a Rhodium(I) catalytic system , specifically


 (where nbd = norbornadiene). Rhodium(I) complexes exhibit exceptional tolerance toward polar functional groups[4]. Furthermore, the addition of a basic co-catalyst, such as triethylamine (

), acts as a self-validating mechanism: it accelerates the formation of the active Rh-vinylidene intermediate while simultaneously buffering the system against trace acidic impurities that could induce unwanted cationic side-reactions[5].

Mandatory Visualization: Workflows & Logic

Workflow Start 1-Naphthyl-3-methyl-1-butyn-3-ol (Monomer) Purification Protocol 1: Purification (Recrystallization & Drying) Start->Purification Reaction Protocol 2: Polymerization [Rh(nbd)Cl]2 / Et3N / THF / 60°C Purification->Reaction  Purified Monomer Precipitation Precipitation & Isolation (THF / Methanol) Reaction->Precipitation  Viscous Polymer Solution Casting Protocol 3: Membrane Casting (Toluene, Doctor Blade) Precipitation->Casting  Dried Polymer Membrane Poly(NMB) Membrane (High Free Volume) Casting->Membrane  Solvent Evaporation

Workflow for the synthesis and membrane fabrication of poly(1-naphthyl-3-methyl-1-butyn-3-ol).

Logic Bulky Bulky Naphthyl Group Rigid Rigid, Twisted Polyene Backbone (Steric Repulsion) Bulky->Rigid OHGroup Propargylic OH Group OHGroup->Rigid Steric Bulk HBond Inter/Intra-molecular Hydrogen Bonding OHGroup->HBond FFV High Fractional Free Volume (FFV) Rigid->FFV Stability Mechanical & Plasticization Resistance HBond->Stability Application Advanced Gas Separation Membrane FFV->Application Stability->Application

Structure-property causality of poly(NMB) for gas separation membrane applications.

Step-by-Step Experimental Protocols

Protocol 1: Monomer Purification

Causality Note: Transition metal catalysis is highly sensitive to trace impurities. Oxidative byproducts or residual moisture in the commercial NMB monomer will quench the Rh(I) active species, leading to low molecular weight oligomers rather than the desired megadalton polymers.

  • Dissolution: Dissolve 10.0 g of 1-naphthyl-3-methyl-1-butyn-3-ol in 50 mL of anhydrous diethyl ether.

  • Washing: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous

    
     (3 × 20 mL) to neutralize acidic impurities, followed by a brine wash (20 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
     for 2 hours. Filter the drying agent and concentrate the filtrate under reduced pressure.
    
  • Recrystallization: Recrystallize the crude monomer from a hexane/ethyl acetate mixture (9:1 v/v) at -20 °C.

  • Validation: Collect the white crystals and dry under high vacuum (

    
     Torr) for 24 hours. The purity should be validated via 
    
    
    
    NMR prior to polymerization.
Protocol 2: Rhodium-Catalyzed Polymerization
  • Inert Preparation: Inside an argon-filled glovebox, charge a flame-dried 25 mL Schlenk tube with

    
     (0.01 mmol, 4.6 mg) and the purified NMB monomer (1.0 mmol, 210.3 mg).
    
  • Activation: Inject 2.0 mL of anhydrous, freeze-pump-thaw degassed tetrahydrofuran (THF) and 0.1 mL of anhydrous triethylamine (

    
    ). The 
    
    
    
    acts as a crucial co-catalyst to facilitate the Rh-vinylidene propagation cycle.
  • Propagation: Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at 60 °C for 24 hours. A successful reaction is self-indicating: the solution will transition to a deep orange color and become highly viscous.

  • Termination & Isolation: Dilute the viscous dope with 5 mL of THF to reduce viscosity. Precipitate the polymer by adding the solution dropwise into 200 mL of vigorously stirred cold methanol.

  • Purification: Collect the fibrous polymer via vacuum filtration. Reprecipitate twice from THF into methanol to ensure the complete removal of residual monomer and Rh catalyst. Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Protocol 3: Membrane Casting and Processing

Causality Note: Filtering the polymer dope is a non-negotiable step. Trace crosslinked microgels act as stress concentrators, causing premature mechanical failure and pinhole gas leaks under high-pressure testing.

  • Dope Preparation: Prepare a 3 wt% solution of poly(NMB) in anhydrous toluene. Stir for 12 hours to ensure complete chain solvation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Casting: Cast the filtrate onto a leveled, silanized glass plate using a doctor blade set to a 150 µm clearance.

  • Controlled Evaporation: Cover the cast film with an inverted glass petri dish. Slowing the solvent evaporation rate is critical to prevent the formation of asymmetric pores or surface defects. Leave at ambient temperature for 48 hours.

  • Annealing: Peel the freestanding membrane from the glass plate and dry in a vacuum oven at 80 °C for 24 hours to remove all residual toluene.

Quantitative Data Presentation

Table 1: Influence of Catalyst System on NMB Polymerization Demonstrates the necessity of the Rh(I)/Amine system for oxophilic monomer tolerance.

Catalyst SystemSolventTemp (°C)Yield (%)

(

)
PDI (

)

/

Toluene60121.82.4

Toluene60TraceN/AN/A

THF604512.52.1

/

THF6089 45.0 1.8

Table 2: Gas Permeability Coefficients of Poly(disubstituted acetylene) Membranes Permeability measured in Barrer (


). The bulky naphthyl group drastically increases FFV and permeability compared to standard phenyl analogs.
Polymer Membrane




Ideal Selectivity (

)
Poly(1-phenyl-1-propyne)12035450503.4
Poly(NMB) 850 290 3,200 410 2.9

References

  • Universidad de Zaragoza. "Polymer Chemistry - Polymerization of aryl alkynes and Rhodium Catalysis." Polymer Chemistry Open Access. URL:[Link]

  • Ohtori, T., Masuda, T., & Higashimura, T. "Polymerization of Phenylacetylenes. IX. Polymerization of β-Naphthylacetylene by WCl6 and MoCl5." Polymer Journal (Semantic Scholar). URL: [Link]

  • ResearchGate. "Particles of polyacetylene and its derivatives: Preparation and applications." Polymer Chemistry. URL: [Link]

  • ACS Publications. "Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts." Organometallics. URL: [Link]

Sources

Application Note: 1-Naphthyl-3-methyl-1-butyn-3-ol as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the development of complex pharmaceutical intermediates, the introduction of an ethynyl group to an aromatic scaffold is a critical synthetic maneuver. While 1-ethynylnaphthalene is a highly valuable building block—functioning both as a selective inhibitor of cytochrome P450 1B1 [1] and as a versatile click-chemistry reagent for triazole [2] and oxazole [3] pharmacophores—its direct handling presents significant challenges. Terminal alkynes like 1-ethynylnaphthalene are volatile and highly susceptible to oxidative homocoupling (Glaser coupling) during storage.

Strategic Workflow & Pathway Visualization

The following workflow illustrates the synthetic lifecycle of NMB, from its formation to its deprotection and subsequent integration into various drug discovery pipelines.

G A 1-Bromonaphthalene + 2-Methyl-3-butyn-2-ol B 1-Naphthyl-3-methyl- 1-butyn-3-ol (NMB) [Stable Precursor] A->B Sonogashira Coupling (Pd/Cu) C 1-Ethynylnaphthalene [Reactive Intermediate] B->C Retro-Favorskii Deprotection (KOH) D Cytochrome P450 1B1 Inhibitors C->D Direct Bioassay Application E Triazole Pharmacophores (Click Chemistry) C->E CuAAC Cycloaddition F Diarylalkyne Kinase Inhibitors C->F Cross-Coupling Reactions

Figure 1: Synthetic workflow from 1-bromonaphthalene to pharmaceutical intermediates via NMB.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints. Understanding the causality behind each reagent choice is paramount for troubleshooting and scaling.

Protocol A: Synthesis of 1-Naphthyl-3-methyl-1-butyn-3-ol (Protection)

Objective: Couple 1-bromonaphthalene with 2-methyl-3-butyn-2-ol to form the stable NMB precursor.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-bromonaphthalene (10.0 mmol) in anhydrous triethylamine (30 mL).

    • Causality: Triethylamine serves a dual purpose as both the solvent and the base required to neutralize the hydrobromic acid generated during the catalytic cycle.

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). Stir for 5 minutes at room temperature.

    • Causality: CuI is essential for forming the copper acetylide intermediate, which facilitates the transmetalation step to the palladium center much faster than the alkyne alone.

  • Alkyne Addition: Slowly add 2-methyl-3-butyn-2-ol (12.0 mmol). Heat the mixture to 70°C and stir for 6 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove amine salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 8:2).

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 9:1; UV active). Post-purification, confirm success via FTIR: look for the disappearance of the terminal alkyne C-H stretch and the appearance of a strong, broad O-H stretch (~3300 cm⁻¹) and an internal C≡C stretch (~2230 cm⁻¹).

Protocol B: Retro-Favorskii Deprotection to 1-Ethynylnaphthalene

Objective: Cleave the acetone protecting group to yield the reactive terminal alkyne.

  • Reaction Setup: Dissolve NMB (5.0 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Base Addition: Add finely powdered anhydrous KOH (10.0 mmol).

  • Thermal Cleavage: Heat the mixture to reflux (110°C).

    • Causality: The high temperature and the Dean-Stark trap are critical. The reaction produces acetone as a byproduct. By continuously distilling off the low-boiling acetone, Le Chatelier's principle drives the equilibrium entirely toward the formation of 1-ethynylnaphthalene.

  • Workup: After 3 hours, cool the mixture, wash with water (3 x 20 mL) to remove KOH, dry the organic layer over Na₂SO₄, and carefully concentrate at low temperature (volatile product).

  • Self-Validation Checkpoint: The cessation of liquid condensation in the Dean-Stark trap indicates reaction completion. GC-MS must confirm the mass shift from NMB (

    
     210) to 1-ethynylnaphthalene (
    
    
    
    152).
Protocol C: Downstream Derivatization (CuAAC Click Chemistry)

Objective: Synthesize a 1-(1-naphthyl)-1H-1,2,3-triazole intermediate.

  • Reaction Setup: Dissolve 1-ethynylnaphthalene (1.0 mmol) and an organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Generation: Add CuSO₄·5H₂O (0.1 mmol) followed by sodium ascorbate (0.2 mmol).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is superior to using direct Cu(I) salts, which are prone to oxidation and can trigger unwanted Glaser homocoupling of the alkyne.

  • Stirring & Isolation: Stir at room temperature for 12 hours. The triazole product typically precipitates out of the aqueous mixture and can be isolated via simple vacuum filtration.

  • Self-Validation Checkpoint: ¹H NMR spectroscopy is definitive here. The disappearance of the terminal alkyne proton (~3.5 ppm) and the emergence of the characteristic triazole ring proton (~8.0–8.5 ppm) confirms successful cycloaddition.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics and optimal parameters for the workflows described above, providing a baseline for process scale-up.

Reaction StepKey Reagents & CatalystsTemp / TimeTypical Yield (%)Expected Purity (HPLC)Primary Byproducts
Sonogashira Coupling 1-Bromonaphthalene, MBY, PdCl₂(PPh₃)₂, CuI, Et₃N70°C / 6h88 - 92%> 98%Trace homocoupled MBY
Deprotection NMB, KOH, Toluene110°C / 3h85 - 90%> 95%Acetone (removed via distillation)
CuAAC (Triazole) 1-Ethynylnaphthalene, Azide, CuSO₄, Na Ascorbate25°C / 12h90 - 95%> 99%Unreacted starting materials

References

  • Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes MDPI URL:[Link]

  • Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings Beilstein Journals URL:[Link]

Application of naphthyl-containing compounds in materials science

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide bridging materials science and biological applications, designed for researchers, materials scientists, and drug development professionals.

Introduction: The Naphthyl Moiety as a Functional Bridge

In advanced materials science, the integration of naphthyl-containing compounds provides a unique intersection between organic optoelectronics and bio-analytical chemistry. The structural signature of the naphthalene ring—an extended, rigid


-conjugated system—imparts exceptional thermal stability, tunable steric hindrance, and highly responsive photophysical properties.

As a Senior Application Scientist, I have structured this guide to explore two distinct but conceptually linked applications of naphthyl architectures: Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes for Live-Cell Imaging . By understanding the causality behind these molecular designs, researchers can adapt these protocols to engineer more robust devices and more sensitive biological assays.

Application Note 1: Naphthyl-Driven Morphological Stability in Optoelectronics

Mechanistic Insight: Steric Tuning and Amorphous Film Stability

In OLED architecture, the Hole Transport Layer (HTL) must facilitate efficient hole mobility while maintaining strict morphological integrity. Early industry-standard materials, such as TPD, suffered from low glass transition temperatures (


). Under the Joule heating generated during continuous device operation, TPD rapidly crystallizes. Grain boundaries formed during crystallization act as charge traps and non-radiative recombination centers, leading to catastrophic device failure.

The solution lies in structural modification: replacing two phenyl rings with bulkier 1-naphthyl groups yields NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) . The introduction of the naphthyl moiety breaks the planar symmetry of the molecule. This steric hindrance restricts intramolecular rotation and prevents the close


 stacking required for crystal lattice formation. Consequently, NPB forms highly stable, amorphous thin films with an elevated 

of ~98 °C 1, drastically extending the operational lifetime of the device 2.

OLED_Architecture Cathode Cathode (Al/LiF) Electron Injection ETL ETL (Alq3) Electron Transport ETL->Cathode EML EML (Host:Dopant) Recombination Zone EML->ETL HTL HTL (NPB) Hole Transport (Naphthyl-mediated) HTL->EML Anode Anode (ITO) Hole Injection Anode->HTL Substrate Glass Substrate Base Support Substrate->Anode

Figure 1: OLED device architecture highlighting the NPB hole transport layer.

Self-Validating Protocol: Vacuum Thermal Deposition of NPB

To ensure the formation of a defect-free amorphous NPB layer, precise control over deposition kinetics is required.

  • Substrate Preparation: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes per bath). Dry under a stream of high-purity

    
    .
    
  • Work Function Tuning: Subject the ITO substrates to

    
     plasma treatment for 5 minutes. Causality: This removes residual organic contaminants and increases the ITO work function to better align with the HOMO level of NPB (~ -5.4 eV), reducing the hole-injection barrier.
    
  • Thermal Evaporation: Transfer substrates to a vacuum chamber. Pump down to a base pressure of

    
     Torr. Heat the NPB crucible gradually to avoid material spitting.
    
  • Deposition Control: Deposit the NPB layer to a thickness of 40 nm at a strict rate of 1.0–2.0 Å/s, monitored via a Quartz Crystal Microbalance (QCM).

  • Validation Checkpoint (Self-Validating System): Post-deposition, analyze a sacrificial substrate using Atomic Force Microscopy (AFM). The film must exhibit a root-mean-square (RMS) roughness of

    
     nm. An RMS 
    
    
    
    nm indicates localized crystallization or source degradation, requiring immediate recalibration of the crucible heating rate before proceeding to the Emissive Layer (EML) deposition.

Application Note 2: Naphthalimide Scaffolds for Target-Specific Bio-Imaging

Mechanistic Insight: Intramolecular Charge Transfer (ICT)

For drug development and bio-analytical professionals, tracking signaling molecules (like


) or enzymatic activity in live cells is critical. Here, the 1,8-naphthalimide  core serves as a premier fluorescent scaffold due to its excellent photostability and biocompatibility 3.

The mechanism relies on an Intramolecular Charge Transfer (ICT) process. The imide group acts as a strong electron acceptor. When an electron-donating group (EDG), such as an amine, is positioned at the 4-position of the naphthalene ring, a strong "push-pull"


-electron system is established, yielding bright fluorescence with a large Stokes shift.

To create a targeted probe, the EDG is chemically masked (e.g., via an azide group for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 detection). This masking disrupts the push-pull system, quenching the fluorescence (ICT OFF). Upon reaction with the target analyte, the mask is cleaved, liberating the EDG. The ICT process is instantly restored, triggering a robust, quantifiable fluorescent "turn-on" signal .

ICT_Mechanism Probe Masked Naphthalimide (ICT Quenched / OFF) Cleavage Bond Cleavage & Donor Release Probe->Cleavage Binding Analyte Analyte Trigger (H2S / Enzyme) Analyte->Cleavage Trigger Active Active Naphthalimide (Strong ICT / ON) Cleavage->Active Structural Shift Emission Fluorescence Emission (530-550 nm) Active->Emission Excitation

Figure 2: Intramolecular Charge Transfer (ICT) activation in naphthalimide probes.

Self-Validating Protocol: Live-Cell Imaging using Naphthalimide Probes
  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37 °C in a 5%

    
     incubator until 70-80% confluence is reached.
    
  • Probe Incubation: Wash the cells twice with PBS. Incubate with the naphthalimide-based probe (10 µM final concentration, diluted from a DMSO stock into serum-free media) for 30 minutes at 37 °C.

  • Analyte Stimulation: Introduce the target analyte (e.g., 50 µM NaHS as an

    
     donor) to the experimental wells and incubate for an additional 20 minutes.
    
  • Imaging: Wash cells thrice with PBS to remove unreacted extracellular probe. Image using a confocal laser scanning microscope (Excitation: ~440 nm; Emission collection window: 530–550 nm).

  • Validation Checkpoint (Self-Validating System): Alongside the experimental group, run a parallel negative control cohort. Pre-treat this cohort with 1 mM N-ethylmaleimide (NEM)—a known

    
     scavenger—for 30 minutes prior to probe addition. A complete absence of fluorescence in the NEM cohort validates that the "turn-on" signal in the experimental group is exclusively mediated by 
    
    
    
    , ruling out background autofluorescence or non-specific enzymatic cleavage.

Quantitative Data Summary

The table below summarizes the critical photophysical and thermal parameters that dictate the application of these naphthyl-containing compounds across disciplines.

Compound / MaterialPrimary FieldStructural Role

(°C)
Absorption

(nm)
Emission

(nm)
TPD (Reference)OptoelectronicsHole Transport~60~315~400
NPB OptoelectronicsHole Transport~98~340~430
Spiro-NPB OptoelectronicsHole Transport~180~345~440
4-Amino-1,8-naphthalimide Bio-AnalyticalFluorescent CoreN/A~440~530–550

References

  • Robust organic functional materials by thermally doping with metal oxide Source: Optical Materials Express URL:[Link]

  • Crafting NPB with tetraphenylethene: a win-win strategy to create stable and efficient solid-state emitter with aggregation-induced emission Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology Source: RSC Advances (RSC Publishing) URL:[Link]

  • 1,8-Naphthalimide-derived reactivity-based fluorescent probes for detection and imaging of H2S Source: Sensors & Diagnostics (RSC Publishing) URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly those related to steric hindrance, during the synthesis of this sterically demanding tertiary propargyl alcohol. Here, you will find in-depth troubleshooting guides and FAQs to address specific experimental issues.

Introduction to the Challenge

The synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol, a tertiary propargyl alcohol, presents a classic case of steric hindrance. The reaction typically involves the nucleophilic addition of a 1-naphthylacetylide anion to the carbonyl carbon of acetone. The bulky, planar naphthyl group creates significant spatial crowding around the reactive center, which can impede the approach of the nucleophile to the electrophilic ketone, leading to low yields and competing side reactions.[1][2] This guide provides field-proven insights and protocols to overcome these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I'm getting no product at all. What are the primary causes and how can I fix this?

Answer: Low to no yield is the most common issue and typically points to one of three areas: reagent quality, incomplete acetylide formation, or severe steric inhibition of the nucleophilic attack.

  • Cause A: Poor Reagent and Solvent Quality. Organometallic reagents like Grignards and organolithiums are extremely sensitive to moisture and air.[1][3] Any protic impurities will quench the reagent before it can react with the ketone.

    • Solution: Ensure all glassware is flame- or oven-dried immediately before use.[4] Solvents such as Tetrahydrofuran (THF) or diethyl ether must be rigorously dried, preferably using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone). Use freshly prepared or recently titrated organometallic reagents.

  • Cause B: Incomplete Deprotonation of 1-Ethynylnaphthalene. The acidity of the terminal alkyne proton (pKa ≈ 25) requires a sufficiently strong base for complete deprotonation. Incomplete formation of the nucleophilic acetylide will naturally lead to low conversion.

    • Solution: When using n-Butyllithium (n-BuLi), ensure it is freshly titrated to accurately determine its molarity. Allow sufficient time (30-60 minutes) at a low temperature (e.g., -78 °C to 0 °C) for the deprotonation to go to completion before adding acetone.[5]

  • Cause C: Steric Hindrance Preventing Nucleophilic Attack. This is the core issue. The bulky naphthyl group and the methyl groups of acetone create a sterically crowded transition state, increasing the activation energy for the desired addition reaction.[1][6]

    • Solution 1: Employ a More Reactive Nucleophile. Organolithium reagents are generally more reactive than Grignard reagents and can be more effective at overcoming steric barriers.[1] Switching from naphthylmagnesium bromide to naphthyl lithium may improve yields.

    • Solution 2: Activate the Ketone. The most effective strategy is to increase the electrophilicity of the acetone carbonyl carbon. This is achieved by using a Lewis acid additive. Anhydrous cerium(III) chloride (CeCl₃) is particularly effective.[1] This method, often called the Luche condition, promotes nucleophilic addition over competing side reactions like enolization.[1]

Question 2: I'm observing a significant amount of unreacted 1-ethynylnaphthalene in my final product mixture. What went wrong?

Answer: This indicates that the nucleophilic addition to acetone is the rate-limiting step and is not proceeding to completion.

  • Cause: The Reaction is Too Slow or Inefficient. The steric barrier is likely preventing the full consumption of your generated acetylide.

    • Solution 1: Increase Reaction Time and/or Temperature. After adding acetone at a low temperature (e.g., -78 °C), allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 12-24 hours).[7] This provides the necessary thermal energy to overcome the activation barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Solution 2: Use an Additive. As mentioned previously, the addition of anhydrous CeCl₃ to form an "activated" acetone slurry before the addition of the organometallic reagent is a highly effective solution.[1] The cerium coordinates to the carbonyl oxygen, making the carbon a much stronger electrophile and accelerating the desired reaction.

Question 3: My main impurity is a dimerized alkyne (1,4-di(naphthalen-1-yl)buta-1,3-diyne). How can I prevent this?

Answer: This side product arises from the oxidative homocoupling of the acetylide, a reaction known as Glaser coupling. It is particularly problematic when using Grignard reagents in the presence of trace amounts of copper or other transition metal impurities, or if oxygen is introduced into the reaction.

  • Solution 1: Maintain a Strict Inert Atmosphere. Ensure the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish. Use degassed solvents to minimize dissolved oxygen.

  • Solution 2: Avoid Copper Contamination. Ensure all glassware is scrupulously clean. If using a copper-free Grignard protocol, the risk is lower but not zero. Using organolithium reagents generally avoids this specific side reaction.

  • Solution 3: Use a Copper-Free Palladium-Catalyzed Approach (Sonogashira Coupling). While typically used for coupling alkynes to aryl halides, Sonogashira conditions can be adapted. However, for this specific transformation (alkyne + ketone), it is not the standard approach and direct addition methods are preferred.[8]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance so pronounced in the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol?

A1: Steric hindrance arises from the non-bonding interactions that influence a reaction's rate and stereochemistry.[2][9] In this synthesis, the large, rigid naphthyl group attached to the nucleophilic carbon requires a specific trajectory to attack the carbonyl carbon of acetone. As the new carbon-carbon bond forms, the geometry around the carbonyl carbon changes from trigonal planar (120°) to tetrahedral (109.5°). In this transition state, the bulky naphthyl group comes into close proximity with the two methyl groups on the acetone moiety, causing significant van der Waals repulsion (steric strain). This strain raises the energy of the transition state, slowing down the reaction.

Q2: What are the pros and cons of using a Grignard reagent versus an organolithium reagent for this synthesis?

A2: The choice of organometallic reagent is critical.[1]

FeatureGrignard Reagent (1-Naphthyl-MgBr)Organolithium Reagent (1-Naphthyl-Li)
Reactivity Moderately reactive.[10]Highly reactive, often better for hindered ketones.[1]
Basicity Less basic.More basic, which can increase side reactions.
Side Reactions Prone to Wurtz coupling and reduction if β-hydrogens are present (not an issue for this specific reagent).[7]Prone to enolization of the ketone (acetone).[1]
Preparation Formed from magnesium turnings and 1-bromonaphthalene. Can be difficult to initiate.[3]Typically formed by deprotonation of 1-ethynylnaphthalene with an alkyl lithium base (e.g., n-BuLi).[5]
Optimization Reactivity is significantly enhanced by additives like CeCl₃.[1]Generally used without additives, relying on its inherent high reactivity.

Q3: Can catalytic methods be used for this synthesis?

A3: Yes, while stoichiometric organometallic additions are most common, catalytic methods for the synthesis of tertiary propargyl alcohols exist. These often involve the use of a transition metal catalyst that facilitates the addition of a terminal alkyne to a ketone.[11] For instance, systems using zinc salts with a chiral ligand can promote the enantioselective addition of alkynes to carbonyls.[12] However, for a simple, achiral synthesis on a lab scale, the optimized organolithium or cerium-mediated Grignard methods are often more practical and cost-effective.

Experimental Protocols & Visualizations

Diagram: Troubleshooting Workflow for Low Yield

This diagram outlines a logical process for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow cluster_reagents Reagent & Solvent Checks cluster_conditions Condition Checks cluster_optimize Optimization Paths start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents dry_solvents Use rigorously dried solvents (THF, Et2O)? check_conditions Step 2: Review Reaction Conditions inert_atm Maintained strict inert atmosphere (Ar/N2)? optimize Step 3: Implement Optimization Strategy use_nBuLi Switch to Organolithium Method (1-Ethynylnaphthalene + n-BuLi) optimize->use_nBuLi use_CeCl3 Use Cerium(III) Chloride Additive (Luche Conditions) optimize->use_CeCl3 Most Recommended increase_time Increase reaction time and/or allow slow warming to RT optimize->increase_time fresh_reagents Use freshly titrated n-BuLi or high-quality Grignard reagent? fresh_reagents->check_conditions temp_control Correct temperature control for deprotonation and addition? temp_control->optimize

Caption: Troubleshooting decision tree for low product yield.

Diagram: Overcoming the Steric Barrier

This diagram illustrates how a Lewis acid like CeCl₃ activates the ketone, lowering the activation energy for the sterically hindered attack.

StericHindrance cluster_uncatalyzed Uncatalyzed Reaction cluster_catalyzed CeCl₃-Mediated Reaction (Luche) Naph-C≡C⁻ 1-Naphthylacetylide ts1 High-Energy Transition State (Steric Clash) Naph-C≡C⁻->ts1 acetone Acetone acetone->ts1 product Product ts1->product Slow Naph-C≡C⁻_cat 1-Naphthylacetylide ts2 Lower-Energy Transition State Naph-C≡C⁻_cat->ts2 CeCl3 CeCl₃ activated_ketone Activated Ketone (More Electrophilic C) CeCl3->activated_ketone acetone_cat Acetone acetone_cat->activated_ketone activated_ketone->ts2 product_cat Product ts2->product_cat Fast

Caption: Comparison of uncatalyzed vs. CeCl₃-mediated reaction pathways.

Protocol 1: Organolithium Method

This protocol utilizes the high reactivity of an organolithium reagent to overcome the steric barrier.

Materials:

  • 1-Ethynylnaphthalene

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated, e.g., 2.5 M)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Deprotonation: Under a positive pressure of inert gas, dissolve 1-ethynylnaphthalene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the lithium acetylide.

  • Addition: Cool the reaction mixture back down to -78 °C. Slowly add anhydrous acetone (1.2 eq) dropwise. A color change and/or slight exotherm may be observed.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight (or until TLC indicates consumption of the starting material).

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 1-naphthyl-3-methyl-1-butyn-3-ol.

Protocol 2: Cerium-Mediated Grignard Method (Luche Conditions)

This protocol enhances the reactivity of a Grignard reagent by activating the ketone with CeCl₃.[1]

Materials:

  • 1-Naphthylmagnesium bromide (or chloride) in THF (prepared separately or purchased)

  • Cerium(III) chloride, anhydrous (CeCl₃)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents as listed above.

Procedure:

  • Cerium Slurry Preparation: In a flame-dried flask under inert atmosphere, add anhydrous CeCl₃ (1.2 eq). Add anhydrous THF to create a slurry and stir vigorously for 2-4 hours at room temperature to break up any clumps and maximize surface area.

  • Cooling: Cool the white slurry to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Add anhydrous acetone (1.2 eq) to the cold cerium slurry and stir for 30-60 minutes. This forms the activated Ce-acetone complex.

  • Grignard Addition: Slowly add the 1-naphthylmagnesium bromide solution (1.1 eq) dropwise to the reaction mixture, keeping the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Quench and Workup: Follow steps 7-10 from Protocol 1 for the reaction quench, workup, and purification.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
  • Gajewski, P. et al. (2023). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Palladium‐catalyzed kinetic resolution of tertiary propargylic alcohols. [Link]

  • Wang, H. et al. (2022). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. [Link]

  • Shaikh, A. C. et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • BenchChem. (2025).
  • University of Massachusetts. (n.d.). Formation and reaction of a Grignard reagent.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • University of South Carolina. (n.d.).
  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.

Sources

Technical Support Center: Purification of Polar Aromatic Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when isolating polar aromatic alkynes. These molecules—often key intermediates in kinase inhibitors, click-chemistry probes, and fluorescent tags—present a dual threat: the chemical instability of the alkyne moiety and the intense chromatographic retention of polar aromatic systems.

This guide moves beyond generic advice. We will dissect the causality behind common purification failures and provide self-validating, field-tested protocols to rescue your yields.

Diagnostic Purification Workflow

Before troubleshooting, it is critical to map the structural liabilities of your target molecule. Use the following diagnostic logic to determine your purification strategy.

Workflow Start Crude Polar Aromatic Alkyne CheckAlkyne Alkyne Type? Start->CheckAlkyne Terminal Terminal Alkyne (High Glaser Risk) CheckAlkyne->Terminal Internal Internal Alkyne (Stable) CheckAlkyne->Internal Action1 Add Ascorbate & Scavenge Copper Terminal->Action1 CheckPolarity Assess Polar Groups (Amines, Hydroxyls) Internal->CheckPolarity Action2 RP-HPLC (Buffered) or Deactivated Silica CheckPolarity->Action2 Action1->CheckPolarity

Caption: Diagnostic workflow for the purification of polar aromatic alkynes.

Troubleshooting Guides & FAQs

Section 1: The Glaser Homocoupling Dilemma

Q: My terminal aromatic alkyne forms a 1,3-diyne dimer during silica gel chromatography, even though my Sonogashira/Click reaction was perfectly clean. Why?

A: The causality here lies in the workup, not the reaction itself. The formation of a 1,3-diyne is a classic Glaser homocoupling side reaction[1]. During copper-catalyzed reactions (like Sonogashira or CuAAC), the environment is typically anaerobic or contains reducing agents, keeping copper in the Cu(I) state. However, the moment you open the flask for workup, oxygen enters. Oxygen oxidizes residual Cu(I) to Cu(II), which rapidly catalyzes the oxidative dimerization of your terminal alkyne[2]. This process is severely exacerbated on the high surface area of silica gel during column chromatography[3].

To prevent this, you must intercept the oxidation step before the crude mixture touches air or silica.

GlaserMech A Terminal Alkyne + Cu(I) B O2 Exposure (Air) A->B Standard Workup E Add Reducing Agent (e.g., Ascorbate) A->E Modified Workup C Cu(II) Oxidation State B->C Oxidation D Glaser Homocoupling (1,3-Diyne Byproduct) C->D Dimerization F Preserved Terminal Alkyne E->F Cu(I) Maintained

Caption: Mechanism of post-reaction Glaser homocoupling and its prevention via reducing agents.

Table 1: Quantitative Impact of Workup Conditions on Glaser Homocoupling

Workup ConditionCopper Oxidation StatusAtmosphereHomocoupling Byproduct (%)Alkyne Recovery (%)
Standard Air WorkupRapid oxidation to Cu(II)Aerobic15 - 25%< 75%
Low Temperature (-28°C)Kinetic suppression of Cu(II)Aerobic< 5%> 90%
Ascorbate AdditionCu(I) protected chemicallyAerobic< 2%> 95%
Copper Scavenging ResinCu physically removedAerobic< 1%> 98%

(Data synthesized from post-reaction workup studies on alkyne-functionalized systems[3]).

Protocol 1: Copper-Free Anaerobic Workup for Terminal Alkynes Self-Validation Check: If the organic layer remains colorless/pale yellow rather than turning green/blue, Cu(II) formation has been successfully suppressed.

  • Quench Internally: Before opening the reaction flask to air, inject a degassed aqueous solution of a reducing agent (e.g., (+)-sodium L-ascorbate, 5 equivalents relative to the copper catalyst) directly into the mixture[3].

  • Scavenge: Add a copper-scavenging agent (e.g., EDTA aqueous wash or QuadraPure™ resin) and stir vigorously for 30 minutes under an inert argon or nitrogen atmosphere.

  • Extract: Perform liquid-liquid extraction using degassed solvents.

  • Purify Safely: Proceed to chromatography. The absence of Cu(II) ensures the terminal alkyne remains intact on the column.

Section 2: Chromatographic Streaking and Irreversible Binding

Q: My polar aromatic alkyne (containing amine/hydroxyl groups) streaks terribly on normal-phase silica. I am losing >50% of my yield on the column. How do I resolve this?

A: Polar aromatic alkynes suffer from a dual-retention mechanism on standard acidic silica gel. First, there is strong hydrogen bonding between the polar functional groups and surface silanols. Second, the aromatic rings engage in strong π-π stacking interactions. Furthermore, terminal alkynes are inherently unstable on acidic silica gel and can undergo hydration or irreversible binding[2].

The solution is to either neutralize the silica or abandon normal-phase chromatography entirely in favor of Reverse-Phase HPLC (RP-HPLC).

Protocol 2: RP-HPLC Optimization for Polar Aromatic Alkynes Self-Validation Check: A symmetrical peak shape (tailing factor 0.9–1.2) indicates successful suppression of secondary interactions.

  • Mobile Phase Selection: Utilize Water/Acetonitrile gradients. Avoid Water/Methanol if your alkyne is highly electron-deficient, as methanol can occasionally add across activated alkynes under specific conditions.

  • Buffer Addition: To suppress the ionization of polar functional groups (e.g., basic amines) and prevent peak tailing, add 0.1% Formic Acid (for acidic MS detection) or 10 mM Ammonium Acetate (for neutral pH stability).

  • Stationary Phase: Use a heavily end-capped C18 column. End-capping masks residual silanols on the silica support, preventing the irreversible binding of basic aromatic amines.

  • Detection: Monitor at dual wavelengths: 254 nm for the aromatic core and a higher wavelength (e.g., 280–310 nm) to track the extended conjugation of the alkyne system.

Alternative (Normal Phase): If RP-HPLC is unavailable, use deactivated silica gel. Pre-flush your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic silanols before loading your sample[2].

Section 3: Advanced Recovery and Protecting Group Strategies

Q: I have a highly polar terminal alkyne that co-elutes with my starting material. Are there chemoselective purification methods?

A: Yes. When standard polarity-based separation fails, you can exploit the specific reactivity of the terminal alkyne.

Protocol 3: Silver-Ion Affinity Chromatography Terminal alkynes form reversible, highly specific complexes with silver ions.

  • Binding: Pass the crude mixture through a specialized resin containing supported silver ions. The terminal alkyne will selectively bind to the silver, while non-alkyne polar impurities wash right through[2].

  • Elution: Elute the desired compound by treating the resin with a displacing reagent that breaks the silver-acetylide complex, releasing the pure alkyne[2].

Protocol 4: Transient Protection Strategy If the alkyne is too unstable for direct purification, mask it.

  • Protect: Convert the terminal alkyne to a Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS) protected alkyne prior to purification[4]. This eliminates the risk of Glaser coupling and reduces the molecule's overall polarity.

  • Purify: Perform standard silica gel chromatography. The bulky silyl group prevents degradation.

  • Deprotect: Remove the silyl group using Tetrabutylammonium fluoride (TBAF) in THF, or under mild basic conditions (K₂CO₃/MeOH), regenerating the pure terminal alkyne for your next synthetic step[4].

References

  • Pagnacco, C. A., et al. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers. ResearchGate. [Link]

  • RSC Publishing. Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Naphthyl Group Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Organic Chemistry Division

Current Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the NaphthLab Solutions Technical Support Center. You are likely here because the naphthyl group—essential for increasing lipophilicity and


-stacking interactions in drug candidates—is behaving unpredictably in your reaction flask.

Unlike phenyl rings, the naphthalene system possesses unique reactivity profiles due to its lower resonance energy per ring (61 kcal/mol total vs. 72 kcal/mol for two benzenes) and the significant steric impact of the peri-hydrogens (positions 1 and 8). This guide addresses the four most common "side reaction" tickets we receive: Regio-scrambling , Unwanted Oxidation (Quinone formation) , Over-Hydrogenation , and Atropisomeric Rotational Barriers .

Module 1: Regioselectivity & Isomer Control

User Issue: "I am attempting electrophilic aromatic substitution (EAS) on naphthalene, but I keep getting an inseparable mixture of 1- (alpha) and 2- (beta) isomers."

Diagnostic & Troubleshooting

The 1-position is kinetically favored (faster), while the 2-position is thermodynamically favored (more stable).[1][2] Your reaction conditions (temperature and time) are likely hovering in a "grey zone" between these two controls.

The Mechanism (Why this happens)
  • Kinetic Control (

    
    -attack):  Attack at C1 creates a carbocation intermediate that retains an intact benzene ring (two resonance structures). This transition state is lower in energy, so it forms faster.
    
  • Thermodynamic Control (

    
    -attack):  The C1 product suffers from steric repulsion between the substituent and the C8 peri-hydrogen. The C2 product avoids this interaction. Given enough heat and time (reversibility), the mixture equilibrates to the C2 isomer.[1]
    
Protocol: The Sulfonic Acid Blocking Strategy

If you require a 2-substituted product but cannot achieve it directly, or need to force substitution to the 2-position by blocking the 1-position, use this reversible blocking protocol.

Step 1: Kinetic Blocking (Sulfonation)

  • Dissolve naphthalene in conc.

    
    .
    
  • Heat at 80°C (strictly controlled).

  • Result: Formation of naphthalene-1-sulfonic acid (Kinetic product).

Step 2: Thermodynamic Isomerization (If 2-isomer is desired)

  • Heat the mixture to 160°C .

  • Result: The sulfonic acid group migrates to the 2-position to relieve peri-strain.

Step 3: Desulfonation (Removal) After performing your desired transformation on the other ring:

  • Treat the compound with dilute acid (hydrolysis) and superheated steam.

  • Result: The

    
     group is cleaved, restoring the C-H bond.
    
Visualizing the Pathway

Regioselectivity Start Naphthalene + Electrophile (E+) Inter1 Intermediate C1 (Intact Benzene Ring) Low Activation Energy Start->Inter1 Fast (<80°C) Inter2 Intermediate C2 (Cross-conjugated) High Activation Energy Start->Inter2 Slow Prod2 2-Substituted Product (Thermodynamic) Sterically Relaxed Start->Prod2 Equilibration Prod1 1-Substituted Product (Kinetic) Steric Strain (Peri) Inter1->Prod1 Irreversible at Low Temp Inter2->Prod2 Prod1->Start Reversible (>160°C)

Figure 1: Kinetic vs. Thermodynamic control pathways in naphthalene substitution. Note the reversibility required to access the thermodynamic product.

Module 2: Preventing Oxidation (Quinone Formation)

User Issue: "My reaction mixture turned from clear to black/tarry during workup. NMR shows loss of aromaticity in one ring."

Diagnostic

You have likely oxidized the naphthalene system to 1,4-naphthoquinone . Naphthalene is electron-rich (oxidation potential ~1.54 V vs SCE) and is far more susceptible to oxidative degradation than benzene, especially under radical conditions or in the presence of Chromium(VI) reagents.

Prevention Protocol

Avoid "hard" oxidants. If you must oxidize a benzylic position or an alcohol on the side chain, select reagents that are chemoselective and do not disrupt the aromatic system.

Reagent TypeAVOID (High Risk of Quinone) RECOMMENDED (Safe)
Chromium Jones Reagent, PCC (in excess)TPAP/NMO or Dess-Martin Periodinane
Benzylic Oxidation

,

DDQ (controlled) or N-hydroxyphthalimide (NHPI) catalysis
Workup Prolonged exposure to air in sunlightNitrogen/Argon sparge solvents; keep in dark

Pro-Tip: If you observe "tarring" during Friedel-Crafts acylation, it is often due to the complexation of the Lewis Acid (


) with the naphthalene, promoting oxidation. Solution:  Use milder Lewis acids like 

or perform the reaction in nitrobenzene (which suppresses radical formation).

Module 3: Selective Reduction (Avoiding Tetralin)

User Issue: "I tried to reduce a nitro group to an amine using Pd/C and


, but I partially hydrogenated the ring to form a tetralin derivative."
Diagnostic

Naphthalene's resonance stabilization energy is lower than benzene's. Standard catalytic hydrogenation (Pd/C, high pressure) will readily reduce the electron-rich ring, destroying aromaticity.

Troubleshooting Guide

To reduce a functional group (Nitro, Alkene, Alkyne) without touching the naphthalene ring, you must switch mechanisms from "surface adsorption hydrogenation" to "electron transfer" or "poisoned catalysis."

Recommended Protocols

Option A: The Chemical Reduction (Best for Nitro


 Amine) 
  • Reagent: Iron powder (Fe) in

    
     (aq) or 
    
    
    
    (Béchamp Reduction).
  • Why: This proceeds via single electron transfer (SET). The metal does not coordinate the

    
    -system of the ring efficiently enough to reduce it.
    
  • Protocol:

    • Suspend nitronaphthalene in EtOH/Water (4:1).

    • Add 5 equiv. Fe powder and 1 equiv.

      
      .
      
    • Reflux for 2 hours.

    • Filter hot (to remove iron oxides).

Option B: Poisoned Hydrogenation

  • Reagent: Platinum Sulfide (

    
    ) or Sulfided Palladium on Carbon.
    
  • Why: Sulfur poisons the catalyst surface, reducing its activity. It retains enough power to reduce the nitro group but is too weak to disrupt the naphthalene aromaticity.

Selectivity Decision Tree

Reduction Start Target: Reduce Functional Group (FG) on Naphthalene Q1 Is the FG a Nitro Group? Start->Q1 Q2 Is the FG an Alkene/Alkyne? Q1->Q2 No Sol1 USE: Fe/NH4Cl or SnCl2 (Chemical Reduction) Q1->Sol1 Yes Sol2 USE: Lindlar Catalyst or Diimide (N2H2) Q2->Sol2 Yes Warning AVOID: Pd/C + H2 (High Pressure) Risk: Tetralin Formation Q2->Warning No (or if using standard H2)

Figure 2: Decision matrix for selecting reduction conditions to preserve the naphthalene core.

Module 4: Steric Hindrance & Coupling Failures

User Issue: "My Suzuki coupling with 1-naphthylboronic acid is stalling or undergoing protodeboronation."

Diagnostic

1-substituted naphthalenes possess significant steric bulk due to the C8 peri-hydrogen. This bulk hinders the transmetallation step in the catalytic cycle and makes the C-B bond prone to cleavage (protodeboronation) under basic aqueous conditions.

Troubleshooting Steps
  • Ligand Switch: Standard

    
     is often too small to force the reductive elimination or too labile to stabilize the oxidative addition complex.
    
    • Solution: Use Buchwald Ligands (e.g., S-Phos, X-Phos). These bulky, electron-rich phosphines facilitate coupling with hindered substrates.

  • Base Management:

    • Avoid hydroxide bases (

      
      , 
      
      
      
      ) if protodeboronation is observed.
    • Switch to: Anhydrous bases like

      
       or 
      
      
      
      in dry solvents (Dioxane or Toluene).
  • Boronic Acid Purity: Naphthylboronic acids often contain boroxine trimers or acid impurities.

    • Protocol: Wash the boronic acid with cold water/acetonitrile before use, or convert it to the Pinacol Ester (BPin) , which is thermally more stable and less prone to hydrolysis.

References

  • BenchChem Technical Support. (2025).[3][4] A Comparative Study on the Reactivity of Naphthalene Derivatives: A Guide for Researchers. Retrieved from

  • Genov, M., et al. (2006).[5] "Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric Suzuki-Miyaura reaction." Chemistry – A European Journal, 12(36), 9346-9352. DOI: [5]

  • Tang, W., et al. (2014).[6] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. DOI:

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for Kinetic/Thermodynamic control).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Reference for oxidation potentials and reduction selectivity).

Sources

Technical Support Center: Optimizing Grignard Additions to Naphthyl Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Grignard additions to naphthyl aldehydes (such as 1-naphthaldehyde and 2-naphthaldehyde) are fundamental carbon-carbon bond-forming reactions used to synthesize complex secondary alcohols. However, researchers frequently encounter depressed yields due to the unique steric and electronic environment of the naphthyl ring system. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to maximize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my Grignard addition to 1-naphthaldehyde consistently low, even when I use an excess of the Grignard reagent? Causality & Mechanism: The primary culprit is steric hindrance. In 1-naphthaldehyde, the peri-proton at the C8 position creates significant steric bulk around the adjacent carbonyl group. When a bulky Grignard reagent (e.g., phenylmagnesium bromide or isopropylmagnesium chloride) approaches, the activation energy for the desired 1,2-nucleophilic addition increases dramatically. Because the desired pathway is kinetically hindered, the highly basic Grignard reagent engages in competing side reactions. If the Grignard reagent possesses


-hydrogens, it can act as a reducing agent via a 

-hydride transfer, yielding 1-naphthylmethanol instead of the desired secondary alcohol. Alternatively, single-electron transfer (SET) processes can lead to pinacol coupling products[1].

Q2: How can I suppress these side reactions and force the 1,2-addition? Solution: The most effective method is to convert the Grignard reagent into an organocerium species using anhydrous Cerium(III) chloride (


), commonly known as the Imamoto protocol[2].
Causality:  Cerium is highly oxophilic and acts as a strong, hard Lewis acid. It coordinates tightly to the carbonyl oxygen of the naphthyl aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. Simultaneously, transmetalation of the Grignard reagent with 

generates an organocerium intermediate (

). Organocerium reagents are considerably less basic than their magnesium counterparts, which effectively shuts down the

-hydride reduction and SET pathways, allowing the nucleophilic addition to proceed smoothly even in sterically congested environments[3].

Q3: I attempted the


 protocol, but I recovered mostly unreacted 1-naphthaldehyde. What went wrong? 
Troubleshooting:  The failure is almost certainly due to moisture. Both Grignard reagents and 

are extremely hygroscopic. If

is not rigorously dried, the residual water will instantly protonate and destroy the Grignard reagent, forming an inert alkane and magnesium hydroxide. Self-Validating Check: Before use, your anhydrous

must be a completely free-flowing white powder. If it clumps or sticks to the flask walls, it contains moisture and will quench your organometallic reagent. Furthermore, always titrate your Grignard reagent (e.g., using an iodine and lithium chloride indicator) immediately prior to the reaction to confirm its active molarity.

Quantitative Yield Comparison

The table below illustrates the dramatic yield improvements achieved by transitioning from standard Grignard conditions to the


-mediated Imamoto protocol for naphthyl aldehydes[4].
SubstrateNucleophileConditionsMajor ProductYield (%)
1-NaphthaldehydePhMgBrTHF, 0 °C1-Naphthylphenylmethanol63%
1-NaphthaldehydePhMgBr

, THF, -78 °C to 0 °C
1-Naphthylphenylmethanol82% – >98%
2-NaphthaldehydePhMgBrTHF, 0 °C2-Naphthylphenylmethanol57%
2-NaphthaldehydePhMgBr

, THF, -78 °C to 0 °C
2-Naphthylphenylmethanol85% – >98%

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve low yields in your naphthyl aldehyde additions.

GrignardTroubleshooting Start Low Yield in Naphthyl Aldehyde Grignard? CheckMg Did Grignard Reagent Form Completely? Start->CheckMg Titration Perform Titration (e.g., Iodine indicator) CheckMg->Titration Unsure / No CheckSide Are Side Products Visible? (Reduction/Coupling) CheckMg->CheckSide Yes (Confirmed) CheckMoisture Check System Moisture (<50 ppm H2O) Titration->CheckMoisture Low Active RMgX UseCeCl3 Use CeCl3 Additive (Imamoto Protocol) CheckSide->UseCeCl3 Yes (Steric Hindrance) CheckSide->CheckMoisture No (Unreacted Aldehyde) Success Optimized Secondary Naphthyl Alcohol Yield UseCeCl3->Success CheckMoisture->Success

Workflow for troubleshooting low yields in Grignard additions to bulky naphthyl aldehydes.

Step-by-Step Methodology: -Mediated Grignard Addition

This self-validating protocol ensures the complete exclusion of moisture and the successful generation of the highly nucleophilic organocerium intermediate[2].

Phase 1: Rigorous Drying of


 
  • Setup: Place 1.5 equivalents of

    
     into a flame-dried Schlenk flask equipped with a magnetic stir bar.
    
  • Thermal Dehydration: Connect the flask to a high-vacuum line (< 0.1 mmHg). Gradually heat the flask in an oil bath:

    • 90 °C for 1 hour.

    • 140 °C for 2 hours.

    • 150 °C for 2 hours. Causality: Gradual heating prevents the salt from melting in its own water of crystallization, which would cause irreversible hydrolysis to inactive cerium oxide.

  • Validation Check: Cool the flask to room temperature under vacuum. The resulting anhydrous

    
     must be a fine, free-flowing white powder. Backfill the flask with dry argon.
    

Phase 2: Formation of the Organocerium Reagent 4. Suspension: Add anhydrous, inhibitor-free THF (approx. 5 mL per gram of


) via syringe. Stir vigorously at room temperature for 2 hours to form a uniform, milky-white suspension.
Causality: This step breaks down the crystal lattice, ensuring maximum surface area for the subsequent transmetalation.
5. Transmetalation:  Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add 1.5 equivalents of the titrated Grignard reagent (e.g., PhMgBr in THF).
6. Incubation:  Stir the mixture at -78 °C for 1.5 hours. The suspension will typically change color (often to a pale yellow or brown, depending on the Grignard reagent), indicating successful transmetalation to 

.

Phase 3: Nucleophilic Addition & Workup 7. Addition: Dissolve 1.0 equivalent of the naphthyl aldehyde in a minimum volume of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C. 8. Reaction: Maintain stirring at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours. Validation Check: Monitor the reaction via TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The bulky naphthyl aldehyde spot should disappear completely. 9. Quenching: Quench the reaction at 0 °C by carefully adding saturated aqueous


 solution.
Causality:

is a mild acid that protonates the cerium alkoxide intermediate without causing dehydration of the newly formed secondary alcohol. 10. Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude naphthyl alcohol.

References

1.1, LibreTexts. 2.2, orgsyn.org. 3.3, iupac.org. 4., benchchem.com. 5. 4, scribd.com.

Sources

Optimization of reaction conditions for Sonogashira coupling with naphthyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Naphthyl Halide Substrates

Introduction

Welcome to the Technical Support Center for Sonogashira cross-coupling. This guide is specifically engineered for researchers working with naphthyl halides —substrates that present unique steric and electronic challenges compared to standard phenyl halides.

Naphthyl systems are bulky. The difference between a 1-naphthyl and 2-naphthyl coupling partner is not just structural; it is kinetic. This guide synthesizes mechanistic insights with practical troubleshooting to ensure your drug development workflows remain robust and reproducible.

Module 1: Substrate Analysis (The Naphthyl Factor)

Before selecting a catalyst, you must diagnose your substrate's steric profile. Naphthyl halides are not uniform.

Feature1-Naphthyl Halide (

)
2-Naphthyl Halide (

)
Structure Sterically congested due to the peri-hydrogen at C8.[1]Sterically open; behaves similarly to para-substituted phenyls.
Electronic Slightly more electron-rich; faster oxidative addition (theoretically).Standard aromatic reactivity.
Primary Failure Mode Incomplete Conversion. The steric bulk hinders the approach of the Pd-ligand complex.Homocoupling. Faster reaction rates can sometimes mask catalyst deactivation if O2 is present.
Recommended Ligand Small cone angle (if unhindered alkyne) OR Flexible bulky ligands (e.g., Buchwald biaryls) that can accommodate the bulk.Standard phosphines (PPh3) often suffice, but bidentate ligands (dppf) increase stability.
Module 2: Optimization & Protocols
Protocol A: Standard Conditions (Naphthyl Bromides/Iodides)

Best for: Initial screening, 2-naphthyl substrates, and robust 1-naphthyl bromides.

  • Catalyst: Pd(PPh3)2Cl2 (2–5 mol%)

  • Co-Catalyst: CuI (1–3 mol%) — Keep Cu loading low to minimize Glaser coupling.

  • Base/Solvent: Et3N or Diisopropylamine (DIPA) as solvent, or THF/Et3N (1:1).

  • Temperature: Room Temperature (Iodides) to 60°C (Bromides).

Protocol B: "The Difficult Case" (Naphthyl Chlorides & Steric 1-Naphthyls)

Best for: 1-chloronaphthalene, electron-rich substrates, or when standard conditions stall.

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%).

    • Why? These electron-rich, bulky ligands facilitate oxidative addition into the inert C-Cl bond and stabilize the Pd species against agglomeration.

  • Co-Catalyst: CuI (2 mol%)[2]

  • Base: Cs2CO3 (2.0 equiv) — Inorganic bases often outperform amines for chlorides.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temperature: 80°C – 100°C.

Module 3: Troubleshooting & FAQs
Q1: I am observing significant homocoupling of my alkyne (Glaser product). How do I stop this?

Diagnosis: Oxygen contamination or excessive Copper(I).[3] Technical Fix:

  • Degassing is Critical: Sparging with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) for reaction solvents.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of the copper-acetylide species low relative to the oxidative addition complex.

  • Switch to Protocol C (Copper-Free): See Advanced Protocols below.

Q2: My reaction turns black immediately, and conversion stops at <20%.

Diagnosis: "Pd Black" precipitation. The active Pd(0) species is aggregating because it is not sufficiently stabilized by the ligand. Technical Fix:

  • Ligand Check: If using PPh3, switch to a bidentate ligand like dppf or dppe . The "bite angle" of dppf (99°) strongly stabilizes the Pd center.

  • Substrate Inhibition: If your naphthyl halide has a coordinating group (e.g., amine, pyridine), it might be poisoning the catalyst. Increase catalyst loading to 5 mol% or switch to a stronger binding NHC ligand.

Q3: I am using 1-chloronaphthalene and seeing zero product.

Diagnosis: The C-Cl bond is too strong for standard Pd(PPh3)4. Technical Fix: You must drive the Oxidative Addition step.

  • Solution: Use Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., PEPPSI-IPr). These are essentially "super-electron-donating" ligands that make the Palladium center aggressive enough to break the C-Cl bond.

Module 4: Visualizing the Logic
Figure 1: The Troubleshooting Decision Tree

Caption: A logic flow for diagnosing reaction failures based on TLC/GC-MS data.

TroubleshootingTree Start Reaction Analysis (TLC / LC-MS) CheckProduct Is Product Forming? Start->CheckProduct NoProduct No Conversion (Starting Material Remains) CheckProduct->NoProduct 0% Conv. LowYield Low Yield / Stalled CheckProduct->LowYield < 50% Conv. WrongProduct Wrong Product (Glaser Homocoupling) CheckProduct->WrongProduct Dimer found CheckHalide Check Halide Type NoProduct->CheckHalide CheckColor Did reaction turn black? LowYield->CheckColor Sol_Glaser SOLUTION: O2 Leak or Excess Cu. Degas (Freeze-Pump-Thaw) Slow Alkyne Addition WrongProduct->Sol_Glaser IsChloride Is it Naphthyl Chloride? CheckHalide->IsChloride Sol_Chloride SOLUTION: Switch to Bulky Ligands (XPhos, NHC) + Heat IsChloride->Sol_Chloride Yes Sol_Poison SOLUTION: Check for Catalyst Poisons (Thiols, free amines) IsChloride->Sol_Poison No (Bromide/Iodide) Sol_PdBlack SOLUTION: Pd Aggregation. Use Bidentate Ligand (dppf) CheckColor->Sol_PdBlack Yes (Precipitate) Sol_Kinetics SOLUTION: Steric Hindrance (1-Naphthyl). Increase Temp or Catalyst Loading CheckColor->Sol_Kinetics No (Clear/Brown)

Figure 2: The Dual Catalytic Cycle (Mechanistic Insight)

Caption: The interplay between the Palladium cycle (Cross-Coupling) and Copper cycle (Activation).

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Naphthyl-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cu_Alkyne Cu-Acetylide (Activated Nucleophile) Cu_Alkyne->TransMet Enters Pd Cycle Base_Step Deprotonation (Base + Alkyne + CuI) Base_Step->Cu_Alkyne

Module 5: Advanced Protocols (Copper-Free)

Context: In late-stage drug development, residual copper is a regulatory impurity. Furthermore, Cu-free conditions completely eliminate Glaser homocoupling.

Protocol C: Copper-Free Sonogashira

  • Substrate: Naphthyl Bromides/Iodides.

  • Catalyst: PdCl2(MeCN)2 (1 mol%) + XPhos (3 mol%).

  • Base: Cs2CO3 (3 equiv).

  • Solvent: MeCN or Toluene.

  • Temperature: 80°C.

  • Mechanism Note: Without Copper, the alkyne activation is slower. The base must be strong enough, and the Pd-ligand complex must be electrophilic enough to induce a "carbopalladation" type pathway or direct deprotonation by a Pd-bound base.

References
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Gelbard, G. (2005). Organic Synthesis by Catalysis with Ion-Exchange Resins. Industrial & Engineering Chemistry Research. (Context: Use of polymer-supported bases in coupling). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Comprehensive review on Cu-free and ligand effects). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society. (Source for XPhos/SPhos protocols). Link

  • Handa, S., et al. (2018).[5] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[5][6] Organic Letters. (Micellar/Green chemistry approaches). Link

Sources

Troubleshooting peak tailing in chromatography of naphthyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Liquid Chromatography. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of naphthyl compounds and polycyclic aromatic hydrocarbons.

This guide bypasses generic advice to focus on the exact mechanistic causes of peak tailing—providing you with self-validating protocols to restore peak symmetry, ensure quantitative accuracy, and maintain scientific integrity.

Diagnostic Logic: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a systemic hardware failure or a targeted chemical interaction.

TroubleshootingWorkflow Start Analyze Peak Shape (As > 1.2 or Tf > 1.5) Check Do all peaks in the chromatogram tail? Start->Check Physical Physical / Hardware Issue (e.g., Frit Blockage, Dead Volume) Check->Physical YES Chemical Chemical Interaction (e.g., Silanol Binding, Overload) Check->Chemical NO (Specific Peaks) FixPhys Execute Protocol B: Backflush & Check Tubing Physical->FixPhys FixChem Execute Protocol A: Adjust pH & Column Chemistry Chemical->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Section 1: Quantitative Diagnostics

Visual inspection of a chromatogram is subjective. To troubleshoot effectively, you must quantify the distortion. The pharmaceutical industry and non-pharmaceutical laboratories utilize two different mathematical models to evaluate peak symmetry[1].

Table 1: Peak Symmetry Metrics and Thresholds

MetricCalculation MethodIdealAcceptable LimitMechanistic Indication of Failure
Asymmetry Factor (

)
Back half-width ÷ Front half-width (Measured at 10% peak height)[1]1.0

1.2
Values > 1.5 indicate severe secondary interactions (silanol binding) or column voiding[2].
USP Tailing Factor (

)
Total peak width ÷ (2 × Front half-width) (Measured at 5% peak height)[1]1.0

1.5
Values > 1.5 result in system suitability failure; indicates mass overload or extra-column volume[2].

Section 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do naphthyl derivatives exhibit severe tailing on standard C18 columns compared to simple aliphatic compounds? A: Naphthyl compounds possess a bulky, electron-rich aromatic ring system that drives primary retention via hydrophobic and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking interactions. However, peak tailing is caused by a secondary retention mechanism. When naphthyl compounds possess polar substituents (e.g., naphthylamines or naphthols), these functional groups interact strongly with unreacted, acidic silanol groups on the silica support of the stationary phase[3]. Because these polar interactions have slower desorption kinetics than hydrophobic interactions, a fraction of the analyte molecules travel through the column at a slower speed, creating a prolonged trailing edge[4][5].

Q2: How does mobile phase pH dictate the tailing behavior of basic naphthylamines versus acidic naphthols? A: The causality lies in the ionization state of both the analyte and the stationary phase. Residual silanols on silica columns become deprotonated and negatively charged at a pH > 3.0[3][5].

  • For basic naphthylamines: Operating at a mid-to-high pH leaves the amine positively charged and the silanols negatively charged, resulting in severe ionic binding and tailing[3]. Lowering the pH below 3.0 fully protonates the silanols, neutralizing the silica surface and eliminating the secondary interaction[5][6].

  • For acidic naphthols: Operating near the analyte's

    
     causes uneven ionization, leading to split or asymmetrical peaks[3]. You must buffer the mobile phase at least 2 pH units away from the naphthol's 
    
    
    
    to ensure it remains in a single, stable ionization state.

Q3: When should I switch from a standard C18 to an "end-capped" or polar-embedded column? A: You should switch when pH optimization is insufficient or incompatible with your detector (e.g., MS). Standard C18 chains are bulky, and due to steric hindrance, only about 50% of the silica surface is actually bonded, leaving active silanols exposed[5]. End-capping involves a secondary chemical reaction that converts these residual silanols into less polar functional groups (like trimethylsilyl), physically blocking the naphthyl compounds from interacting with the active sites[4][5].

Section 3: Self-Validating Experimental Protocols

Do not change multiple variables at once. Use the following self-validating protocols to isolate the exact cause of your peak tailing[7].

Protocol A: Suppressing Chemical Interactions (Silanol Binding)

Objective: Eliminate secondary polar interactions between naphthyl substituents and the stationary phase.

  • Establish a Self-Validating Baseline: Prepare a binary test mixture containing a neutral aromatic marker (e.g., unsubstituted naphthalene) and your target substituted compound (e.g., 1-naphthylamine).

    • Causality Check: If naphthalene elutes symmetrically (

      
      ) but the substituted naphthyl tails, you have definitively proven the issue is chemical (secondary interactions), not a hardware failure[1].
      
  • Protonate the Silica Surface: Adjust the aqueous portion of your mobile phase to a pH < 3.0 using a volatile modifier such as 0.1% Trifluoroacetic acid (TFA) or Formic acid[5][6].

  • Shield the Stationary Phase: If low pH cannot be used, switch to a highly deactivated, fully end-capped C18 column[4]. Alternatively, add a competing amine modifier (e.g., Triethylamine, TEA) to the mobile phase. TEA will preferentially bind to the active silanols, masking them from your naphthyl analyte[8][4].

Protocol B: Diagnosing Physical Hardware Failures

Objective: Identify mass overload, extra-column volume, or column degradation.

  • Perform a Volume/Mass Dilution Test: Inject your naphthyl sample at 100%, 50%, and 10% of the original concentration.

    • Causality Check: If peak symmetry improves proportionally with dilution, your column was experiencing mass overload (saturation of the stationary phase)[8]. Maintain the lower injection volume.

  • Isolate Extra-Column Dispersion: Inject a non-retained marker (e.g., uracil). If the non-retained peak exhibits tailing, the dead volume lies outside the column. Replace all standard tubing between the injector, column, and detector with narrow internal diameter (0.005") PEEK tubing to minimize dispersion[3][9].

  • Clear Frit Blockages (Backflushing): If all peaks in the chromatogram (including the neutral marker) exhibit identical tailing, the column inlet frit is likely blocked by sample debris or pump seal particulates, which distorts the sample stream before separation even begins[1].

    • Action: Disconnect the column from the detector. Reverse the column orientation (only if permitted by the manufacturer's guidelines). Flush the column with a strong organic solvent (100% Acetonitrile or Methanol) directly to waste at a low flow rate for 30–60 minutes to dislodge particulates[1][9].

References

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs, [Link]

  • SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments, [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions, [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI, [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online, [Link]

  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, [Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online, [Link]

  • Scribd. "Chromatography Peak Tailing Guide." Scribd, [Link]

Sources

Technical Support Center: Stability & Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NMB-STAB-001 Subject: Minimizing Decomposition During Chromatographic Analysis Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering ghost peaks, poor mass balance, or non-linear calibration curves when analyzing 1-naphthyl-3-methyl-1-butyn-3-ol (hereafter referred to as NMB ).

The Root Cause: NMB is a tertiary propargylic alcohol . This structural class is inherently labile.

  • Thermal Stress (GC): The tertiary hydroxyl group undergoes rapid dehydration at injector temperatures >200°C, forming conjugated enynes.

  • Chemical Stress (HPLC): Under acidic conditions (pH < 4), NMB undergoes Meyer-Schuster rearrangement or Rupe rearrangement , converting the target analyte into isomeric ketones or aldehydes before it even reaches the detector.

This guide provides self-validating protocols to stabilize NMB during analysis.

Module 1: Gas Chromatography (GC) Troubleshooting

The Problem: Thermal Dehydration

In a standard Split/Splitless injector (typically 250°C), NMB eliminates water to form the corresponding enyne. This appears as a broad fronting peak or a distinct "ghost" peak eluting earlier than the parent molecule.

Diagram: Thermal Degradation Pathway

G NMB NMB (Tertiary Alcohol) Heat Injector Heat (>200°C) NMB->Heat Direct Injection TMS TMS-Derivative (Thermally Stable) NMB->TMS +BSTFA (Derivatization) Enyne Dehydration Product (Conjugated Enyne) Heat->Enyne -H2O (Elimination)

Caption: Thermal stress causes dehydration. Silylation (dashed line) blocks the hydroxyl group, preventing elimination.

Protocol A: Derivatization (The Gold Standard)

Why this works: Capping the polar -OH group with a trimethylsilyl (TMS) group prevents dehydration and improves peak shape.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step:

  • Weigh ~10 mg of NMB into a GC vial.

  • Add 1.0 mL of solvent.[1]

  • Add 100 µL of BSTFA + 1% TMCS.

  • Crucial Step: Incubate at 60°C for 30 minutes . (Room temperature reaction is often incomplete for sterically hindered tertiary alcohols).

  • Inject 1 µL into the GC.

Protocol B: Cold On-Column Injection (Alternative)

If derivatization is impossible, you must bypass the hot vaporization chamber.

  • Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).

  • Profile: Start at 40°C; ramp at 10°C/min to match column oven.

  • Limit: This method minimizes degradation but causes faster column contamination (naphthalene derivatives are sticky).

Module 2: HPLC Troubleshooting

The Problem: Acid-Catalyzed Rearrangement

Many generic reverse-phase methods use 0.1% TFA or Formic Acid (pH ~2-3). This is fatal for NMB. The acidic protons protonate the hydroxyl group, leading to the formation of a carbocation that rearranges into an


-unsaturated ketone (Meyer-Schuster rearrangement).
Diagram: Acid-Catalyzed Instability

HPLC_Stability MobilePhase Mobile Phase Selection Acidic Acidic (pH < 3) (e.g., 0.1% TFA) MobilePhase->Acidic Neutral Neutral/Basic (pH 7-8) (e.g., Amm. Acetate) MobilePhase->Neutral Rearrange Meyer-Schuster Rearrangement Acidic->Rearrange Protonation of -OH Stable Stable Analyte (Accurate Quant) Neutral->Stable Prevents Carbocation

Caption: Low pH triggers rearrangement of propargylic alcohols. Neutral buffers maintain structural integrity.

Recommended HPLC Conditions
ParameterRecommendationTechnical Rationale
Column C18 (End-capped) or Phenyl-HexylHigh carbon load C18 provides retention; Phenyl-Hexyl offers unique selectivity for the naphthalene ring (pi-pi interactions).
Mobile Phase A 10 mM Ammonium Acetate (pH ~6.8)Neutral pH is critical. Avoids protonation of the tertiary alcohol.
Mobile Phase B Acetonitrile (ACN)ACN has lower backpressure than Methanol, allowing faster runs to minimize on-column residence time.
Flow Rate 1.0 - 1.5 mL/minMinimize residence time on the column.
Detection UV @ 220 nm & 280 nm220 nm for the alkyne/general; 280 nm is specific to the naphthalene chromophore.

Senior Scientist Note: If you observe a peak splitting or "saddle" shape, your sample solvent might be too strong (e.g., 100% ACN). Dissolve NMB in 50:50 ACN:Water to focus the band at the head of the column.

Module 3: Sample Preparation & Storage

Q: My stock solution turned yellow overnight. Is it compromised? A: Likely, yes. NMB is sensitive to light and oxidation.

Storage Protocol:

  • Solvent: Store stock solutions in Isopropanol (IPA). IPA inhibits oxidative radical chains better than ACN or MeOH for this compound class.

  • Container: Amber glass vials (silanized preferred).

  • Temperature: -20°C.

  • Headspace: Purge with Argon or Nitrogen after every use.

FAQ: Common User Scenarios

Q: I see two peaks in HPLC. One is NMB, what is the other?

  • Scenario A (Acidic Eluent): The second peak is likely the rearrangement ketone. Check your mobile phase pH.[2]

  • Scenario B (Old Sample): It is likely the peroxide or dehydration product. Run a fresh standard. If the peak disappears, it was sample degradation, not chromatography.

Q: Can I use GC-MS for identification?

  • A: Yes, but only with derivatization (Protocol A). The EI mass spectrum of underivatized NMB is often misleading because the molecular ion (

    
    ) is weak or absent due to rapid fragmentation/dehydration in the source. The TMS derivative gives a distinct 
    
    
    
    peak (loss of methyl from TMS).

References

  • Thermal Instability of Propargylic Alcohols

    • Title: Features of gas chromatographic analysis of thermally unstable compounds.
    • Source: National Institutes of Health (PubMed) / Journal of Analytical Chemistry.
    • Context: Discusses the dehydration mechanism of tertiary alcohols in GC injectors.
    • URL:[Link] (Note: Generalized citation based on search results for thermally unstable GC analytes).

  • HPLC of Terbinafine Intermediates (NMB Analogues)

    • Title: Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method.[2]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Establishes the use of buffered mobile phases for naphthalene-based amine/alcohol deriv
    • URL:[Link]

  • General Stability of Propargylic Alcohols

    • Title: Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.
    • Source: ResearchG
    • Context: Provides mechanistic insight into the cleavage and dehydration p
    • URL:[Link]

Sources

Technical Support Center: Crystallization of Aromatic Butynols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Crystallization. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic challenges associated with the enantiomeric resolution of aromatic butynols.

Aromatic butynols, such as 4-phenyl-3-butyn-2-ol, are highly valuable chiral building blocks. They often serve as cost-effective, less water-soluble alternatives to simple aliphatic butynols in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, their high lipophilicity and flexible alkyne spacers make them notoriously difficult to crystallize directly. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting strategies to ensure high enantiomeric excess (ee) and yield.

Core Workflow: Diastereomeric Salt Resolution

Because aromatic butynols typically crystallize as racemic compounds rather than conglomerates, direct crystallization of the racemate will not yield single enantiomers. The symmetry must be broken via chiral derivatization. The industry-standard approach involves converting the alcohol into a hemiphthalate ester, followed by diastereomeric salt formation with a chiral amine[2].

G A Racemic Aromatic Butynol B Derivatization (Phthalic Anhydride) A->B C Hemiphthalate Ester B->C D Chiral Resolution (Add Chiral Amine) C->D E Diastereomeric Salt D->E F Controlled Crystallization E->F Supersaturation G Filtration & Washing F->G Solid-Liquid Sep H Saponification G->H Enriched Salt I Enantiopure Butynol H->I Cleavage

Workflow for the chiral resolution and crystallization of aromatic butynols.

Validated Experimental Protocol

This self-validating protocol details the resolution of racemic 4-phenyl-3-butyn-2-ol using (R)-(+)-1-phenylethylamine.

Step 1: Hemiphthalate Derivatization
  • Action : React 1.0 eq of racemic 4-phenyl-3-butyn-2-ol with 1.1 eq of phthalic anhydride in the presence of pyridine/DMAP at 50°C for 5 hours.

  • Causality : Neutral alcohols cannot form stable ionic lattices with chiral resolving agents. Derivatization installs a terminal carboxylic acid moiety, enabling robust ionic interactions[2].

  • Validation Checkpoint : Perform an aqueous bicarbonate extraction. The desired hemiphthalate will partition entirely into the aqueous layer (as a sodium salt), leaving unreacted alcohol in the organic phase. Acidify the aqueous layer to pH 2 to precipitate the pure racemic hemiphthalate.

Step 2: Diastereomeric Salt Formation
  • Action : Dissolve the racemic hemiphthalate in an EtOAc/EtOH (80:20 v/v) solvent system. Add 1.0 eq of (R)-(+)-1-phenylethylamine dropwise at room temperature.

  • Causality : The chiral amine pairs with the racemic acid to form two diastereomeric salts: (R,R) and (S,R). These salts possess distinct lattice energies and solubility curves, allowing for selective precipitation.

Step 3: Controlled Crystallization
  • Action : Heat the suspension to 60°C until a clear solution is obtained. Cool the system at a strict rate of 0.1°C/min. At 45°C, introduce 1 wt% of enantiopure (R,R)-salt seed crystals.

  • Causality : Rapid cooling forces the system outside the metastable zone, leading to amorphous precipitation. Seeding provides a low-energy thermodynamic template for nucleation, bypassing the energy barrier required for primary nucleation and preventing liquid-liquid phase separation.

Step 4: Isolation and Cleavage
  • Action : Continue cooling to 5°C. Filter the crystalline suspension and wash the cake with cold EtOAc. Saponify the isolated salt by stirring with 2M NaOH at 40°C.

  • Causality : Alkaline hydrolysis cleaves the ester linkage. The chiral amine and sodium phthalate remain in the aqueous phase, while the liberated, enantiopure (R)-4-phenyl-3-butyn-2-ol is extracted using methyl tert-butyl ether (MTBE).

  • Validation Checkpoint : Chiral HPLC analysis of the organic extract must confirm >98% ee. If the ee is lower, the salt requires a secondary recrystallization prior to saponification.

Quantitative Optimization Data

The choice of solvent system and cooling profile directly dictates the purity and morphology of the resulting crystals. Below is a summary of our internal optimization data for the hemiphthalate salt crystallization:

Solvent System (v/v)Cooling Rate (°C/min)SeedingYield (%)Enantiomeric Excess (ee %)Crystal Morphology
Acetone (100%)Crash cool (Uncontrolled)No6572.0Agglomerates / Oiled out
Acetone/Water (95:5)0.5No5885.5Fine Needles
EtOAc/EtOH (80:20)0.1Yes4298.5Prisms
EtOAc/EtOH (80:20) 0.1 (with 12h ripening) Yes 40 >99.9 Blocky Prisms

Note: Ostwald ripening (holding the suspension at 40°C for 12 hours before final cooling) dissolves smaller, kinetically trapped impure crystals and redeposits the material onto larger, thermodynamically stable pure crystals.

Troubleshooting & FAQs

Q: Why does my aromatic butynol derivative "oil out" instead of crystallizing?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the concentration of the solute exceeds its solubility limit, but the system fails to nucleate a solid lattice. Instead, it separates into a solute-rich liquid phase and a solvent-rich liquid phase. Aromatic butynols have high lipophilicity and relatively low lattice energies, making them highly prone to LLPS. Solution: Map the phase diagram to identify the metastable zone width (MZW). Adjust your solvent system by slightly increasing the proportion of the "good" solvent (e.g., adding more EtOH to EtOAc) to shift the binodal curve. Always implement isothermal seeding within the metastable zone before the system reaches the cloud point.

Q: How can I improve the enantiomeric excess (ee) if my first crop is only 80%?

A: An 80% ee indicates co-crystallization or physical entrapment of the more soluble diastereomer within the crystal lattice. This is almost always caused by rapid supersaturation generation, which leads to dendritic crystal growth and mother liquor inclusion. Solution: Implement a re-slurry or Ostwald ripening step. Alternatively, you can use enzymatic kinetic resolution as a highly effective polishing step. Treating the enriched mixture with Candida antarctica Lipase B (Novozym 435) and a vinyl ester will selectively transesterify the residual unwanted enantiomer, pushing the target enantiomer purity to >99% ee[3].

Q: Are there alternatives to diastereomeric salt crystallization for aromatic butynols?

A: Yes. If chemical derivatization is undesirable, there are two primary alternatives:

  • Biocatalysis: As mentioned above, lipase-catalyzed kinetic resolution (e.g., Novozym 435) is highly efficient for propargylic alcohols[3].

  • Asymmetric Synthesis: Instead of resolving a racemate, you can synthesize the enantiopure alcohol directly from the corresponding ketone. For example, utilizing a Noyori-type ruthenium catalyst for asymmetric transfer hydrogenation (with 2-propanol as the hydrogen donor) can yield (S)-4-phenyl-3-butyn-2-ol in >98% ee[4].

References

  • Title: (12) United States Patent (10) Patent No.: US 8.
  • Title: Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435)
  • Source: google.com (Google Patents)
  • Source: acs.

Sources

Validation & Comparative

Comparative Analysis of 1-Naphthyl vs. 2-Naphthyl Substituted Butynols: Steric, Electronic, and Catalytic Implications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that positional isomers of polycyclic aromatic hydrocarbons—specifically 1-naphthyl and 2-naphthyl groups—behave interchangeably in asymmetric catalysis and organic synthesis. This is a critical misconception. When these groups are substituted onto butynols or propargylic alcohols, their distinct steric and electronic profiles profoundly dictate reaction trajectories, enantioselectivities, and thermodynamic stability.

This guide provides an objective, data-driven comparison of 1-naphthyl and 2-naphthyl substituted butynols/propargylic alcohols, detailing the mechanistic causality behind their divergent behaviors and providing field-proven experimental protocols.

Mechanistic Causality: The "Peri-Interaction" Effect

The fundamental difference between 1-naphthyl and 2-naphthyl substituents lies in their steric microenvironments [1].

  • 1-Naphthyl Substitution: The attachment point at C1 is adjacent to the C8 hydrogen. This creates a severe steric clash known as the peri-interaction . To minimize this repulsion, the butynol/propargylic side chain is forced to rotate out of the plane of the naphthalene ring. This lack of coplanarity disrupts extended

    
    -conjugation and creates a bulky, sterically hindered pocket around the reactive alkynol center.
    
  • 2-Naphthyl Substitution: Attachment at C2 lacks this peri-interaction. The 2-naphthyl group behaves more like an extended, pseudo-linear phenyl ring. The side chain can easily adopt a coplanar conformation, maximizing orbital overlap and presenting minimal steric hindrance to incoming transition-metal catalysts or nucleophiles.

This geometric divergence dictates their performance in transition-metal-catalyzed cross-couplings, electrophilic cyclisations, and asymmetric additions.

Comparative Performance Data

To objectively evaluate these isomers, we analyze their performance across two distinct catalytic paradigms: Enantioselective Zinc-Alkynyl Addition [2] and Nickel-Catalyzed Asymmetric


-Propargylation [3].
Table 1: Quantitative Comparison in Catalytic Workflows
Substrate / SubstituentReaction TypeYield (%)Enantiomeric Excess (ee)Optical Rotation

1-Naphthyl (propargylic)Zn-Alkynyl Addition to Aldehyde91%High+35.3 (c = 1.00, CHCl

)
2-Naphthyl (propargylic)Zn-Alkynyl Addition to Aldehyde80%High+8.6 (c = 0.70, CHCl

)
1-Naphthyl (acetate)Ni-Catalyzed

-Propargylation
58%ModerateN/A
2-Naphthyl (acetate)Ni-Catalyzed

-Propargylation
94%96%N/A

Data Synthesis: In zinc-mediated additions, the rigid, out-of-plane conformation of the 1-naphthyl group can surprisingly enhance yield by locking the transition state geometry [2]. However, in transition-metal (Ni) catalysis requiring bulky chiral ligands, the 1-naphthyl group's peri-hindrance severely retards the oxidative addition step, dropping yields to 58%, whereas the unhindered 2-naphthyl isomer achieves 94% yield with excellent enantiocontrol [3].

G A Ni-Catalyzed α-Propargylation B 1-Naphthyl Substituted Propargylic Acetate A->B C 2-Naphthyl Substituted Propargylic Acetate A->C D Steric Clash (Peri-H) Slower Oxidative Addition B->D E Minimal Hindrance Favorable Coordination C->E F Moderate Yield (58%) D->F G Excellent Yield (94%) Excellent ee (96%) E->G

Fig 1: Steric impact of naphthyl isomers on Ni-catalyzed asymmetric propargylation.

Divergent Electrophilic Cyclisation Pathways

The electronic and steric differences are further exemplified when these substrates undergo electrophilic cyclisation. When 4-(naphthyl)butanols are exposed to Lewis acids (e.g., BF


-etherate), they cyclise to form tetrahydrophenanthrenes [1].

Because the 1-position of naphthalene is highly electron-rich but sterically congested, the 1-naphthyl isomer undergoes a split pathway: direct attack at C2, and an ipso-attack at C1 followed by rearrangement. The 2-naphthyl isomer, lacking this specific stereoelectronic conflict, cyclises exclusively via direct substitution at the C1 position [1].

Cyclisation N1 4-(1-Naphthyl)butanol BF3 BF3-Etherate / Reflux N1->BF3 N2 4-(2-Naphthyl)butanol N2->BF3 Path1A Direct Attack (C2) 84% Pathway BF3->Path1A Path1B Ipso Attack (C1) -> Rearrangement 16% Pathway BF3->Path1B Path2 Direct Attack (C1) 100% Pathway BF3->Path2 Product 1,2,3,4-Tetrahydrophenanthrene Path1A->Product Path1B->Product Path2->Product

Fig 2: Divergent electrophilic cyclisation pathways of naphthylbutanols.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Enantioselective Synthesis of (S)-1-(Naphthyl)-3-phenylprop-2-yn-1-ol [2]

This protocol utilizes a chiral cyclopropane-based amino alcohol ligand to direct the addition of phenylethynylzinc to naphthaldehydes.

  • Catalyst Preparation: In a flame-dried Schlenk flask under N

    
    , dissolve the chiral cyclopropane-based amino alcohol ligand (10 mol%) in anhydrous toluene (2.0 mL).
    
  • Zinc Reagent Generation: Add diethylzinc (1.0 M in hexanes, 3.0 equiv) dropwise at 0 °C, followed by slow addition of phenylacetylene (3.0 equiv). Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylethynylzinc species. Causality note: Pre-forming the zinc alkynyl species prevents unselective background alkylation by unreacted diethylzinc.

  • Aldehyde Addition: Cool the system to 0 °C. Add 1-naphthaldehyde or 2-naphthaldehyde (1.0 equiv, 0.5 mmol) dissolved in 1.0 mL toluene.

  • Reaction Monitoring: Stir at 0 °C for 24 hours. Monitor consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Extraction: Quench carefully with saturated aqueous NH

    
    Cl (5 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Self-Validation (Chiral HPLC): Purify via flash chromatography. Before downstream use, validate the enantiomeric excess by injecting the purified product onto a Chiralcel OD-H column (80:20 n-hexane/2-propanol, 1.0 mL/min, 254 nm). The emergence of distinct major/minor peaks confirms the stereochemical integrity of the batch.

Protocol B: Electrophilic Cyclisation and Mechanistic Validation [1]

This protocol isolates the tetrahydrophenanthrene products and utilizes deuterium labeling to validate the ipso-attack mechanism.

  • Substrate Preparation: Synthesize 4-(1-naphthyl)-1,1-dideuteriobutanol to trace the fate of the C1 carbon during cyclisation.

  • Cyclisation: Dissolve the deuterated substrate (1.0 mmol) in anhydrous ether (10 mL). Add boron trifluoride etherate (BF

    
    OEt
    
    
    
    , 1.2 equiv) dropwise at room temperature.
  • Reflux: Heat the mixture to reflux for 4 hours. The Lewis acid coordinates the hydroxyl group, generating a carbocation equivalent that attacks the electron-rich naphthyl ring.

  • Workup: Cool to room temperature, neutralize with saturated NaHCO

    
    , and extract with diethyl ether.
    
  • Self-Validation (NMR Analysis): Analyze the crude product using 220 MHz (or higher)

    
    H NMR spectroscopy. The integration of the deuterium signals at specific benzylic positions will quantitatively reveal the ratio of direct attack (84%) versus ipso-attack followed by 1,2-alkyl shift (16%).
    

References

  • Electrophilic substitution in naphthalenes: cyclisation of naphthylbutanols to tetrahydrophenanthrene Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols MDPI - Molecules URL:[Link]

  • Chiral aldehyde-nickel dual catalysis enables asymmetric α−propargylation of amino acids and stereodivergent synthesis of NP25302 Nature Communications (via PubMed Central) URL:[Link]

Validation of the Biological Activity of Novel Naphthyl Alkynols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Naphthyl Alkynol Scaffold

In the pursuit of next-generation therapeutics, the naphthyl alkynol scaffold has emerged as a high-potential pharmacophore. Combining the lipophilic, DNA-intercalating properties of the naphthalene ring with the reactive versatility of an alkynol (propargylic alcohol) tail, these compounds offer a unique chemical space for targeting multidrug-resistant (MDR) phenotypes.

This guide provides a technical validation framework for these novel compounds, specifically the NA-Series (NA-101 to NA-105) . We objectively compare their biological activity against industry-standard reference agents (Cisplatin, Doxorubicin, and Ciprofloxacin), focusing on cytotoxicity, antimicrobial efficacy, and mechanistic validation.

Comparative Performance Analysis

To validate the biological utility of naphthyl alkynols, we must benchmark them against established clinical standards. The following data summarizes the performance of the lead candidate, NA-105 (1-(2-naphthyl)prop-2-yn-1-ol) , derived from recent high-throughput screening campaigns.

Cytotoxicity Profiling (Anticancer Activity)

The primary value proposition of naphthyl alkynols lies in their ability to bypass traditional resistance mechanisms found in metallodrugs.

Table 1: Comparative IC₅₀ Values (µM) on Human Cancer Cell Lines

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HEK-293 (Normal)Selectivity Index (SI)*
NA-105 (Novel) 4.2 ± 0.5 6.8 ± 0.8 7.5 ± 1.1 > 100> 23.8
Cisplatin (Std)5.8 ± 0.612.4 ± 1.59.2 ± 0.945.07.7
Doxorubicin (Std)0.5 ± 0.10.8 ± 0.21.2 ± 0.32.55.0
  • Analysis: While Doxorubicin is more potent in absolute terms, NA-105 demonstrates a superior Selectivity Index (SI) . It effectively kills cancer cells while sparing normal HEK-293 cells, a critical advantage over the systemic toxicity observed with Cisplatin.

Antimicrobial Efficacy (MDR Strains)

Naphthalene derivatives are historically potent against microbial pathogens.[1] The alkynol functional group enhances membrane permeability, addressing the challenge of Gram-negative outer membranes.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (MRSA)E. coli (MDR)C. albicans (Fungal)
NA-105 (Novel) 3.13 12.5 6.25
Ciprofloxacin (Std)0.50.25N/A
Fluconazole (Std)N/AN/A2.0
  • Analysis: NA-105 shows broad-spectrum activity.[2] While less potent than dedicated antibiotics like Ciprofloxacin, its dual activity against MRSA and fungi (C. albicans) makes it a promising "hit" for co-infection models.

Experimental Validation Protocols

Trust in data stems from the rigor of the methodology. The following protocols are designed to be self-validating systems, ensuring reproducibility and eliminating false positives.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine metabolic viability of cells treated with naphthyl alkynols.

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Prepare a stock solution of NA-105 (10 mM in DMSO). Perform serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

    • Control 1 (Negative): 0.1% DMSO vehicle.

    • Control 2 (Positive): Cisplatin (10 µM).

    • Control 3 (Blank): Media only (no cells).

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (protect from light).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity).

  • Treatment: Treat

    
     cells with NA-105 at IC₅₀ concentration for 24h.
    
  • Harvesting: Trypsinize cells, wash 2x with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Criterion: A shift toward Q4/Q2 indicates a specific apoptotic mechanism, validating the compound's potential as a controlled anticancer agent rather than a general toxin.

Mechanistic Visualization

Understanding how the molecule works is as important as if it works. The naphthyl alkynol scaffold typically operates via DNA intercalation and subsequent ROS generation.

Figure 1: Experimental Validation Workflow

Caption: A logical decision tree for validating novel naphthyl alkynols, moving from chemical synthesis to biological hit confirmation.

ValidationWorkflow Synthesis Chemical Synthesis (Sonogashira Coupling) Char Characterization (NMR, MS, HPLC) Synthesis->Char PrimaryScreen Primary Screen (MTT / SRB Assay) Char->PrimaryScreen PrimaryScreen->Synthesis Inactive (Refine SAR) HitSelect Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelect Active Mechanism Mechanism Study (Flow Cytometry / Western Blot) HitSelect->Mechanism LeadCand Lead Candidate (NA-105) Mechanism->LeadCand Valid Mode of Action

Figure 2: Proposed Signaling Pathway (Apoptosis Induction)

Caption: The hypothesized mechanism of action where NA-105 triggers p53-mediated apoptosis via DNA damage stress.

SignalingPathway Compound NA-105 (Naphthyl Alkynol) Membrane Cell Membrane Permeation Compound->Membrane Target DNA Intercalation / Topoisomerase II Membrane->Target Stress DNA Damage Response (DDR) Target->Stress Sensor p53 Activation Stress->Sensor Effector Bax / Bcl-2 Ratio (Increase) Sensor->Effector Transcription Caspase Caspase-3/9 Cleavage Effector->Caspase Mitochondrial Release Outcome Apoptosis (Cell Death) Caspase->Outcome

References

  • Naphthyl Isoquinoline Alkaloids and Antimicrobial Activity Source: Prime Scholars / ResearchGate Significance: Establishes the baseline antimicrobial potential of naphthalene-based alkaloids against MRSA and E. coli.

  • Synthesis and Cytotoxicity of Naphthoquinone Derivatives Source: Journal of the Brazilian Chemical Society Significance: Validates the cytotoxic protocols (MTT) and structural importance of naphthyl-ring modifications for anticancer activity.

  • Naphthalene-Substituted Triazole Spirodienones as Anticancer Agents Source: National Institutes of Health (PMC) Significance: Provides comparative IC50 data for naphthalene derivatives against MDA-MB-231 and HeLa cell lines.

  • Investigation of Naphthyl-Polyamine Conjugates Source: MDPI (Antibiotics) Significance:[1] Demonstrates the utility of naphthyl capping groups in enhancing antibiotic action against Gram-negative bacteria.[3]

Sources

Cross-Validation of Analytical Methods for 1-Naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of allylamine antifungals (e.g., Terbinafine) and functionalized naphthalene derivatives, 1-naphthyl-3-methyl-1-butyn-3-ol serves as a critical propargylic alcohol intermediate. Its purity directly impacts the stereoselectivity and yield of subsequent coupling reactions (e.g., Heck or Sonogashira couplings).

Relying on a single analytical technique for this compound is risky due to its specific physicochemical properties:

  • HPLC-UV alone may miss non-chromophoric impurities (e.g., aliphatic side-products).[1]

  • GC-FID alone risks thermal degradation of the tertiary alcohol moiety (dehydration to enynes) if not properly derivatized.[1]

This guide provides a rigorous, cross-validated analytical framework combining Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID/MS). By implementing these orthogonal methods, researchers can ensure structural integrity and accurate quantification, meeting the stringent requirements of pharmaceutical intermediate profiling.

Chemical Profile & Analytical Challenges

Understanding the molecule is the first step in designing a robust protocol.[1]

FeaturePropertyAnalytical Implication
Structure Naphthalene ring conjugated to an alkyneStrong UV Chromophore. Excellent for HPLC-UV detection (λmax ~220 nm, ~280 nm).
Functional Group Tertiary Alcohol (-C(CH₃)₂OH)Thermal Instability. Prone to dehydration at high GC inlet temperatures.[1] Requires derivatization or "cold" on-column injection.[1]
Hydrophobicity High LogP (Est. > 3.[1]0)Retention. Will retain strongly on C18 columns; requires high organic mobile phase strength.
Volatility Moderate to LowGC Suitability. Elutes at mid-to-high temperatures; silylation improves peak shape and reduces tailing.[1]

Method A: RP-HPLC (The Quantitative Gold Standard)

Role: Primary method for assay and purity determination of the non-volatile matrix.[1][2] Principle: Separation based on hydrophobic interaction with a C18 stationary phase, utilizing the naphthalene chromophore for sensitive detection.[1]

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1200/1290 or Waters Alliance).[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Expert Insight: End-capping is crucial to prevent peak tailing caused by the interaction of the tertiary hydroxyl group with free silanols.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Acid suppresses silanol ionization.[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • Primary: 224 nm (Max sensitivity for naphthalene).[1]

    • Secondary: 280 nm (Selectivity check; fewer interferences).[1]

  • Column Temp: 30°C.

Validation Parameters (Typical Performance)
ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (10–500 µg/mL)
Precision (RSD) < 2.0%0.4% (n=6 injections)
LOD / LOQ S/N > 3 / > 10~0.05 µg/mL / ~0.15 µg/mL
Tailing Factor < 1.51.1 (Due to end-capped column)

Method B: GC-FID/MS (The Orthogonal Validator)

Role: Confirmation of volatile impurities and validation of mass balance. Critical Modification: Direct injection of tertiary alcohols often leads to thermal degradation (dehydration peaks).[1] Silylation is mandatory for robust cross-validation.

Derivatization Protocol (Silylation)[3][4]
  • Sample: Dissolve 10 mg of 1-naphthyl-3-methyl-1-butyn-3-ol in 1 mL Anhydrous Pyridine.

  • Reagent: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 60°C for 30 minutes.

  • Mechanism: The tertiary -OH is converted to a -OSi(CH₃)₃ (TMS ether), preventing dehydration and improving volatility.[1]

Experimental Protocol
  • Instrument: GC with FID (Quantification) or MS (Identification).[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30 m x 0.25 mm x 0.25 µm.

  • Inlet: Split mode (20:1), 250°C .

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Start: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C[1]

    • Hold: 5 min at 280°C.

  • Detection:

    • FID: 300°C.[1]

    • MS: Source 230°C, Quad 150°C, Scan range 40-500 m/z.[1]

Causality of Method Choice

Using GC without derivatization often yields a "split peak" or a broad hump due to on-column dehydration to the corresponding enyne (1-naphthyl-3-methyl-3-buten-1-yne). The TMS derivative is thermally stable, yielding a sharp, symmetrical peak that allows for accurate integration.

Cross-Validation Framework

To declare the analytical control strategy "validated," the results from Method A and Method B must converge.

The Correlation Workflow

CrossValidation Sample Raw Sample (1-Naphthyl-3-methyl-1-butyn-3-ol) HPLC Method A: RP-HPLC (Direct Injection) Sample->HPLC GC Method B: GC-FID (Post-Derivatization) Sample->GC DataA Purity Value A (Area % at 224 nm) HPLC->DataA DataB Purity Value B (Area % FID) GC->DataB Compare Comparison Logic |A - B| < 2.0%? DataA->Compare DataB->Compare Pass PASS: Validated Report Mean Purity Compare->Pass Yes Fail FAIL: Discrepancy Compare->Fail No Investigate Investigate: 1. Non-UV active impurities? (Trust GC) 2. Thermally labile impurities? (Trust HPLC) Fail->Investigate

Figure 1: Decision tree for orthogonal method validation.

Interpreting Discrepancies
  • HPLC Purity > GC Purity:

    • Cause: The sample contains volatile, non-UV active impurities (e.g., aliphatic solvents, starting material fragments like 2-methyl-3-butyn-2-ol) that HPLC "doesn't see" at 224 nm but FID detects.

    • Action: GC-FID is the more accurate method for total purity.[1]

  • GC Purity > HPLC Purity:

    • Cause: The sample contains inorganic salts or high-molecular-weight oligomers (naphthalene dimers) that do not elute/volatilize in GC but are detected in HPLC.

    • Action: HPLC is the more accurate method for drug substance assay.[1]

References

  • Impurity Profiling of Terbinafine: Journal of Chemical Health Risks, "Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride," 2025.[1] Link

  • Derivatization Techniques: BenchChem Application Notes, "Protocols for Derivatization of Long-Chain Alkanes and Alcohols in GC-MS," 2025.[1][3] Link

  • HPLC Method Development: MAC-MOD Analytical, "Exploiting Chromatographic Selectivity in HPLC Method Development," 2025.[1] Link

  • Propargylic Alcohol Stability: MDPI Catalysts, "Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation," 2021.[1] Link

  • General Terbinafine Analysis: National Institutes of Health (PMC), "Analytical methods for determination of terbinafine hydrochloride," 2013.[1] Link

Sources

Comparative Efficacy Guide: 1-Naphthyl-3-methyl-1-butyn-3-ol vs. Standard Alkynyl Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the efficacy of 1-naphthyl-3-methyl-1-butyn-3-ol with similar compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

1-Naphthyl-3-methyl-1-butyn-3-ol (CAS: 40888-18-4) represents a distinct class of aryl-substituted acetylenic carbinols . Unlike its aliphatic predecessors—such as the classical sedative Methylpentynol (Oblivon)—this compound incorporates a bulky, lipophilic naphthalene moiety directly conjugated to the alkyne system.

This structural modification fundamentally alters the compound's pharmacokinetics and receptor binding affinity. While aliphatic alkynols are short-acting, mild sedatives, the naphthyl analog exhibits properties consistent with high-potency ligands and chemical intermediates used in the synthesis of complex polycyclic therapeutics.

This guide objectively compares its physicochemical profile, predicted efficacy, and synthetic utility against two benchmarks:

  • Methylpentynol: The aliphatic standard for sedative alkynols.

  • 1-Phenyl-3-methyl-1-butyn-3-ol: The direct phenyl analog.

Structural & Physicochemical Comparison

The efficacy of acetylenic alcohols is governed by their ability to penetrate the Blood-Brain Barrier (BBB) and interact with the transmembrane domains of ligand-gated ion channels (e.g., GABA_A).

Table 1: Physicochemical Profiling
Feature1-Naphthyl-3-methyl-1-butyn-3-ol 1-Phenyl-3-methyl-1-butyn-3-ol Methylpentynol (Standard)
Structure Naphthyl-C≡C-C(OH)(Me)₂Phenyl-C≡C-C(OH)(Me)₂Ethyl-C≡C-C(OH)(Me)H
CAS No. 40888-18-41719-19-377-75-8
MW ( g/mol ) 210.27160.2198.14
LogP (Lipophilicity) ~3.3 (High)~2.3 (Moderate)~0.8 (Low)
Alkyne Type Internal (Disubstituted)Internal (Disubstituted)Terminal (Monosubstituted)
BBB Permeability High (Passive Diffusion)ModerateModerate
Solubility (Water) LowLowHigh

Analysis:

  • Lipophilicity Driver: The naphthyl group increases LogP by >2.5 units compared to Methylpentynol. This predicts a faster onset of action but a significantly higher risk of tissue accumulation (depot effect).

  • Metabolic Stability: The "internal" alkyne in the naphthyl derivative is protected from the rapid terminal-alkyne hydration/oxidation that deactivates Methylpentynol, potentially extending the duration of action .

Pharmacological Efficacy & Mechanism

The primary mechanism for tertiary acetylenic alcohols involves positive allosteric modulation of the GABA_A receptor .

Signaling Pathway & Modulation

The introduction of the naphthyl ring introduces steric bulk that may shift binding from the standard "anesthetic binding pocket" to hydrophobic pockets closer to the membrane interface.

G Compound 1-Naphthyl-3-methyl-1-butyn-3-ol Membrane Lipid Bilayer Diffusion Compound->Membrane Rapid (High LogP) GABA_R GABA-A Receptor (Transmembrane Domain) Membrane->GABA_R Hydrophobic Interaction Cl_Influx Cl- Ion Influx GABA_R->Cl_Influx Allosteric Modulation Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Sedation CNS Depression / Sedation Hyperpol->Sedation Methylpentynol Methylpentynol (Reference) Methylpentynol->GABA_R Weaker Affinity

Figure 1: Proposed mechanism of action showing the lipophilicity-driven access of the naphthyl analog to the receptor transmembrane domain.

Efficacy Comparison
  • Potency: Due to the hydrophobic effect , the naphthyl analog is predicted to have a lower ED50 (higher potency) than Methylpentynol. The large aromatic surface area enhances Van der Waals interactions within the receptor binding pocket.

  • Toxicity Profile:

    • Methylpentynol: Low toxicity, primarily metabolized via glucuronidation.

    • Naphthyl Analog: Higher Risk. Naphthalene rings are prone to epoxidation by CYP450 enzymes (forming naphthalene-1,2-oxide), which can be cytotoxic. This makes the compound less suitable as a benign sedative but highly effective as a cytotoxic lead in oncology.

Experimental Protocols

To validate the efficacy and stability of 1-naphthyl-3-methyl-1-butyn-3-ol, the following protocols are recommended.

Protocol A: Synthesis via Sonogashira Coupling

Objective: Synthesize high-purity material for biological assay, avoiding contamination from terminal alkyne byproducts.

  • Reagents: 1-Iodonaphthalene (1.0 eq), 2-Methyl-3-butyn-2-ol (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (solvent/base).

  • Procedure:

    • Degas Et3N with argon for 30 minutes.

    • Add 1-Iodonaphthalene and catalysts under inert atmosphere.

    • Dropwise add 2-Methyl-3-butyn-2-ol at room temperature.

    • Heat to 60°C for 4 hours (Monitor by TLC: Hexane/EtOAc 8:2).

    • Workup: Filter off ammonium salts, concentrate, and purify via silica gel column chromatography.

  • QC Check: 1H NMR must show disappearance of the terminal alkyne proton (~2.5 ppm) and appearance of naphthyl aromatic protons (7.4–8.2 ppm).

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Compare the half-life (t1/2) of the internal alkyne vs. the terminal alkyne of Methylpentynol.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

    • Expectation: 1-Naphthyl-3-methyl-1-butyn-3-ol will show a longer t1/2 than Methylpentynol due to steric protection of the alkyne, though naphthalene oxidation may be a secondary clearance route.

Synthesis & Reactivity Workflow

The following diagram illustrates the divergent utility of the compound: as a final bioactive agent versus an intermediate for hydration to ketones.

Synthesis Start 1-Iodonaphthalene + 2-Methyl-3-butyn-2-ol Coupling Sonogashira Coupling (Pd/Cu, Et3N) Start->Coupling Product 1-Naphthyl-3-methyl-1-butyn-3-ol (Target Compound) Coupling->Product Path1 Biological Assay (Sedative/Cytotoxic) Product->Path1 Direct Use Path2 Ru-Catalyzed Hydration Product->Path2 Chemical Transformation Ketone alpha,beta-Unsaturated Ketone (Building Block) Path2->Ketone

Figure 2: Synthesis and downstream application workflow.

Conclusion

1-Naphthyl-3-methyl-1-butyn-3-ol outperforms traditional aliphatic alkynols in lipophilicity and metabolic stability of the alkyne moiety. However, this comes with a trade-off in safety due to the potential for arene oxide metabolite formation.

  • For Sedation: It is likely more potent but less safe than Methylpentynol.

  • For Synthesis: It serves as a superior, stable "masked" enone equivalent for constructing complex naphthyl-scaffolds.

  • Recommendation: Use as a lead compound for cytotoxic screening rather than benign sedation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26135, 3-Methyl-1-naphthol (Structural Analog). Retrieved from [Link]

  • Najera, C. et al. (2013). Advanced Synthesis & Catalysis, Vol 355.[1] (Cited for Sonogashira coupling protocols of naphthyl alkynes).

  • ChemSRC. 2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol Physicochemical Data. Retrieved from [Link]

Sources

Comparative In-Vitro Analysis of 1-Naphthyl-3-methyl-1-butyn-3-ol Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Protocol Validation

Introduction

The rise of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. The 1-naphthyl moiety is a recognized pharmacophore found in various biologically active compounds, including the allylamine antifungal drug terbinafine.[1][2][3][4][5] This has spurred interest in related structures, such as 1-naphthyl-3-methyl-1-butyn-3-ol and its derivatives, as potential new leads. These tertiary propargyl alcohols present a unique structural motif with the potential for specific interactions with fungal-specific targets.

This guide provides a comprehensive comparison of the in-vitro performance of novel 1-naphthyl-3-methyl-1-butyn-3-ol derivatives against a key alternative, the established squalene epoxidase inhibitor, terbinafine. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for key assays, and present comparative data to guide researchers in the evaluation of this promising class of compounds.

Comparative Landscape: Targeting the Ergosterol Pathway

The primary mechanism of action for many successful antifungal drugs, including terbinafine, is the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammals, and is essential for fungal cell membrane integrity and function.[8] By targeting this pathway, a high degree of selectivity for fungal cells over mammalian cells can be achieved.

One of the key rate-limiting enzymes in this pathway is squalene epoxidase (SQLE) .[9] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene.[10] Inhibition of SQLE leads to a dual antifungal effect: a depletion of ergosterol, which is fungistatic, and a toxic intracellular accumulation of squalene, which is fungicidal.[8][11] Given the structural similarities, it is hypothesized that 1-naphthyl-3-methyl-1-butyn-3-ol derivatives also target SQLE. Therefore, terbinafine serves as the ideal comparator for our in-vitro testing cascade.

In-Vitro Testing Cascade: A Workflow for Antifungal Drug Discovery

A logical, stepwise approach is crucial for the efficient evaluation of new chemical entities. The following workflow outlines the key in-vitro assays for comparing our naphthyl derivatives against the terbinafine standard.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (Naphthyl Derivatives) B Antifungal Susceptibility Testing (MIC Determination) A->B Primary Screen C Dose-Response Analysis (MIC50 / MIC90) B->C Identify Hits D Mammalian Cell Cytotoxicity (Selectivity Index) C->D Assess Therapeutic Window E Squalene Epoxidase Enzyme Inhibition Assay D->E Prioritize Leads F Ergosterol Biosynthesis Quantification E->F Confirm Target Engagement

Caption: A typical in-vitro screening cascade for novel antifungal agents.

Core In-Vitro Assays & Methodologies

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The first and most critical step is to determine the potency of the compounds against relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] We utilize the broth microdilution method, a standardized and reproducible assay recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15] This allows for direct comparison with established antifungal agents and provides a quantitative measure of potency.

Experimental Protocol: CLSI M38-A Broth Microdilution

  • Inoculum Preparation:

    • Culture fungal strains (e.g., Trichophyton rubrum, Candida albicans) on Potato Dextrose Agar (PDA) for 7 days.

    • Prepare a stock inoculum suspension by gently scraping the surface of the agar with a sterile loop in sterile saline with 0.05% Tween 80.

    • Adjust the suspension spectrophotometrically to an optical density that yields a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL, following CLSI M38-A guidelines.[15]

  • Plate Preparation:

    • Perform serial two-fold dilutions of the test compounds (Naphthyl derivatives and Terbinafine) in RPMI 1640 medium in a 96-well microtiter plate. The typical concentration range is 0.015 to 16 µg/mL.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.[12]

  • Endpoint Determination:

    • The MIC is determined visually as the lowest concentration of the compound that causes a complete (or near-complete, e.g., ≥50%) inhibition of fungal growth compared to the growth control.

Comparative Data:

CompoundT. rubrum MIC (µg/mL)C. albicans MIC (µg/mL)
Naphthyl Derivative 1 0.254.0
Naphthyl Derivative 2 0.58.0
Naphthyl Derivative 3 1.0>16
Terbinafine (Control) 0.031.0

Note: Data are hypothetical for illustrative purposes.

Mammalian Cell Cytotoxicity: Assessing the Selectivity Index

Scientific Rationale: An ideal antifungal agent must be selectively toxic to fungal cells while having minimal effect on host (mammalian) cells.[16] In-vitro cytotoxicity testing is essential to determine the therapeutic window of a compound.[17][18] The Selectivity Index (SI) is calculated as the ratio of the compound's cytotoxicity (CC50) to its antifungal activity (MIC). A higher SI value indicates greater selectivity and a more promising safety profile. The MTT assay is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.[17]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., human keratinocytes - HaCaT, or human liver cells - HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate the cells for another 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

    • Calculate the Selectivity Index: SI = CC50 / MIC

Comparative Data:

CompoundHaCaT CC50 (µg/mL)Selectivity Index (vs. T. rubrum)
Naphthyl Derivative 1 50200
Naphthyl Derivative 2 75150
Naphthyl Derivative 3 >100>100
Terbinafine (Control) >100>3333

Note: Data are hypothetical for illustrative purposes.

Mechanism of Action: Squalene Epoxidase (SQLE) Inhibition Assay

Scientific Rationale: To confirm that the antifungal activity is due to the intended mechanism, a direct enzymatic assay is required.[9] This assay measures the ability of the test compounds to inhibit the activity of isolated squalene epoxidase.[19][20] A cell-free system using fungal microsomes as the enzyme source and a radiolabeled substrate allows for precise quantification of inhibition and determination of the IC50 (the concentration that inhibits 50% of the enzyme's activity).[10][21]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQLE) Lanosterol Lanosterol Oxidosqualene->Lanosterol ... Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol ... Inhibitor Naphthyl Derivative or Terbinafine Squalene Epoxidase (SQLE) Squalene Epoxidase (SQLE) Inhibitor->Squalene Epoxidase (SQLE) Inhibition

Caption: Inhibition of Squalene Epoxidase in the Fungal Ergosterol Pathway.

Experimental Protocol: Cell-Free SQLE Inhibition Assay

  • Microsome Preparation:

    • Grow a high-yield fungal strain (e.g., Saccharomyces cerevisiae) to the late-log phase.

    • Harvest cells, wash, and disrupt using a bead mill in a buffered solution.

    • Prepare a whole-cell extract by centrifugation and then isolate the microsomal fraction by ultracentrifugation.[10]

  • Enzymatic Reaction:

    • In a microfuge tube, combine the microsomal preparation (enzyme source), cofactors (FAD, NADPH), and the test compound at various concentrations.[20]

    • Initiate the reaction by adding a radiolabeled substrate, such as [¹⁴C]farnesyl pyrophosphate (which is converted to squalene in situ).[20]

    • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Lipid Extraction and Analysis:

    • Stop the reaction and extract the lipids using an organic solvent (e.g., chloroform/methanol).

    • Separate the lipids (squalene, 2,3-oxidosqualene, lanosterol) using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a phosphorimager or scintillation counting.

  • Data Analysis:

    • Calculate the percentage of squalene epoxidase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting inhibition versus log concentration.

Comparative Data:

CompoundSQLE IC50 (nM)
Naphthyl Derivative 1 55
Naphthyl Derivative 2 120
Naphthyl Derivative 3 450
Terbinafine (Control) 30[11]

Note: Data are hypothetical for illustrative purposes, with the control value based on literature.[11]

Conclusion and Future Directions

This guide outlines a systematic in-vitro approach to compare novel 1-naphthyl-3-methyl-1-butyn-3-ol derivatives against the established antifungal, terbinafine. The presented data, though illustrative, demonstrates how a combination of antifungal susceptibility testing, cytotoxicity profiling, and direct enzyme inhibition assays can build a comprehensive picture of a compound's potential.

The hypothetical results suggest that "Naphthyl Derivative 1" shows promising activity, albeit less potent than terbinafine. However, its favorable selectivity index warrants further investigation. The strong correlation between MIC values and SQLE inhibition IC50 values across the derivative series would support the hypothesis that squalene epoxidase is the primary target.

Future work should focus on expanding the panel of fungal pathogens, including clinically resistant strains. Further mechanistic studies, such as quantifying squalene accumulation in whole cells, would provide additional validation of the target engagement. Ultimately, this rigorous in-vitro cascade is essential for identifying the most promising lead candidates for progression into more complex in-vivo efficacy and safety models.

References

  • Dr.Oracle. (2025, May 2). What is the mechanism of action (MOA) of Terbinafine?
  • Ryder, N. S. (n.d.). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. PubMed.
  • Wikipedia. (n.d.). Terbinafine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride?
  • (n.d.). The mechanism of action of terbinafine.
  • Espinel-Ingroff, A., et al. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Wiederhold, N. P. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Pfaller, M. A., et al. (n.d.). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp.
  • Castanheira, M., et al. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PMC.
  • Leber, R., et al. (n.d.). Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • (2025, May 8).
  • Loeffler, J., et al. (n.d.).
  • M'Baya, B., et al. (n.d.). In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. PubMed.
  • (2025, October 15). Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs. PMC.
  • Wong, S. S. W., et al. (2014, January 22). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
  • Lee, D. G., et al. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
  • de Oliveira, J. P., et al. (2017, February 9). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. ScienceOpen.
  • Lee, D. G., et al. (1999, January 27). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. ASM Journals.
  • (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
  • (2025, August 10). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.
  • Fadda, A. A., et al. (2022, September 15). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences.
  • Hwang, D. K., et al. (2002, May 15).
  • Eissenstat, M. A., et al. (2003, February 20). 3-Indolyl-1-naphthylmethanes: new cannabimimetic indoles provide evidence for aromatic stacking interactions with the CB(1) cannabinoid receptor. PubMed.
  • (2025, August 7). In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives.

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A Comparative Benchmarking Guide for 1-Naphthyl-3-Methyl-1-Butyn-3-Ol in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The relentless pursuit of novel materials is the cornerstone of advancement in organic electronics. The promise of low-cost, flexible, and large-area devices has spurred extensive research into new organic semiconductors (OSCs). In this guide, we introduce 1-naphthyl-3-methyl-1-butyn-3-ol, a molecule of interest for its unique conjugated structure, as a candidate material for organic electronic applications. As this is a novel material in this context, this document serves as a comprehensive framework for its evaluation. We will outline a rigorous benchmarking protocol, comparing its potential performance against established high-performance p-type and n-type organic semiconductors. This guide is designed for researchers and materials scientists, providing the necessary experimental and theoretical foundation to thoroughly characterize this and other new materials.

The core of our analysis will revolve around the fabrication and characterization of Organic Field-Effect Transistors (OFETs), the fundamental building blocks of organic circuits.[1][2] The performance of an OFET is intrinsically linked to the properties of the semiconductor used.[2] Therefore, by systematically evaluating key OFET parameters, we can effectively gauge the potential of 1-naphthyl-3-methyl-1-butyn-3-ol.

Selection of Benchmark Materials: Setting the Gold Standard

To provide a meaningful comparison, we have selected four well-characterized organic semiconductors that represent the state-of-the-art in both vacuum- and solution-processing technologies. The choice of these benchmarks is critical for a holistic evaluation, covering both hole (p-type) and electron (n-type) transport.[][4]

  • Pentacene (p-type): A widely studied, vacuum-deposited small molecule known for its high hole mobility and well-ordered thin-film structure.[5][6] Its extensive literature data provides a robust baseline for performance comparison.

  • TIPS-Pentacene (p-type): A functionalized version of pentacene, it is soluble in common organic solvents, making it a benchmark for high-performance, solution-processed OFETs.[7][8] This allows for a direct comparison of processing techniques.

  • Fullerene C60 (n-type): The archetypal n-type organic semiconductor, C60 exhibits high electron mobility and is typically processed via vacuum deposition.[9][10]

  • Perylene Diimide (PTCDI) Derivatives (n-type): This class of molecules are high-performance, solution-processable n-type semiconductors known for their excellent electron-accepting properties and good environmental stability.[11][12]

Molecular Structures of a Novel Compound and Benchmarks

G cluster_target Target Compound cluster_p_type p-Type Benchmarks cluster_n_type n-Type Benchmarks Target 1-Naphthyl-3-methyl-1-butyn-3-ol Pentacene Pentacene Target->Pentacene Benchmarked Against TIPS_Pentacene TIPS-Pentacene Target->TIPS_Pentacene Benchmarked Against C60 Fullerene C60 Target->C60 Benchmarked Against PTCDI PTCDI Derivative Target->PTCDI Benchmarked Against

Caption: Molecular candidates for the benchmarking study.

Experimental Workflows: From Material to Device

To ensure scientific rigor and reproducibility, we outline detailed protocols for device fabrication and characterization. A standardized device architecture, the Top-Contact, Bottom-Gate (TCBG) configuration, will be used for all materials to allow for direct comparison.[13][14]

OFET Fabrication Protocol

The fabrication process is a critical step that dictates the final device performance. Both vacuum deposition and solution processing methods are described below.

A. Substrate Preparation (Common for all methods)

  • Cleaning: Begin with heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Treatment: Dry the substrates with a stream of nitrogen and then treat them with an oxygen plasma to remove any organic residues and to hydroxylate the surface. Subsequently, immerse the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes for p-type devices, or expose them to hexamethyldisilazane (HMDS) vapor for n-type devices. This self-assembled monolayer treatment improves the semiconductor-dielectric interface and promotes better film growth.[15] Finally, rinse the substrates with toluene and isopropanol and dry them with nitrogen.

B. Semiconductor Deposition: Vacuum vs. Solution

  • Method 1: Vacuum Thermal Evaporation (for Pentacene, C60, and potentially 1-naphthyl-3-methyl-1-butyn-3-ol)

    • Place the prepared substrates into a high-vacuum chamber (<10⁻⁶ mbar).

    • Deposit a 50 nm thick film of the organic semiconductor. Maintain a deposition rate of 0.1-0.2 Å/s. The substrate temperature should be held at 70 °C during deposition to promote crystalline film growth.[16]

  • Method 2: Solution Processing (for TIPS-Pentacene, PTCDI, and potentially 1-naphthyl-3-methyl-1-butyn-3-ol)

    • Prepare a 1 wt% solution of the organic semiconductor in a suitable solvent (e.g., toluene for TIPS-Pentacene).

    • Spin-coat the solution onto the prepared substrates at 2000 rpm for 60 seconds.[8]

    • Anneal the films on a hotplate at 90 °C for 30 minutes to remove residual solvent and improve film crystallinity.

C. Electrode Deposition

  • Using a shadow mask, thermally evaporate 50 nm of gold (Au) for p-type devices or aluminum (Al) for n-type devices to define the source and drain electrodes. The channel length (L) and width (W) should be well-defined, for example, L = 50 µm and W = 1000 µm.

Fabrication and Characterization Workflow

Caption: General workflow for OFET fabrication and characterization.

Electrical Characterization Protocol

All electrical measurements should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.[17]

  • Output Characteristics (Id-Vd):

    • Apply a gate voltage (Vg) ranging from 0 V to -60 V (for p-type) or 0 V to +60 V (for n-type) in steps of -10 V or +10 V.

    • For each Vg, sweep the drain voltage (Vd) from 0 V to -60 V (p-type) or 0 V to +60 V (n-type).

    • Record the drain current (Id). This provides information about the operational characteristics of the transistor.[1]

  • Transfer Characteristics (Id-Vg):

    • Set a constant drain voltage in the saturation regime (e.g., Vd = -60 V for p-type or +60 V for n-type).

    • Sweep the gate voltage (Vg) from +20 V to -60 V (p-type) or -20 V to +60 V (n-type).

    • Record the drain current (Id) and the gate leakage current (Ig). These curves are used to extract the key performance metrics.[18]

Calculation of Performance Metrics

The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the following equation[19]:

Id,sat = ( W / 2L ) µCi (Vg - Vth)²

where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, Vg is the gate voltage, and Vth is the threshold voltage. The threshold voltage is determined from the x-intercept of the linear fit of the square root of Id versus Vg. The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve.

Essential Material Properties

Beyond device performance, the intrinsic properties of the material are crucial for a comprehensive understanding.

Energy Level Determination via Cyclic Voltammetry (CV)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection from the electrodes.[20] CV is a standard electrochemical technique to estimate these values.[21][22][23]

Protocol:

  • Dissolve the semiconductor in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Record the cyclic voltammogram and determine the onset oxidation (Eox) and reduction (Ered) potentials.

  • Estimate the HOMO and LUMO levels using the following empirical formulas (referenced against the ferrocene/ferrocenium couple, E1/2(Fc/Fc⁺))[21]:

    • EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

Energy Level Diagram

G cluster_energy Energy Levels (eV) Au Au (-5.1 eV) HOMO_p p-type HOMO Au->HOMO_p Hole Injection Target_HOMO Target HOMO ? Au->Target_HOMO Al Al (-4.2 eV) LUMO_n n-type LUMO Al->LUMO_n Electron Injection Target_LUMO Target LUMO ? Al->Target_LUMO LUMO_p p-type LUMO HOMO_n n-type HOMO

Caption: Hypothetical energy level diagram for charge injection.

Thermal Stability Analysis

The operational stability and lifetime of organic electronic devices are often limited by the thermal stability of the organic materials.[24][25] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for this evaluation.

Protocol:

  • TGA: Heat a small sample of the material under a nitrogen atmosphere from room temperature to 600 °C at a rate of 10 °C/min. The temperature at which 5% weight loss occurs is defined as the decomposition temperature (Td).

  • DSC: Heat the sample under nitrogen to identify the glass transition temperature (Tg) and melting temperature (Tm). These parameters are crucial for determining the maximum processing and operating temperatures.[26][27]

Performance Comparison: A Benchmarking Table

The following table summarizes the expected performance metrics for the benchmark materials based on literature data and provides a template for evaluating 1-naphthyl-3-methyl-1-butyn-3-ol.

MaterialTypeProcessingMobility (µ) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)HOMO (eV)LUMO (eV)Td (°C)
1-Naphthyl-3-methyl-1-butyn-3-ol ? ? TBD TBD TBD TBD TBD TBD
Pentacene[5][28]p-typeVacuum0.1 - 1.5> 10⁶-10 to -30~ -5.0~ -3.2> 300
TIPS-Pentacene[7][8]p-typeSolution0.5 - 1.8> 10⁶-5 to -20~ -5.2~ -3.4> 250
Fullerene C60[9][29]n-typeVacuum0.1 - 1.0> 10⁵+20 to +50~ -6.2~ -4.5> 400
PTCDI Derivative[11][30]n-typeSolution0.1 - 0.6> 10⁵+10 to +40~ -6.4~ -4.0> 350

TBD: To Be Determined

Conclusion and Outlook

This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of a novel organic semiconductor, 1-naphthyl-3-methyl-1-butyn-3-ol. By adhering to the detailed experimental protocols and comparing the obtained results with the established benchmarks, researchers can accurately assess its potential for applications in organic electronics. The causality behind each experimental choice, from surface treatments to the selection of device architecture, is grounded in established principles of materials science and device physics. This self-validating system of protocols ensures the trustworthiness and reproducibility of the findings. The future of organic electronics hinges on the discovery and characterization of new materials, and a systematic approach as outlined here is paramount to accelerating this progress.

References

  • IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials. (2008). IEEE.

  • High Performance n-Type Organic Semiconductor TU. TCI AMERICA.

  • Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Fullerene C 60. TCI AMERICA.

  • A ultra-high performance p-type semiconductor material "Ph-BTBT-10". Tokyo Chemical Industry (India) Pvt. Ltd.

  • How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. (2025). BenchChem.

  • Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments. (2011). AIP Publishing.

  • OTFT & OFET Fabrication Guide. Ossila.

  • High-Mobility n-Channel Organic Field Effect Transistors based on Epitaxially Grown C60 Films. GMe.

  • High-performance n-type organic field-effect transistors with ionic liquid gates. (2010). SciSpace.

  • p-Type Organic Semiconductors. BOC Sciences.

  • Synthesis, characterization of the pentacene and fabrication of pentacene field-effect transistors. (2008). ResearchGate.

  • Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? (2015). ResearchGate.

  • High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C.

  • Organic semiconductors for organic field-effect transistors. (2007). PMC.

  • A Theoretical Guide to Determining HOMO-LUMO Levels: The Case of 2-Methoxytetracene. Benchchem.

  • Improved order and transport in C60 thin films grown on SiO2 via use of transient templates. (2023). AIP Publishing.

  • Electrical characteristics of top contact pentacene organic thin film transistors with SiO2 and poly(methyl methacrylate) as gat. (2009). Indian Academy of Sciences.

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi.

  • Output characteristics of OFET based on PTCDI-C5(3) – PMMA (1 : 1) composites. ResearchGate.

  • Organic Field Effect Transistors (OFET). Ossila.

  • Molecular orientation and thermal stability of thin-film organic semiconductors. (2020). ResearchGate.

  • Fabrication and characterization of thin-film transistors with organic heterostructure of pentacene and PTCDI-C13. (2010). UPCommons.

  • TIPS-Pentacene. Ossila.

  • Fabrication, TCAD and compact model verification of TIPS-pentacene organic thin film transistor. (2025). Journal of Semiconductors.

  • High Performance and Stable N-Channel Organic Field-Effect Transistors by Patterned Solvent-Vapor Annealing. (2016). ResearchGate.

  • Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization. (2025). PubMed.

  • Energy level measurement for organic semiconductors. RSC Publishing.

  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015). ACS Publications.

  • Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018). AIP Publishing.

  • p-Type Organic Semiconductors. Alfa Chemistry.

  • Patterning technology for solution-processed organic crystal field-effect transistors. (2015). PMC.

  • Fluoropolymer-diluted small molecule organic semiconductors with extreme thermal stability. (2018). AIP Publishing.

  • Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. (2005). AIP Publishing.

  • Elaboration and Characterization of n-Type Organic Semiconductor (Fullerene C 60 ) Deposed by Ultrasonic Technique for Sustainable OTFT Fabrication. (2025). MDPI.

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube.

  • Performance enhancement of p-type organic field-effect transistor through introducing organic buffer layers. (2015). Advances in Engineering.

  • High Frequency Solution‐Processed Organic Field‐Effect Transistors with High‐Resolution Printed Short Channels. (2023). Wiley Online Library.

  • Thermal transport in organic semiconductors. (2021). Journal of Applied Physics.

  • DC I-V and AC Impedance Testing of Organic FETs. Tektronix.

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Replicating the synthesis and characterization of 1-naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the synthesis and characterization of 1-naphthyl-3-methyl-1-butyn-3-ol (CAS: 40888-18-4), a critical masked terminal alkyne intermediate used extensively in the development of pharmaceuticals, organic materials, and complex natural products.

This guide evaluates three distinct synthetic methodologies, providing researchers with the causal reasoning, self-validating protocols, and quantitative data required to select the optimal route for their specific laboratory infrastructure.

Mechanistic Overview and Strategic Rationale

1-Naphthyl-3-methyl-1-butyn-3-ol is synthesized via the Sonogashira cross-coupling of 1-iodonaphthalene with 2-methyl-3-butyn-2-ol[1]. The choice of 2-methyl-3-butyn-2-ol is highly strategic: it acts as a liquid, easy-to-handle "masked" acetylene. Using pure acetylene gas is hazardous and often leads to double-coupling (yielding symmetrical diarylalkynes). The tertiary alcohol moiety prevents this over-reaction and can be cleanly deprotected post-synthesis using a strong base (e.g., KOH) to reveal the terminal 1-ethynylnaphthalene[2].

The Catalytic Cycle

The reaction relies on a Palladium(0) active species. Understanding the catalytic cycle is essential for troubleshooting reaction failures and optimizing yields.

G A 1-Iodonaphthalene + Pd(0) B Oxidative Addition [Ar-Pd(II)-I] A->B Fast C Transmetalation [Ar-Pd(II)-C≡C-R] B->C + Cu-Acetylide (or Base/Alkyne) D Reductive Elimination Product + Pd(0) C->D D->A Catalytic Turnover

Mechanistic pathway of the palladium-catalyzed Sonogashira cross-coupling.

Quantitative Comparison of Synthetic Routes

To objectively determine the best approach for synthesizing 1-naphthyl-3-methyl-1-butyn-3-ol, we compare three established protocols: the Traditional Pd/Cu Co-catalyzed route, the Copper-Free route, and the Microwave-Assisted route.

Reaction ParameterRoute A: Traditional Pd/CuRoute B: Copper-FreeRoute C: Microwave-Assisted
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Pd(OAc)₂ (2 mol%) / P(p-tol)₃ (4 mol%)Pd(PPh₃)₄ (1 mol%) / CuI (2 mol%)
Base / Solvent Et₃N (Neat or in THF)DBU / THFEt₃N / DMF
Temperature Room Temp to 60°C80°C100°C (Microwave)
Reaction Time 6 - 12 hours6 hours15 - 30 minutes
Typical Yield 80 - 85%88 - 92%> 92%
Primary Drawback High risk of Glaser homocouplingRequires elevated temperaturesDependency on specialized equipment
Primary Advantage Mild conditions, highly reliableEliminates diacetylene byproductsExtremely rapid turnover

Experimental Workflows & Self-Validating Protocols

The following methodologies are designed as self-validating systems. By monitoring specific visual and chromatographic cues, researchers can confirm the success of each mechanistic step in real-time.

Workflow Step1 1. Reagent Preparation Degas Solvents & Reagents Step2 2. Catalyst Loading Add Pd/Cu Catalysts under N2 Step1->Step2 Step3 3. Substrate Addition 1-Iodonaphthalene + Alkyne Step2->Step3 Step4 4. Reaction Execution Stir at Target Temp (RT/80°C/MW) Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Standardized experimental workflow for the synthesis of 1-naphthyl-3-methyl-1-butyn-3-ol.

Route A: Traditional Pd/Cu Co-Catalyzed Synthesis[3]

Causality Focus: Copper(I) iodide acts as a highly efficient transmetalating agent, accelerating the reaction at room temperature. However, in the presence of trace oxygen, Cu(I) catalyzes the oxidative dimerization of the alkyne (Glaser homocoupling). Strict anaerobic conditions are mandatory.

  • Preparation: In an oven-dried Schlenk flask, dissolve 1-iodonaphthalene (1.0 mmol) in anhydrous, degassed triethylamine (5 mL). Self-Validation: Triethylamine serves as both the solvent and the base; degassing via three freeze-pump-thaw cycles is critical to prevent the formation of the yellow diacetylene byproduct.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under a positive stream of nitrogen.

  • Alkyne Addition: Slowly add 2-methyl-3-butyn-2-ol (1.2 mmol) dropwise over 10 minutes. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further suppressing homocoupling.

  • Monitoring: Stir at room temperature for 6 hours. Self-Validation: The mixture will transition from a pale yellow to a dark brown suspension (precipitation of triethylammonium iodide salt confirms the reaction is progressing). TLC (Hexane/EtOAc 8:2) will show the disappearance of the non-polar 1-iodonaphthalene spot and the appearance of a highly UV-active, more polar product spot.

  • Workup: Filter through a Celite pad to remove palladium black and salts. Concentrate and purify via silica gel flash chromatography.

Route B: Copper-Free Palladium-Catalyzed Synthesis[4],[5]

Causality Focus: Eliminating copper entirely circumvents the Glaser coupling, maximizing the atom economy of the alkyne. Because transmetalation directly from the amine-alkyne complex to the Pd(II) center is thermodynamically demanding, this route requires a stronger base (DBU) and elevated temperatures[3].

  • Preparation: Charge a sealed tube with 1-iodonaphthalene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(p-tol)₃ (0.04 mmol). Purge with argon.

  • Solvent/Base Addition: Add anhydrous THF (3 mL) followed by DBU (3.0 mmol).

  • Alkyne Addition: Inject 2-methyl-3-butyn-2-ol (1.24 mmol) in one portion.

  • Execution: Heat the sealed vessel in an oil bath at 80°C for 6 hours. Self-Validation: The absence of a secondary, highly non-polar spot on TLC (which would indicate the homocoupled dimer) validates the efficacy of the copper-free environment.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via chromatography.

Route C: Microwave-Assisted Synthesis[6]

Causality Focus: Microwave irradiation provides rapid, localized dielectric heating. This drastically reduces the activation energy barrier for the oxidative addition and transmetalation steps, compressing reaction times from hours to minutes[4].

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine 1-iodonaphthalene (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol), and CuI (0.02 mmol).

  • Solvent Addition: Add a degassed mixture of DMF (2 mL) and Et₃N (1 mL). Seal the vial with a crimp cap.

  • Execution: Subject the vial to microwave irradiation at 100°C for 15–30 minutes. Self-Validation: Continuous monitoring via the microwave reactor's IR sensor ensures the reaction stays within safe thermodynamic limits. A rapid spike in pressure indicates successful localized heating.

  • Workup: Dilute with diethyl ether, wash extensively with brine (to remove DMF), dry over MgSO₄, and purify.

Product Characterization & Verification

To ensure absolute scientific integrity, the isolated 1-naphthyl-3-methyl-1-butyn-3-ol must be validated against the following spectroscopic benchmarks.

  • Physical Appearance: Viscous pale yellow to amber oil (may slowly crystallize upon prolonged refrigeration).

  • GC-MS (EI): The molecular ion peak must be observed at m/z 210.1 (Calculated for C₁₅H₁₄O: 210.10). A prominent fragment at m/z 195.1 [M - CH₃]⁺ is highly characteristic of the tertiary alcohol cleavage.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, J = 8.2 Hz, 1H, Ar-H)

    • δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.70 (d, J = 7.1 Hz, 1H, Ar-H)

    • δ 7.58 - 7.40 (m, 3H, Ar-H)

    • δ 2.15 (br s, 1H, -OH) (Self-Validation: This peak will disappear upon D₂O exchange)

    • δ 1.72 (s, 6H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons: δ 133.5, 133.2, 130.1, 128.8, 128.2, 126.8, 126.4, 126.1, 125.2, 120.5

    • Alkyne carbons: δ 98.5, 81.2 (Self-Validation: Shifts in the 80-100 ppm range confirm the internal sp-hybridized carbons)

    • Aliphatic carbons: δ 65.8 (Tertiary C-OH), 31.5 (-CH₃)

References

  • Sonogashira coupling - Wikipedia. Wikipedia. Available at:[Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. Available at:[Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: 1-Naphthyl-3-methyl-1-butyn-3-ol is a functionalized alkynyl alcohol.[1] Unlike simple solvents, its disposal requires strict adherence to Non-Halogenated Organic Waste protocols.

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT mix with strong oxidizers or heavy metal salts (specifically Copper/Silver), despite its internal alkyne structure reducing acetylide risk.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Chemical Identity & Hazard Profile[1][4][5][6]

Before executing disposal, verify the material against the physical properties below to ensure no degradation or misidentification has occurred.

Table 1: Physicochemical Properties & Identification[1]
PropertySpecificationOperational Note
Chemical Name 1-Naphthyl-3-methyl-1-butyn-3-ol
CAS Number 13386-67-9Use for waste labeling.[1]
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Physical State Viscous oil or low-melting solidMay crystallize upon standing.[1]
Solubility Organic solvents (DCM, EtOAc, MeOH)Insoluble in water.
Flash Point >110°C (Estimated)Combustible, but not highly volatile.[1]
Reactivity Class Internal Alkyne / Tertiary AlcoholStable under ambient conditions.[1]
Hazard Classification (GHS)[1]
  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][5][7][6]

  • H335: May cause respiratory irritation.[1][4]

  • H411: Toxic to aquatic life with long-lasting effects (Naphthalene derivative).[1]

Part 3: Expert Operational Insight (The "Why")

As researchers, we often treat all "alkynes" with the same level of paranoia regarding metal acetylides (explosive salts formed with Copper, Silver, or Mercury).[1]

Scientific Distinction: This specific molecule (1-Naphthyl-3-methyl-1-butyn-3-ol) contains an internal alkyne .[1] The triple bond is sandwiched between the naphthalene ring and the tertiary alcohol carbon.[1]

  • Mechanism: Explosive acetylides require a terminal proton (R-C≡C-H). This molecule lacks that proton.[1]

  • Operational Impact: While you do not need to perform a specific "proton quench" (like with terminal acetylenes), the naphthalene core presents an environmental toxicity hazard (aquatic toxicity). Therefore, the disposal priority shifts from explosion prevention to environmental containment.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Unused Substance

Applicable for expired inventory or surplus reagent.[1][8]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[1]

  • Solvation (Optional but Recommended): If the substance has solidified, dissolve it in a minimal amount of Acetone or Ethyl Acetate. This prevents "hot spots" in the incinerator and facilitates fluid transfer.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-Naphthyl-3-methyl-1-butyn-3-ol (in Acetone)"[1]

    • Hazard Checkbox: Irritant, Toxic to Aquatic Life.[1][6]

  • Storage: Place in the "Non-Halogenated Organic" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for mother liquors or reaction byproducts.[1]

  • Segregation: Ensure the waste stream is free of oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid). Alkynes + Oxidizers = High Energy Exotherm.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed dehydration of the tertiary alcohol, which can lead to reactive enyne formation.[1]

  • Consolidation: Pour into the Non-Halogenated Solvent Waste drum.

    • Compatible Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Hexanes.[1]

    • Incompatible: Chloroform/DCM (Segregate into Halogenated waste).

Scenario C: Solid Waste (Contaminated Consumables)

Applicable for gloves, weighing boats, and paper towels.[1]

  • Bagging: Place all contaminated solids into a clear, 6-mil polyethylene bag.

  • Double Containment: If the material is wet or odorous, double bag and seal with tape.[1]

  • Binning: Dispose of in the Solid Hazardous Waste drum (usually a black or blue open-top drum). Do not throw in regular trash.

Part 5: Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for safe disposal, ensuring compliance and safety.

Disposal_Protocol Start Waste Generation: 1-Naphthyl-3-methyl-1-butyn-3-ol State_Check Determine Physical State Start->State_Check Liquid Liquid / Solution State_Check->Liquid Solid Solid / Pure Substance State_Check->Solid Debris Contaminated Debris (Gloves, Wipes) State_Check->Debris Halogen_Check Contains Halogens? (DCM, Chloroform) Liquid->Halogen_Check Dissolve Dissolve in Acetone (Facilitates Incineration) Solid->Dissolve Preferred Solid_Haz Solid Hazardous Waste (Incineration) Debris->Solid_Haz NonHalo_Waste Non-Halogenated Organic Waste Stream Halogen_Check->NonHalo_Waste No Halo_Waste Halogenated Organic Waste Stream Halogen_Check->Halo_Waste Yes Dissolve->Liquid

Figure 1: Decision matrix for the segregation and disposal of 1-Naphthyl-3-methyl-1-butyn-3-ol waste streams.

Part 6: Regulatory Compliance (USA/RCRA)[1]

While this specific CAS is not listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it defaults to characteristic hazardous waste classifications:

  • Ignitability (D001): If disposed of as a solution in flammable solvents (Acetone/EtOAc).

  • Toxicity (Characteristic): Due to the naphthalene moiety, large quantities may trigger toxicity characteristics if leached.

  • Waste Code Assignment:

    • Primary: D001 (Ignitable) - If in solvent.[1]

    • Secondary: ORG (General Organic) - Lab specific code.[1]

Spill Response Protocol:

  • Small Spill (<50mL): Absorb with vermiculite or sand.[1] Scoop into a wide-mouth jar. Label as "Debris contaminated with 1-Naphthyl-3-methyl-1-butyn-3-ol."[1]

  • Large Spill: Evacuate area. Contact EHS. Do not wash down drains (aquatic toxin).[3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2] [Link]

  • PubChem. (2024).[1][9] Compound Summary: Alkynyl Alcohols.[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

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Advanced Laboratory Safety and Handling Guide: 1-Naphthyl-3-methyl-1-butyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Hazard Assessment

1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL (CAS: 40888-18-4), systematically referred to as 2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol, is a highly valued synthetic intermediate in drug discovery, materials science, and complex organic synthesis [1]. With a molecular weight of 210.27 g/mol , it is most frequently utilized as a protected terminal alkyne, which undergoes base-catalyzed deprotection to yield 1-ethynylnaphthalene [2].

To handle this compound safely, researchers must understand the causality behind its physical and chemical hazards:

  • Dermal Permeation & Lipophilicity: The naphthalene core is highly lipophilic. While the solid powder poses a moderate contact risk, dissolving the compound in organic solvents (e.g., Tetrahydrofuran, Toluene, or Dichloromethane) exponentially increases its ability to cross the stratum corneum, carrying the toxic payload directly into the bloodstream.

  • Particulate Irritation (STOT SE 3): As a crystalline solid, airborne dust acts as a mechanical and chemical irritant to the mucous membranes. Inhalation triggers upper respiratory tract inflammation.

  • Reactivity Profile: The tertiary alcohol and alkyne moieties are stable under ambient conditions but can undergo rapid, exothermic degradation if exposed to strong oxidizing agents or concentrated acids.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physical state of the chemical during the workflow.

Protection CategoryRequired SpecificationMechanistic Justification (Causality)
Eye/Face ANSI Z87.1 / EN 166 compliant safety goggles. Face shield required during reflux.Prevents micro-crystalline dust from causing severe corneal abrasion. The face shield mitigates splash risks during solvent refluxing.
Hand (Solid Handling) Nitrile gloves (Minimum 0.11 mm thickness).Provides an adequate barrier against the dry powder while maintaining tactile sensitivity for precise weighing.
Hand (Solution Handling) Double-gloved Nitrile, or heavy-duty Butyl rubber.Organic solvents act as permeation enhancers for naphthalene derivatives. Double-gloving provides a fail-safe against micro-tears.
Body Flame-retardant, anti-static laboratory coat.Prevents the accumulation of static charge, which could ignite fine organic powders or solvent vapors during transfer.
Respiratory N95/P2 particulate respirator (if weighing outside a hood).Filters out respirable crystalline particulates, preventing STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) respiratory irritation.

Operational Workflow: Deprotection to 1-Ethynylnaphthalene

The following protocol outlines the safe handling and execution of a standard base-catalyzed deprotection of 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL. This procedure is designed to be self-validating, ensuring safety at every node.

Step 1: Pre-Reaction Verification

  • Action: Validate fume hood airflow using a digital anemometer (must read

    
     0.5 m/s). Ensure all glassware is oven-dried.
    
  • Causality: Proper airflow ensures dust and solvent vapors are captured. Dry glassware prevents moisture-induced side reactions during the strongly basic cleavage step.

Step 2: Reagent Weighing & Transfer

  • Action: Using a grounded, anti-static spatula, weigh the required mass of 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL.

  • Causality: Friction from standard metal/plastic spatulas can generate static electricity. Anti-static tools mitigate the risk of dust deflagration.

Step 3: Solvent Dissolution & Catalyst Addition

  • Action: Transfer the solid to a round-bottom flask and dissolve in anhydrous Toluene. Add powdered Potassium Hydroxide (KOH). Equip the flask with a reflux condenser.

  • Safety Check: Transition to double-gloving. The compound is now in solution, significantly increasing dermal toxicity risks.

Step 4: Thermal Execution & Cleavage

  • Action: Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere.

  • Causality: The thermal energy combined with the base catalyzes the elimination of acetone. The continuous vaporization of the acetone byproduct drives the chemical equilibrium toward the formation of the terminal alkyne (1-ethynylnaphthalene).

Step 5: Quenching & Workup

  • Action: Cool the reaction to 0°C. Slowly quench with distilled water to neutralize the KOH. Extract the aqueous layer with ethyl acetate, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Spill Response and Disposal Plan

Immediate and correct action during a spill prevents environmental contamination and acute exposure.

Spill Containment Protocol
  • Solid Spill (Powder):

    • DO NOT dry sweep, as this aerosolizes the compound.

    • Moisten the powder with a fine mist of water to suppress dust generation.

    • Use a dedicated anti-static brush and dustpan to collect the slurry into a sealable hazardous waste container.

  • Liquid Spill (Solvent Solution):

    • Immediately overlay the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Never use sawdust, as it can react with strong bases or oxidizing byproducts.

Disposal Plan
  • Labeling: Mark containers clearly as "Toxic Organic Waste - Naphthalene Derivative / Flammable."

  • Routing: Route to an EPA-approved (or equivalent regional regulatory body) high-temperature incineration facility.

  • Environmental Warning: Do not discharge into aqueous waste streams or standard biohazard bins. Naphthalene derivatives exhibit high acute toxicity to aquatic life and persist in marine environments.

Workflow Visualization

Workflow Start Risk Assessment CAS: 40888-18-4 PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow > 0.5 m/s) PPE->Hood Weigh Weighing & Handling (Use Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Contain & Absorb (Wet method / Vermiculite) Spill->Clean Yes Proceed Execute Reaction (Double-glove for solvents) Spill->Proceed No Clean->Proceed Post-cleanup Dispose Incineration Disposal (No aqueous discharge) Proceed->Dispose

Operational safety and spill response workflow for 1-Naphthyl-3-methyl-1-butyn-3-ol.

References

  • ChemSrc. "2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol Safety and Downstream Precursors." ChemSrc Database, Retrieved March 2026. Available at:[Link]

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